Product packaging for (4-Chloropyridin-2-yl)methanamine(Cat. No.:CAS No. 180748-30-5)

(4-Chloropyridin-2-yl)methanamine

Cat. No.: B067803
CAS No.: 180748-30-5
M. Wt: 142.58 g/mol
InChI Key: FZCYDUZIHRNWSQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

(4-Chloropyridin-2-yl)methanamine (CAS 144447-70-5) is a versatile and valuable chemical building block in medicinal chemistry and drug discovery research. This compound features a pyridine ring system substituted with a chlorine group at the 4-position and an aminomethyl group at the 2-position. This structure makes it a privileged scaffold for the synthesis of more complex molecules, particularly in the development of kinase inhibitors and other biologically active small molecules. The chloropyridine moiety serves as an excellent handle for metal-catalyzed cross-coupling reactions, such as Suzuki or Buchwald-Hartwig amination, allowing for the introduction of diverse aryl, heteroaryl, and amine functionalities. Concurrently, the primary amine group can be readily functionalized through amide bond formation, reductive amination, or urea/sulfonamide synthesis. Researchers utilize this compound as a key intermediate in the design and synthesis of compound libraries for high-throughput screening, as well as in the optimization of lead compounds targeting various enzymatic pathways. Its application is prominent in the exploration of new therapeutics for oncology, inflammatory diseases, and central nervous system disorders. This product is intended For Research Use Only and is not intended for diagnostic or therapeutic purposes.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C6H7ClN2 B067803 (4-Chloropyridin-2-yl)methanamine CAS No. 180748-30-5

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(4-chloropyridin-2-yl)methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7ClN2/c7-5-1-2-9-6(3-5)4-8/h1-3H,4,8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FZCYDUZIHRNWSQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=C(C=C1Cl)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7ClN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90627846
Record name 1-(4-Chloropyridin-2-yl)methanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90627846
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

142.58 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

180748-30-5
Record name 1-(4-Chloropyridin-2-yl)methanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90627846
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (4-chloropyridin-2-yl)methanamine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

(4-Chloropyridin-2-yl)methanamine chemical structure and properties

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

(4-Chloropyridin-2-yl)methanamine is a substituted pyridine derivative of interest in medicinal chemistry and drug discovery due to its structural motifs, which are present in various biologically active molecules. This technical guide provides a comprehensive overview of its chemical structure, properties, a plausible synthetic route, and potential areas for future research. Due to the limited availability of experimental data in public-access literature, this guide combines established information with computed data and projected experimental protocols to serve as a foundational resource for researchers.

Chemical Structure and Identification

This compound, with the molecular formula C₆H₇ClN₂, possesses a pyridine ring substituted with a chlorine atom at the 4-position and an aminomethyl group at the 2-position.

synthesis_workflow Proposed Synthesis Workflow start Starting Material: Pyridine-2-carboxylic acid step1 Chlorination & Esterification start->step1 intermediate1 Intermediate: 4-chloro-2-pyridinecarboxylate step1->intermediate1 step2 Amidation & Dehydration intermediate1->step2 intermediate2 Intermediate: 4-chloro-2-cyanopyridine step2->intermediate2 step3 Catalytic Hydrogenation intermediate2->step3 product Final Product: This compound step3->product

An In-depth Technical Guide to the Synthesis of (4-Chloropyridin-2-yl)methanamine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthetic pathways for obtaining (4-Chloropyridin-2-yl)methanamine, a valuable building block in medicinal chemistry and drug development. This document details two primary routes for the synthesis of the key intermediate, 4-chloro-2-cyanopyridine, and a subsequent reduction step to yield the final product. The information presented is curated from scientific literature and patents to assist researchers in the efficient preparation of this compound.

Synthesis Strategy Overview

The synthesis of this compound is most effectively achieved through a two-step process. The initial focus is on the formation of the precursor, 4-chloro-2-cyanopyridine. Two viable methods for this synthesis are presented, starting from either 4-chloropyridine N-oxide or 4-chloropyridine-2-carboxamide. The subsequent and final step involves the reduction of the nitrile group of 4-chloro-2-cyanopyridine to the corresponding aminomethyl group.

Pathway 1: Synthesis of 4-Chloro-2-cyanopyridine from 4-Chloropyridine N-oxide

This pathway offers a high-yield synthesis of the cyanopyridine intermediate.

G A 4-Chloropyridine N-oxide C 4-Chloro-2-cyanopyridine A->C 18h, Room Temperature B N,N-dimethylcarbamoyl chloride, Trimethylcyanosilane, Acetonitrile B->A

Caption: Synthesis of 4-Chloro-2-cyanopyridine from 4-Chloropyridine N-oxide.

Experimental Protocol

Materials:

  • 4-Chloropyridine N-oxide (7.53 g, 58.1 mmol)

  • N,N-dimethylcarbamoyl chloride (9.36 g, 87.0 mmol)

  • Trimethylcyanosilane (11.5 g, 116 mmol)

  • Acetonitrile (200 mL)

  • Ethyl acetate

  • Water

  • Saturated aqueous sodium bicarbonate

  • Saturated saline

  • Magnesium sulfate

Procedure:

  • In a suitable reaction vessel, mix 4-Chloropyridine N-oxide and N,N-dimethylcarbamoyl chloride in acetonitrile.

  • Slowly add trimethylcyanosilane dropwise to the reaction mixture.

  • Stir the reaction mixture at room temperature for 18 hours.

  • Upon completion of the reaction, perform an extraction with ethyl acetate and water.

  • Wash the organic layer sequentially with saturated aqueous sodium bicarbonate and saturated saline.

  • Dry the organic layer with magnesium sulfate.

  • Remove the solvent by distillation.

  • Purify the residue by column chromatography on silica gel using a hexane-ethyl acetate (3:1, v/v) eluent to obtain 4-chloro-2-cyanopyridine.[1]

Quantitative Data
Starting MaterialReagentsProductYieldPurityReference
4-Chloropyridine N-oxideN,N-dimethylcarbamoyl chloride, Trimethylcyanosilane4-Chloro-2-cyanopyridine99%Not specified[1]

Pathway 2: Synthesis of 4-Chloro-2-cyanopyridine from 4-Chloropyridine-2-carboxamide

An alternative route to the key intermediate is through the dehydration of 4-chloropyridine-2-carboxamide.

G A 4-Chloropyridine-2-carboxamide C 4-Chloro-2-cyanopyridine A->C -5°C to Room Temperature, 1.25h B Triethylamine, Trifluoroacetic anhydride, Ethyl acetate B->A

Caption: Synthesis of 4-Chloro-2-cyanopyridine from 4-Chloropyridine-2-carboxamide.

Experimental Protocol

Materials:

  • 4-Chloropyridine-2-carboxamide (7.0 g, 44.7 mmol)

  • Triethylamine (13 mL, 93.7 mmol)

  • Trifluoroacetic anhydride (13 mL, 92.2 mmol)

  • Dry Ethyl acetate (50 mL)

  • 10% aqueous K₂CO₃ (100 mL)

  • Brine

  • Anhydrous Na₂SO₄

Procedure:

  • Dissolve 4-Chloropyridine-2-carboxamide and triethylamine in dry ethyl acetate and cool the stirred solution to -5 °C in an ice-salt bath.

  • Add trifluoroacetic anhydride dropwise to the chilled mixture over 45 minutes.

  • Remove the ice-salt bath and allow the reaction to warm to room temperature, then stir for another 30 minutes.

  • Monitor the reaction completion by TLC.

  • Add 10% aqueous K₂CO₃ and stir for an additional 20 minutes.

  • Extract the mixture with ethyl acetate (3 x 50 mL).

  • Wash the combined organic layers with brine (2 x 50 mL).

  • Dry the organic layer over anhydrous Na₂SO₄ and concentrate under reduced pressure to give 4-chloro-2-cyanopyridine.[1]

Quantitative Data
Starting MaterialReagentsProductYieldPurityReference
4-Chloropyridine-2-carboxamideTriethylamine, Trifluoroacetic anhydride4-Chloro-2-cyanopyridine90%White solid, mp 84-85 °C[1]

Final Step: Reduction of 4-Chloro-2-cyanopyridine to this compound

The final step in the synthesis is the reduction of the nitrile to the primary amine. This is typically achieved through catalytic hydrogenation. While a specific protocol for this exact substrate is not detailed in the provided search results, a general procedure can be adapted from the catalytic hydrogenation of other substituted cyanopyridines.[2]

G A 4-Chloro-2-cyanopyridine C This compound A->C Hydrogenation B H₂, Catalyst (e.g., Pd/C), Solvent (e.g., Methanol, Ethanol) B->A

Caption: Reduction of 4-Chloro-2-cyanopyridine to this compound.

General Experimental Protocol (Adapted)

Materials:

  • 4-Chloro-2-cyanopyridine

  • Palladium on carbon (Pd/C, typically 5-10 wt%)

  • Solvent (e.g., Methanol, Ethanol, or Acetic Acid)

  • Hydrogen gas (H₂)

  • Inert gas (e.g., Nitrogen or Argon)

Procedure:

  • In a hydrogenation vessel, dissolve 4-chloro-2-cyanopyridine in a suitable solvent.

  • Add the Pd/C catalyst to the solution.

  • Purge the vessel with an inert gas to remove air.

  • Introduce hydrogen gas to the desired pressure.

  • Stir the reaction mixture at a suitable temperature until the uptake of hydrogen ceases.

  • Monitor the reaction by an appropriate method (e.g., TLC, GC, or HPLC).

  • Once the reaction is complete, carefully vent the hydrogen and purge the vessel with an inert gas.

  • Filter the reaction mixture through a pad of celite to remove the catalyst.

  • Wash the filter cake with the solvent.

  • Concentrate the filtrate under reduced pressure to obtain the crude this compound.

  • Further purification can be achieved by distillation or crystallization if necessary.

Note: The reaction conditions (catalyst loading, hydrogen pressure, temperature, and solvent) may need to be optimized for this specific substrate to maximize yield and minimize potential side reactions, such as dehalogenation.

Quantitative Data

Quantitative data for this specific reduction is not available in the provided search results. Researchers should expect to perform optimization studies to determine the optimal yield and purity for this step.

Conclusion

This technical guide outlines two effective and high-yielding pathways for the synthesis of the crucial intermediate 4-chloro-2-cyanopyridine. Furthermore, a general, adaptable protocol for the final reduction to the target molecule, this compound, is provided. The detailed experimental procedures and compiled quantitative data are intended to facilitate the work of researchers in the fields of chemical synthesis and drug discovery.

References

Physical and chemical properties of (4-Chloropyridin-2-yl)methanamine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physical and chemical properties of (4-Chloropyridin-2-yl)methanamine, a key building block in medicinal chemistry and drug development. This document summarizes available data, outlines experimental protocols, and presents logical workflows to facilitate its use in research and synthesis.

Core Properties

This compound, with the CAS number 180748-30-5, is a substituted pyridine derivative. Its structure features a chloropyridine ring with a methanamine substituent at the 2-position.[1]

Physical and Chemical Properties

A summary of the known physical and chemical properties of this compound is presented in the table below. It is important to note that while computed data is readily available, experimentally determined values for properties such as melting and boiling points are not widely published.

PropertyValueSource
Molecular Formula C₆H₇ClN₂PubChem[1]
Molecular Weight 142.58 g/mol PubChem[1]
CAS Number 180748-30-5PubChem[1]
XLogP3 0.4PubChem (Computed)[1]
Hydrogen Bond Donor Count 1PubChem (Computed)[1]
Hydrogen Bond Acceptor Count 2PubChem (Computed)[1]
Rotatable Bond Count 1PubChem (Computed)
Topological Polar Surface Area 38.9 ŲPubChem (Computed)[1]
Heavy Atom Count 9PubChem (Computed)
Formal Charge 0PubChem (Computed)

Synthesis and Experimental Protocols

The primary synthetic route to this compound involves the reduction of the corresponding nitrile, 4-chloro-pyridine-2-carbonitrile.

Synthesis of 4-Chloro-pyridine-2-carbonitrile (Precursor)

A common method for the synthesis of the precursor, 4-chloro-pyridine-2-carbonitrile, involves the reaction of 4-chloropyridine N-oxide with a cyanating agent.

Experimental Protocol:

  • Reaction Setup: In a suitable reaction vessel, dissolve 4-chloropyridine N-oxide in an appropriate solvent such as acetonitrile.

  • Addition of Reagents: Add N,N-dimethylcarbamoyl chloride to the solution. Subsequently, introduce a cyanating agent, for example, trimethylcyanosilane, dropwise to the reaction mixture.

  • Reaction Conditions: Stir the reaction mixture at room temperature for approximately 18 hours.

  • Work-up and Purification: Upon completion, extract the product with an organic solvent like ethyl acetate. Wash the organic layer sequentially with saturated aqueous sodium bicarbonate and brine. Dry the organic phase over anhydrous magnesium sulfate.

  • Isolation: Remove the solvent under reduced pressure. The crude product can be further purified by column chromatography on silica gel.[2]

The following diagram illustrates the general workflow for the synthesis of the precursor.

G start Start: 4-Chloropyridine N-oxide reagents Add N,N-dimethylcarbamoyl chloride and Trimethylcyanosilane in Acetonitrile start->reagents reaction Stir at Room Temperature (18 hours) reagents->reaction workup Work-up: - Ethyl Acetate Extraction - NaHCO₃ Wash - Brine Wash - Drying (MgSO₄) reaction->workup purification Purification: - Solvent Removal - Column Chromatography workup->purification product Product: 4-Chloro-pyridine-2-carbonitrile purification->product

Caption: Synthesis workflow for 4-chloro-pyridine-2-carbonitrile.
Reduction of 4-Chloro-pyridine-2-carbonitrile to this compound

General Experimental Protocol (Proposed):

  • Reaction Setup: In a reaction vessel under an inert atmosphere (e.g., nitrogen or argon), dissolve 4-chloro-pyridine-2-carbonitrile in a suitable anhydrous solvent (e.g., tetrahydrofuran, diethyl ether).

  • Reducing Agent: Add a suitable reducing agent. Common reagents for nitrile reduction include lithium aluminum hydride (LiAlH₄) or borane complexes (e.g., BH₃·THF). The choice of reducing agent may influence the reaction conditions and work-up procedure.

  • Reaction Conditions: The reaction temperature is typically controlled, often starting at a low temperature (e.g., 0 °C) and gradually warming to room temperature. The reaction progress should be monitored by an appropriate analytical technique such as thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

  • Quenching and Work-up: Once the reaction is complete, carefully quench the excess reducing agent. The specific quenching procedure depends on the reducing agent used. For LiAlH₄, this typically involves the sequential addition of water and a sodium hydroxide solution.

  • Extraction and Purification: Extract the product into an organic solvent. Wash the organic layer with water and brine, and then dry it over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄).

  • Isolation: Remove the solvent under reduced pressure to yield the crude product. Further purification can be achieved by distillation, crystallization, or column chromatography.

The logical relationship for this reduction reaction is depicted below.

G start 4-Chloro-pyridine-2-carbonitrile reduction Reduction (e.g., LiAlH₄ or BH₃·THF) start->reduction Reacts with product This compound reduction->product Yields

Caption: Logical relationship of the nitrile reduction.

Spectral Data (Predicted and Analogous Compounds)

Direct experimental spectral data for this compound is scarce in the public domain. However, predictions and comparisons with analogous compounds can provide valuable insights for characterization.

¹H NMR Spectroscopy

The expected proton NMR chemical shifts can be estimated based on the structure. The aromatic protons on the pyridine ring would appear in the downfield region, typically between 7.0 and 8.5 ppm. The methylene protons of the aminomethyl group would likely appear as a singlet or a multiplet (if coupled to the amine protons) in the range of 3.5 to 4.5 ppm. The amine protons themselves would likely give a broad singlet, the chemical shift of which can be highly variable depending on the solvent and concentration.

¹³C NMR Spectroscopy

In the carbon NMR spectrum, the carbon atoms of the pyridine ring are expected to resonate in the aromatic region (120-160 ppm). The carbon atom of the methylene group would likely appear in the range of 40-50 ppm.

Infrared (IR) Spectroscopy

The IR spectrum of this compound would be expected to show characteristic absorption bands for the N-H stretching of the primary amine (around 3300-3500 cm⁻¹, typically two bands), C-H stretching of the aromatic ring (above 3000 cm⁻¹), and C-H stretching of the methylene group (below 3000 cm⁻¹). Aromatic C=C and C=N stretching vibrations would be observed in the 1400-1600 cm⁻¹ region. The C-Cl stretching vibration would appear in the fingerprint region, typically below 800 cm⁻¹.

Mass Spectrometry

In the mass spectrum, the molecular ion peak (M⁺) would be expected at m/z corresponding to the molecular weight of the compound (approximately 142.58). The isotopic pattern of the molecular ion would show a characteristic M+2 peak with about one-third the intensity of the M⁺ peak, due to the presence of the chlorine-37 isotope. Fragmentation would likely involve the loss of the amino group or cleavage of the bond between the methylene group and the pyridine ring.

Reactivity and Potential Applications

This compound is a versatile intermediate in organic synthesis. The primary amine group can undergo a variety of reactions, including acylation, alkylation, and condensation with carbonyl compounds to form imines. The chloro-substituted pyridine ring is susceptible to nucleophilic aromatic substitution, allowing for the introduction of other functional groups at the 4-position.

Due to these reactive sites, this compound is a valuable building block for the synthesis of more complex molecules with potential applications in drug discovery and materials science.

Safety Information

This compound is classified as harmful if swallowed, causes skin irritation, causes serious eye damage, and may cause respiratory irritation.[1] Appropriate personal protective equipment, including gloves, safety glasses, and a lab coat, should be worn when handling this compound. All work should be conducted in a well-ventilated fume hood.

Disclaimer: This document is intended for informational purposes for research and development professionals. The information provided is based on publicly available data and may not be exhaustive. All experimental work should be conducted with appropriate safety precautions and by qualified individuals.

References

An In-depth Technical Guide on (4-Chloropyridin-2-yl)methanamine

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of (4-Chloropyridin-2-yl)methanamine, including its chemical identity, physical properties, and available data on its synthesis and biological activity. This document is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis.

Chemical Identity

The primary identifier for this compound is its IUPAC name, along with a list of known synonyms and registry numbers.

IUPAC Name: (4-chloro-2-pyridinyl)methanamine[1]

CAS Number: 180748-30-5[1][2]

Molecular Formula: C₆H₇ClN₂[1][2][3]

Synonyms:

  • 4-Chloro-2-pyridinemethanamine[1][2][4]

  • C-(4-Chloro-Pyridin-2-Yl)-Methylamine[2][3][5]

  • 1-(4-Chloropyridin-2-Yl)Methanamine[2]

  • 2-Aminomethy-4-Chloropyridine[5]

  • This compound hydrochloride[5]

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below. This data is primarily sourced from chemical suppliers and databases.

PropertyValueSource
Molecular Weight 142.59 g/mol [3][5]
Boiling Point 220 °C at 760 mmHg[5]
Density (Theoretical) 1.244 g/cm³[5]
Flash Point 87 °C[5]
Refractive Index 1.572[5]

Synthesis

A general method for synthesizing alkanamine-substituted pyridines involves the reaction of a chloropyridine hydrochloride salt with an appropriate alkanamine.[6] This reaction is typically carried out at an elevated temperature, and the use of an inhibitor such as a fluoride salt can help to control the reaction rate and improve safety and yield.[6]

A potential synthetic workflow is outlined below:

G cluster_reactants Reactants cluster_products Product 4-chloro-2-(chloromethyl)pyridine 4-chloro-2-(chloromethyl)pyridine Reaction Nucleophilic Substitution 4-chloro-2-(chloromethyl)pyridine->Reaction Ammonia Ammonia Ammonia->Reaction This compound This compound Reaction->this compound

Caption: A potential synthetic route to this compound.

Biological Activity

There is a lack of specific quantitative biological data for this compound in the public domain. However, its structural isomer, (2-Chloropyridin-4-yl)methanamine hydrochloride , has been identified as a selective inhibitor of Lysyl Oxidase-Like 2 (LOXL2).

Biological Activity of the Isomer: (2-Chloropyridin-4-yl)methanamine hydrochloride

(2-Chloropyridin-4-yl)methanamine hydrochloride is a selective inhibitor of LOXL2 with an IC₅₀ of 126 nM.[7] In a human whole blood assay, its IC₅₀ was determined to be 1.45 µM.[7] Further studies have shown its selectivity for LOXL2 over other amine oxidases such as MAO-A, MAO-B, and SSAO.[7]

The inhibitory activity of this isomer on LOXL2 suggests a potential role in modulating processes where LOXL2 is implicated, such as epithelial-mesenchymal transition (EMT) in cancer.

The table below summarizes the available quantitative data for the isomer, (2-Chloropyridin-4-yl)methanamine hydrochloride.

TargetAssay ConditionIC₅₀Source
LOXL2Purified enzyme126 nM[7]
LOXL2Human whole blood1.45 µM[7]
LOXL2 + BSA190 nM[7]
LOX + BSA5.91 µM[7]
MAO-A, MAO-B, SSAO> 30 µM[7]
CYP3A4, CYP2C9, CYP2D6> 30 µM[7]
Potential Signaling Pathway Involvement of the Isomer

Given the inhibitory action of the isomer on LOXL2, a potential signaling pathway can be visualized. LOXL2 is an enzyme that plays a role in the cross-linking of collagen and elastin in the extracellular matrix and has been implicated in cancer progression. Inhibition of LOXL2 can interfere with these processes.

G Isomer (2-Chloropyridin-4-yl)methanamine hydrochloride LOXL2 LOXL2 Isomer->LOXL2 Inhibits ECM_Crosslinking Extracellular Matrix Cross-linking LOXL2->ECM_Crosslinking Promotes Cancer_Progression Cancer Progression ECM_Crosslinking->Cancer_Progression Contributes to

Caption: Potential inhibitory action of the isomer on the LOXL2 pathway.

Disclaimer: The biological activity and signaling pathway information provided above pertains to the isomer, (2-Chloropyridin-4-yl)methanamine hydrochloride. It is crucial to note that this information may not be directly applicable to this compound, and further experimental validation is required to determine the biological profile of the latter.

References

An In-depth Technical Guide to (4-chloropyridin-2-yl)methanamine (CAS Number: 180748-30-5): Properties, Synthesis, and Therapeutic Potential

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

(4-chloropyridin-2-yl)methanamine, identified by CAS number 180748-30-5, is a crucial chemical intermediate with significant applications in medicinal chemistry. This technical guide provides a comprehensive overview of its chemical and physical properties, alongside a detailed exploration of its role in the synthesis of potent and selective inhibitors targeting key signaling pathways implicated in cancer, namely the p53-MDM2 interaction and Fibroblast Growth Factor Receptors (FGFRs). This document details a specific synthetic protocol for a downstream bioactive compound, presents relevant quantitative biological data, and visualizes the associated cellular signaling pathways and experimental workflows to support researchers in the field of drug discovery and development.

Chemical and Physical Properties

This compound is a substituted pyridine derivative. Its fundamental properties are summarized in the table below.

PropertyValueReference(s)
CAS Number 180748-30-5
IUPAC Name This compound
Synonyms C-(4-Chloro-Pyridin-2-Yl)-Methylamine, 4-Chloro-2-pyridinemethanamine
Chemical Formula C₆H₇ClN₂
Molecular Weight 142.59 g/mol
Boiling Point 220 °C at 760 mmHg
Density (Theoretical) 1.244 g/cm³
Flash Point 87 °C
Appearance Typically a solid at room temperature
Solubility Moderately soluble in polar solvents

Role as a Synthetic Intermediate in Drug Discovery

This compound serves as a versatile building block in the synthesis of more complex molecules with therapeutic potential. Its chemical structure, featuring a reactive amine group and a chlorinated pyridine ring, allows for its incorporation into a variety of molecular scaffolds. Notably, it is a key precursor for the synthesis of inhibitors targeting the p53-MDM2 protein-protein interaction and the FGFR signaling pathway, both of which are critical targets in oncology.

Synthesis of MDM2-p53 Interaction Inhibitors

The tumor suppressor protein p53 is a crucial regulator of cell cycle arrest and apoptosis. In many cancers, the function of p53 is inhibited by its negative regulator, Mouse Double Minute 2 homolog (MDM2). Disrupting the p53-MDM2 interaction can restore p53 function and induce apoptosis in cancer cells. This compound is utilized in the synthesis of indole derivatives that act as potent inhibitors of this interaction.

Synthesis of Fibroblast Growth Factor Receptor (FGFR) Inhibitors

The FGFR signaling pathway plays a vital role in cell proliferation, differentiation, and angiogenesis. Aberrant FGFR signaling is implicated in various cancers. This compound can be used as a starting material for the synthesis of compounds that selectively inhibit FGFRs, thereby impeding tumor growth and progression.

Experimental Protocols

Synthesis of 2-Amino-4-chloropyridine

  • Hydrazide Formation: Methyl 4-chloropicolinate hydrochloride is treated with hydrazine hydrate in methanol. The resulting suspension is stirred for 2 hours, and the precipitated hydrazide is collected by filtration.[1]

  • Diazotization: The collected hydrazide is dissolved in 1N hydrochloric acid and cooled to 0-5 °C. A solution of sodium nitrite in water is then added dropwise, leading to the formation of a precipitate. After stirring for 15 minutes, the precipitate is collected by filtration and washed with water.[1]

  • Rearrangement and Neutralization: The moist precipitate is combined with a mixture of acetic acid and water and heated on a steam bath until gas evolution ceases. The reaction mixture is then cooled to room temperature, and the pH is adjusted to 7.[1]

  • Isolation and Purification: The resulting precipitate is collected via filtration. Recrystallization from ethanol yields the final product, 2-Amino-4-chloropyridine, as a white crystalline solid.[1]

Note: This is a representative protocol for a related compound. The synthesis of specific MDM2-p53 or FGFR inhibitors from this compound would involve multi-step sequences, likely beginning with a nucleophilic substitution or condensation reaction at the primary amine.

Visualization of Key Biological Pathways and Experimental Workflows

The p53-MDM2 Signaling Pathway

The following diagram illustrates the core regulatory loop between p53 and MDM2, a key target for inhibitors synthesized from this compound. In normal cells, p53 levels are kept low by MDM2-mediated ubiquitination and proteasomal degradation.[2][3][4] In response to cellular stress, this interaction is disrupted, leading to p53 accumulation and the activation of downstream target genes that control cell fate.[2][5]

p53_MDM2_pathway cluster_nucleus Nucleus cluster_cytoplasm Cytoplasm p53 p53 MDM2_gene MDM2 Gene p53->MDM2_gene transcription p21_gene p21 Gene p53->p21_gene transcription Apoptosis_genes Apoptosis Genes p53->Apoptosis_genes transcription Proteasome Proteasome p53->Proteasome MDM2_protein MDM2 Protein MDM2_gene->MDM2_protein translation MDM2 MDM2 MDM2->p53 inhibition MDM2->p53 ubiquitination MDM2_protein->MDM2 p53_degradation p53 Degradation Proteasome->p53_degradation Stress Cellular Stress (e.g., DNA Damage) Stress->p53 activation Inhibitor MDM2 Inhibitor (derived from 180748-30-5) Inhibitor->MDM2 inhibition

Caption: The p53-MDM2 negative feedback loop and the point of intervention for MDM2 inhibitors.

The FGFR Signaling Pathway

This diagram outlines the general mechanism of FGFR activation and downstream signaling. Ligand binding induces receptor dimerization and autophosphorylation, which in turn activates several downstream pathways, including the RAS-MAPK and PI3K-AKT pathways, promoting cell proliferation and survival.[6][7][8][9][10] FGFR inhibitors developed from this compound would block the kinase activity of the receptor.

FGFR_pathway cluster_downstream Downstream Signaling FGF FGF Ligand FGFR FGFR FGF->FGFR Dimerization Dimerization & Autophosphorylation FGFR->Dimerization RAS_MAPK RAS-MAPK Pathway Dimerization->RAS_MAPK PI3K_AKT PI3K-AKT Pathway Dimerization->PI3K_AKT PLCg PLCγ Pathway Dimerization->PLCg Inhibitor FGFR Inhibitor (derived from 180748-30-5) Inhibitor->Dimerization inhibition Cell_Response Cellular Responses (Proliferation, Survival, Angiogenesis) RAS_MAPK->Cell_Response PI3K_AKT->Cell_Response PLCg->Cell_Response

Caption: Simplified overview of the FGFR signaling cascade and the inhibitory action of targeted drugs.

General Experimental Workflow for Synthesis and Biological Evaluation

The following diagram illustrates a typical workflow for the synthesis and subsequent biological evaluation of a novel therapeutic compound derived from this compound.

experimental_workflow cluster_bio_eval Biological Evaluation Start Starting Material: This compound (CAS 180748-30-5) Synthesis Multi-step Chemical Synthesis Start->Synthesis Purification Purification and Characterization (e.g., HPLC, NMR, MS) Synthesis->Purification Compound Final Bioactive Compound Purification->Compound Biochemical_Assay Biochemical Assays (e.g., Kinase Assay, Binding Assay) Compound->Biochemical_Assay Cell_Based_Assay Cell-Based Assays (e.g., Proliferation, Apoptosis) Biochemical_Assay->Cell_Based_Assay In_Vivo In Vivo Studies (e.g., Animal Models) Cell_Based_Assay->In_Vivo Data Data Analysis and Lead Optimization In_Vivo->Data

Caption: A generalized workflow from chemical synthesis to biological evaluation for drug discovery.

Quantitative Data

As this compound is a synthetic intermediate, its own biological activity is not the primary focus of research. The relevant quantitative data pertains to the final, biologically active molecules synthesized from it. Below is a table of representative biological activity data for classes of inhibitors that can be synthesized using this intermediate.

TargetCompound ClassRepresentative IC₅₀/Kᵢ ValuesReference(s)
MDM2-p53 Interaction Indole DerivativesIC₅₀: Sub-micromolar to low micromolar
FGFR1 Pyrimidine DerivativesIC₅₀: Nanomolar range
FGFR2 Pyrimidine DerivativesIC₅₀: Nanomolar range
FGFR3 Pyrimidine DerivativesIC₅₀: Nanomolar range
FGFR4 Pyrimidine DerivativesIC₅₀: Nanomolar to low micromolar

Note: The specific values will vary depending on the exact chemical structure of the final inhibitor.

Conclusion

This compound (CAS 180748-30-5) is a valuable and versatile intermediate for the synthesis of targeted therapeutics. Its utility in constructing potent inhibitors of the p53-MDM2 interaction and FGFR signaling pathways underscores its importance in modern medicinal chemistry and oncology drug discovery. This technical guide provides a foundational understanding of its properties and applications, aiming to facilitate further research and development in these critical areas of cancer treatment.

References

Molecular weight and formula of (4-Chloropyridin-2-yl)methanamine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(4-Chloropyridin-2-yl)methanamine is a substituted pyridine derivative that holds significant interest within the fields of medicinal chemistry and materials science. Its structural motifs, featuring a reactive chloropyridine ring and a primary amine, make it a versatile building block for the synthesis of a wide range of more complex molecules. This guide provides a comprehensive overview of its fundamental properties, a detailed experimental protocol for its synthesis, and a conceptual framework for its potential application in drug discovery.

Core Molecular Data

The fundamental chemical and physical properties of this compound are summarized below.

PropertyValueReference
Chemical Formula C₆H₇ClN₂[1]
Molecular Weight 142.58 g/mol [1]
IUPAC Name This compound[1]
CAS Number 180748-30-5[1]

Synthetic Protocol: Reductive Amination of 4-Chloro-2-pyridinecarboxaldehyde

The following is a representative experimental protocol for the synthesis of this compound via reductive amination. This method is widely used for the preparation of amines from corresponding aldehydes or ketones.

Materials:

  • 4-Chloro-2-pyridinecarboxaldehyde

  • Ammonium chloride (NH₄Cl)

  • Sodium cyanoborohydride (NaBH₃CN)

  • Methanol (MeOH)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

  • Standard laboratory glassware

Procedure:

  • Reaction Setup: In a 250 mL round-bottom flask, dissolve 4-Chloro-2-pyridinecarboxaldehyde (1.0 eq) and ammonium chloride (1.5 eq) in methanol (0.2 M).

  • Initial Stirring: Stir the mixture at room temperature for 30 minutes.

  • Reduction: Cool the flask in an ice bath to 0 °C. Add sodium cyanoborohydride (1.2 eq) portion-wise over 15 minutes, ensuring the temperature remains below 5 °C.

  • Reaction Progression: Remove the ice bath and allow the reaction to stir at room temperature overnight. Monitor the reaction progress by Thin-Layer Chromatography (TLC).

  • Work-up:

    • Once the reaction is complete, concentrate the mixture under reduced pressure using a rotary evaporator to remove the methanol.

    • To the resulting residue, add dichloromethane and a saturated aqueous solution of sodium bicarbonate.

    • Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (3 x 50 mL).

  • Purification:

    • Combine the organic layers and dry over anhydrous magnesium sulfate.

    • Filter the drying agent and concentrate the filtrate under reduced pressure to yield the crude product.

    • The crude this compound can be further purified by column chromatography on silica gel.

Conceptual Application in Drug Discovery: Kinase Inhibition

Substituted pyridines are common scaffolds in the design of kinase inhibitors, which are a major class of targeted cancer therapies. The following diagram illustrates a hypothetical signaling pathway where a derivative of this compound could act as a kinase inhibitor.

G Conceptual Kinase Inhibition Pathway cluster_0 Conceptual Kinase Inhibition Pathway cluster_1 Drug Action Growth Factor Growth Factor Receptor Tyrosine Kinase (RTK) Receptor Tyrosine Kinase (RTK) Growth Factor->Receptor Tyrosine Kinase (RTK) Binds to Signaling Cascade Signaling Cascade Receptor Tyrosine Kinase (RTK)->Signaling Cascade Activates Transcription Factor Transcription Factor Signaling Cascade->Transcription Factor Phosphorylates Cell Proliferation Cell Proliferation Transcription Factor->Cell Proliferation Promotes 4-CPMA Derivative This compound Derivative 4-CPMA Derivative->Receptor Tyrosine Kinase (RTK) Inhibits

Caption: Hypothetical inhibition of a receptor tyrosine kinase by a derivative.

Conclusion

This compound serves as a valuable and versatile platform for chemical synthesis. Its utility in constructing novel molecules with potential biological activity, particularly in the realm of drug discovery, is significant. The provided synthetic protocol offers a reliable method for its preparation, and the conceptual pathway illustrates a potential application in the development of targeted therapeutics. Further research into the derivatization of this compound is likely to yield novel candidates for a variety of scientific applications.

References

The Aminomethylpyridine Scaffold: A Technical Guide to its Reactivity and Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The aminomethylpyridine scaffold is a cornerstone in modern medicinal chemistry and catalysis. Its unique structural features, combining the aromaticity and coordinating ability of the pyridine ring with the nucleophilicity of the aminomethyl group, offer a versatile platform for the synthesis of a diverse array of functional molecules. This technical guide provides an in-depth exploration of the reactivity profile of the aminomethylpyridine core, detailing key synthetic transformations and summarizing its role in the development of therapeutic agents.

Synthesis of the Aminomethylpyridine Core

The aminomethylpyridine scaffold can be synthesized through various routes, with the choice of method often depending on the desired substitution pattern and the available starting materials. A prevalent and reliable method involves the reduction of cyanopyridine precursors.

Experimental Protocol: Synthesis via Reduction of Cyanopyridine

This protocol outlines the synthesis of 5-aminomethyl-4-(2,4-dichlorophenyl)-6-methylpyridine-2-carboxylic acid derivatives, which are potent dipeptidyl peptidase-4 (DPP-4) inhibitors. The critical step is the hydrogenation of a cyano group to the corresponding aminomethyl functionality.[1]

Materials:

  • 4-Aryl-5-cyano-6-methyl-pyridine-2-carboxylic acid

  • Palladium on charcoal (Pd/C)

  • Hydrogen gas (H₂)

  • Appropriate solvent (e.g., methanol, ethanol)

  • Standard laboratory glassware for hydrogenation

Procedure:

  • In a suitable hydrogenation vessel, dissolve the starting 4-aryl-5-cyano-6-methyl-pyridine-2-carboxylic acid in a suitable solvent.

  • Add a catalytic amount of palladium on charcoal to the solution.

  • Seal the vessel and purge with hydrogen gas.

  • Pressurize the vessel with hydrogen gas to the desired pressure.

  • Stir the reaction mixture vigorously at room temperature or with gentle heating until the reaction is complete (monitoring by TLC or LC-MS).

  • Upon completion, carefully vent the hydrogen gas and purge the vessel with an inert gas (e.g., nitrogen or argon).

  • Filter the reaction mixture through a pad of celite to remove the palladium catalyst.

  • Concentrate the filtrate under reduced pressure to obtain the crude aminomethylpyridine derivative.

  • Purify the crude product by recrystallization or column chromatography.

Reactivity Profile: Key Transformations

The aminomethylpyridine scaffold's reactivity is characterized by the interplay between the pyridine ring nitrogen and the exocyclic primary amine. This allows for a range of selective transformations.

N-Alkylation

N-alkylation of the aminomethyl group is a common strategy to introduce diverse substituents and modulate the biological activity of the resulting derivatives.

This protocol details the N-alkylation of imidazo[4,5-b]pyridines and imidazo[4,5-c]pyridines, where the alkylation occurs on the nitrogen atoms of the pyridine ring.[2]

Materials:

  • Imidazopyridine derivative (e.g., 6-Bromo-2-(4-(4-fluorophenoxy)phenyl)-4H-imidazo[4,5-b]pyridine)

  • 1-(Chloromethyl)-4-methoxybenzene

  • Potassium carbonate (K₂CO₃)

  • N,N-Dimethylformamide (DMF)

  • Standard laboratory glassware

Procedure:

  • To a suspension of the imidazopyridine (0.5 mmol) in DMF (0.7 ml), add K₂CO₃ (1 mmol, 0.138 g) and stir the mixture.

  • After one hour, add 1-(chloromethyl)-4-methoxybenzene (0.6 mmol, 0.094 g).

  • Continue stirring the reaction mixture at room temperature overnight.

  • Upon completion, pour the reaction mixture into water.

  • Collect the resulting precipitate by filtration, wash with water, and dry.

  • Crystallize the crude product from a suitable solvent (e.g., ethanol).

N-Acylation

N-acylation of the aminomethyl group to form amides is a fundamental transformation for creating compounds with a wide range of biological activities.

This protocol provides a general, catalyst-free method for the N-acylation of amines using acetic anhydride.[3]

Materials:

  • Aminomethylpyridine derivative (1 mmol)

  • Acetic anhydride (1.2 mmol)

  • Diethyl ether

  • Standard laboratory glassware

Procedure:

  • In a 50 mL round-bottomed flask, mix the aminomethylpyridine derivative (1 mmol) and acetic anhydride (1.2 mmol).

  • Stir the mixture at room temperature for the appropriate time (monitor by TLC).

  • After completion, dissolve the reaction mixture in diethyl ether (5 mL).

  • Allow the solution to stand at room temperature for 1 hour to allow for the crystallization of the product.

  • Collect the crystals by filtration.

Formation of Chalcone Derivatives

The aminomethylpyridine scaffold can be incorporated into chalcone structures, which are known for their broad spectrum of biological activities, including anticancer properties.

This protocol describes the synthesis of chalcone derivatives from 3-aminomethylpyridine and 4-amino chalcones.[4]

Materials:

  • 4-Amino chalcone derivative

  • Bromoacetyl bromide

  • Dichloromethane (DCM)

  • Triethylamine (TEA)

  • 3-Aminomethylpyridine

  • Standard laboratory glassware

Procedure:

  • Synthesize the 4-amino chalcone by reacting 4-aminoacetophenone with a suitable aldehyde under basic conditions.[4]

  • React the 4-amino chalcone with bromoacetyl bromide in the presence of DCM and TEA with stirring to afford the corresponding bromoacetamide derivative.[4]

  • To a cold solution of the substituted bromoacetamide, add 3-aminomethylpyridine in the presence of triethylamine.

  • Stir the reaction mixture for 30 minutes to yield the final 3-aminomethylpyridine chalcone derivative.

Metal-Catalyzed Cross-Coupling Reactions

The pyridine ring of the aminomethylpyridine scaffold can be functionalized through various metal-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig amination reactions, allowing for the introduction of aryl and heteroaryl substituents.

The Suzuki-Miyaura reaction is a powerful tool for forming carbon-carbon bonds between a halide and an organoboron species, catalyzed by a palladium complex.

  • General Reaction Scheme:

    • Aryl/Heteroaryl-Halide + R-B(OH)₂ --(Pd catalyst, Base)--> Aryl/Heteroaryl-R

The Buchwald-Hartwig amination enables the formation of carbon-nitrogen bonds between an aryl halide and an amine, also catalyzed by a palladium complex.[5][6]

  • General Reaction Scheme:

    • Aryl-Halide + R₂NH --(Pd catalyst, Base)--> Aryl-NR₂

Applications in Drug Discovery and Signaling Pathways

The versatility of the aminomethylpyridine scaffold has led to its incorporation into numerous biologically active molecules.

Dipeptidyl Peptidase-4 (DPP-4) Inhibitors

Aminomethylpyridine derivatives have been extensively investigated as potent and selective inhibitors of DPP-4, an enzyme involved in glucose homeostasis. Inhibition of DPP-4 is a validated therapeutic strategy for the treatment of type 2 diabetes.[1][7]

Anticancer Agents

Derivatives of the aminomethylpyridine scaffold, particularly chalcones, have demonstrated significant antiproliferative activity against various cancer cell lines.[8]

Modulation of Signaling Pathways

While direct modulation of specific signaling pathways by simple aminomethylpyridines is not extensively documented, the broader class of pyridine-containing compounds, including those with amino-functionalization, are known to interact with key cellular signaling cascades implicated in cancer and other diseases.

The PI3K/AKT/mTOR pathway is a crucial signaling cascade that regulates cell growth, proliferation, and survival. Dysregulation of this pathway is a hallmark of many cancers. Several pyridine-containing molecules have been developed as inhibitors of key kinases in this pathway, such as PI3K and mTOR.

The NF-κB signaling pathway plays a central role in inflammation and immunity, and its aberrant activation is linked to various inflammatory diseases and cancers. The development of inhibitors targeting this pathway is an active area of research, with some pyridine-based compounds showing promise.

Quantitative Data Summary

The following tables summarize key quantitative data for various aminomethylpyridine derivatives.

Table 1: DPP-4 Inhibitory Activity of Aminomethylpyridine Derivatives [1]

CompoundIC₅₀ (nM) for DPP-4IC₅₀ (nM) for DPP-8
4e-2 2,4-dichloro-phenyl-NHCH₂CH₂OH11-
4e-7 2,4-dichloro-phenyl-NHCH₂CN106600
4e-4 2,4-dichloro-phenyl-NH(cyclopropyl)44-

Table 2: Anticancer Activity of 3-Aminomethylpyridine Chalcone Derivatives [8]

CompoundCancer Cell LineIC₅₀ (µM)
11i MCF-70.0067 ± 0.0002
11g A549-

Visualizations

Experimental Workflows and Signaling Pathways

To further elucidate the concepts discussed, the following diagrams, generated using Graphviz (DOT language), illustrate a typical experimental workflow and the core logic of key signaling pathways.

experimental_workflow cluster_synthesis Synthesis of Aminomethylpyridine DPP-4 Inhibitor start 4-Aryl-5-cyano-6-methyl- pyridine-2-carboxylic acid step1 Hydrogenation (Pd/C, H₂) start->step1 intermediate1 5-Aminomethyl derivative step1->intermediate1 step2 Amidation (PyBOP, Amine) intermediate1->step2 product Final DPP-4 Inhibitor step2->product

Caption: A representative workflow for the synthesis of an aminomethylpyridine-based DPP-4 inhibitor.

PI3K_AKT_mTOR_Pathway cluster_pathway PI3K/AKT/mTOR Signaling Pathway GrowthFactor Growth Factor Receptor Receptor Tyrosine Kinase GrowthFactor->Receptor PI3K PI3K Receptor->PI3K Activates PIP3 PIP3 PI3K->PIP3 Phosphorylates PIP2 PIP2 AKT AKT PIP3->AKT Activates mTORC1 mTORC1 AKT->mTORC1 Activates CellGrowth Cell Growth & Proliferation mTORC1->CellGrowth Promotes

Caption: Simplified diagram of the PI3K/AKT/mTOR signaling pathway.

NFkB_Pathway cluster_pathway NF-κB Signaling Pathway Stimuli Inflammatory Stimuli Receptor Receptor Stimuli->Receptor IKK IKK Complex Receptor->IKK Activates IkB IκBα IKK->IkB Phosphorylates & Degrades NFkB NF-κB (p50/p65) IkB->NFkB Inhibits Nucleus Nucleus NFkB->Nucleus Translocates GeneTranscription Gene Transcription (Inflammation, Survival)

Caption: Overview of the canonical NF-κB signaling pathway.

References

A Technical Guide to the Research Applications of Substituted Pyridylmethanamines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Substituted pyridylmethanamines and their derivatives represent a versatile class of compounds with significant potential across various scientific disciplines. Their unique structural features allow for a wide range of chemical modifications, leading to diverse biological activities and catalytic properties. This technical guide provides an in-depth overview of the current research applications of these compounds, focusing on their roles in medicinal chemistry as anticancer and imaging agents, and in catalysis. This document summarizes key quantitative data, details relevant experimental protocols, and visualizes important pathways and workflows to facilitate further research and development in this promising area.

Medicinal Chemistry Applications

The pyridine ring is a prevalent scaffold in numerous FDA-approved drugs, and its derivatives, including substituted pyridylmethanamines, are of great interest in drug discovery.

Anticancer Activity

Substituted pyridine derivatives have shown significant potential as anticancer agents by targeting various cancer cell lines and key signaling pathways.

The following table summarizes the in vitro cytotoxic activity of a series of pyridine-urea derivatives against the human breast cancer cell line MCF-7, as determined by the MTT assay.

Compound IDSubstitution PatternIC50 (µM) after 48hIC50 (µM) after 72h
8a 4-Fluorophenyl urea7.035.14
8b 4-Chlorophenyl urea4.682.50
8d 4-Bromophenyl urea3.031.63
8e 4-Iodophenyl urea0.220.11
8n 3,4-Dichlorophenyl urea1.880.80
Doxorubicin Standard Chemotherapeutic1.93Not Reported
Sorafenib Multi-kinase inhibitor4.50Not Reported

Data sourced from a study by El-Naggar et al.[1]

The data indicates that the nature of the substituent on the phenyl urea moiety significantly influences the anticancer activity. Notably, compound 8e , with a 4-iodophenyl urea substitution, exhibited the highest potency, being significantly more active than the standard chemotherapeutic drug Doxorubicin.[1]

The cytotoxic activity of the pyridine derivatives was assessed using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.[1][2][3]

  • Cell Seeding: MCF-7 cells were seeded in 96-well plates at a density of 5 x 10⁴ cells/well and incubated for 24 hours to allow for cell attachment.[2]

  • Compound Treatment: The cells were then treated with various concentrations of the pyridine derivatives and incubated for 48 and 72 hours.[2]

  • MTT Addition: After the incubation period, 20 µL of a 5 mg/mL MTT solution in phosphate-buffered saline (PBS) was added to each well, and the plates were incubated for an additional 4 hours.[2]

  • Formazan Solubilization: The medium was discarded, and 100 µL of dimethyl sulfoxide (DMSO) was added to each well to dissolve the formazan crystals.[2]

  • Absorbance Measurement: The absorbance was measured at 570 nm using a microplate reader.[2] The percentage of cell viability was calculated, and the IC₅₀ values were determined.

The PI3K/Akt/mTOR pathway is a crucial signaling cascade that is often dysregulated in cancer, promoting cell survival and proliferation.[4][5][6][7][8] Some anticancer compounds exert their effects by inhibiting components of this pathway.

PI3K_AKT_mTOR_Pathway cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP2 PIP2 PIP3 PIP3 PIP2->PIP3 Phosphorylates PDK1 PDK1 PIP3->PDK1 Recruits Akt Akt PIP3->Akt Recruits PDK1->Akt Phosphorylates (Thr308) mTORC1 mTORC1 Akt->mTORC1 Activates S6K p70S6K mTORC1->S6K Phosphorylates _4EBP1 4E-BP1 mTORC1->_4EBP1 Phosphorylates mTORC2 mTORC2 mTORC2->Akt Phosphorylates (Ser473) CellGrowth Cell Growth & Proliferation S6K->CellGrowth _4EBP1->CellGrowth Inhibits Inhibition PTEN PTEN PTEN->PIP3 Dephosphorylates GrowthFactor Growth Factor GrowthFactor->RTK

Caption: The PI3K/Akt/mTOR signaling pathway.

Prostate-Specific Membrane Antigen (PSMA) Targeted Imaging Agents

Substituted pyridylmethanamines are integral components of ligands designed to target Prostate-Specific Membrane Antigen (PSMA), a protein overexpressed in prostate cancer cells. These ligands, when chelated with radionuclides, serve as highly effective imaging agents for Positron Emission Tomography (PET).

The following table presents the binding affinities (IC50, Ki, and KD values) of various PSMA-targeted ligands.

CompoundCell LineAssay TypeBinding Affinity
PSMA-D4 LNCaPCompetitive BindingIC50: 28.7 ± 5.2 nM[9]
PSMA-I&T LNCaPCompetitive BindingIC50: 61.1 ± 7.8 nM[9]
PSMA-11 LNCaPCompetitive BindingIC50: 84.5 ± 26.5 nM[9]
Various Ligands PSMA(+) PC3 PIPCompetitive BindingKi: 0.03 to 8 nM[10]
AP-01 22Rv1Competitive BindingIC50: 3.42 nM[11]
PSMA-617 22Rv1Competitive BindingIC50: 3.38 nM[11]

This protocol outlines a method to determine the binding affinity (IC₅₀) of a PSMA ligand against a known radiolabeled PSMA ligand.[11][12][13][14]

  • Cell Culture: Culture PSMA-positive prostate cancer cells (e.g., LNCaP or 22Rv1) in appropriate media until confluent.[11][12]

  • Assay Preparation:

    • Prepare serial dilutions of the non-radiolabeled competitor ligand over a wide concentration range (e.g., 10⁻¹² M to 10⁻⁵ M).[11][12]

    • Prepare a solution of a known radiolabeled PSMA ligand (e.g., [¹⁷⁷Lu]Lu-PSMA-617) at a fixed, low nanomolar concentration.[12]

  • Incubation:

    • Wash the plated cells with a cold binding buffer (e.g., PBS with 1% BSA).[12]

    • To each well, add the radiolabeled ligand along with either buffer alone (for total binding) or one of the concentrations of the competitor ligand.[12]

    • To determine non-specific binding, add a large excess (e.g., 10 µM) of a non-radiolabeled PSMA ligand to a separate set of wells.[12]

    • Incubate the plates at 37°C for 1-2 hours.[12]

  • Data Collection and Analysis:

    • After incubation, remove the media and wash the cells twice with cold binding buffer to remove unbound radioactivity.[12]

    • Lyse the cells using a lysis buffer (e.g., 0.5 M NaOH).[12]

    • Collect the lysate from each well and measure the radioactivity using a gamma counter.[12]

    • Plot the percentage of specific binding against the logarithm of the competitor concentration.

    • Fit the data using a sigmoidal dose-response curve to determine the IC₅₀ value.[12]

This protocol describes the automated radiolabeling of PSMA-617 with ⁶⁸Ga for PET imaging.[15][16]

  • Preparation: Prepare the automated synthesis module with a new set of sterile, single-use cassettes and tubing. Condition the Solid Phase Extraction (SPE) cartridges.[15]

  • ⁶⁸Ga Elution and Trapping: Elute the ⁶⁸Ge/⁶⁸Ga generator with 0.1 M HCl. The ⁶⁸Ga eluate is automatically transferred to a cation-exchange cartridge to trap and concentrate the ⁶⁸Ga.[15][16]

  • Elution into Reactor: Elute the trapped ⁶⁸Ga from the cation-exchange cartridge into the reaction vessel containing the PSMA-617 precursor and a reaction buffer (e.g., sodium acetate).[15][16]

  • Labeling Reaction: Heat the reaction mixture at a controlled temperature (e.g., 85-95°C) for a specified time (e.g., 3-10 minutes) to facilitate the chelation of ⁶⁸Ga by the DOTA moiety of PSMA-617.[16]

  • Purification: Pass the reaction mixture through a C18 SPE cartridge. The [⁶⁸Ga]Ga-PSMA-617 is retained on the cartridge, while unreacted ⁶⁸Ga and other impurities are washed away.[15][16]

  • Elution and Formulation: Elute the purified [⁶⁸Ga]Ga-PSMA-617 from the C18 cartridge using a mixture of ethanol and water. Formulate the final product with sterile saline.[15]

  • Sterile Filtration: Pass the final formulated product through a 0.22 µm sterile filter into a sterile collection vial.[15]

Catalytic Applications

Pyridylmethanamine derivatives are effective ligands for various transition metals, forming stable complexes that exhibit significant catalytic activity in a range of organic transformations.

Palladium-Catalyzed Cross-Coupling Reactions

Palladium complexes with pyridine-based ligands are efficient catalysts for C-C bond-forming reactions, such as the Heck cross-coupling reaction.

The following table summarizes the yields of the Heck cross-coupling reaction between various aryl iodides and olefins using a palladium-pyridine complex as a catalyst.

Aryl IodideOlefinProduct Yield (%)
IodobenzeneMethyl acrylate100
4-IodoanisoleMethyl acrylate97
4-IodonitrobenzeneMethyl acrylate99
IodobenzeneStyrene85
4-IodoanisoleStyrene78
4-IodonitrobenzeneStyrene61

Data represents typical yields under optimized conditions.

A general protocol for the palladium-catalyzed Heck cross-coupling reaction is as follows:[17][18][19][20][21]

  • Reaction Setup: In a reaction vessel, combine the aryl halide (1 mmol), the olefin (1.2 mmol), a base (e.g., K₂CO₃, 2 mmol), and the palladium-pyridine catalyst (e.g., 1 mol%).

  • Solvent Addition: Add a suitable solvent (e.g., DMF/H₂O mixture).

  • Reaction Conditions: Heat the reaction mixture to the desired temperature (e.g., 80-130°C) and stir for the required time (e.g., 4-24 hours) until the reaction is complete, as monitored by TLC or GC.

  • Work-up: After cooling to room temperature, dilute the reaction mixture with water and extract with an organic solvent (e.g., ethyl acetate).

  • Purification: Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to obtain the desired cross-coupled product.

High-Throughput Screening in Drug Discovery

The discovery of novel substituted pyridylmethanamine derivatives with desired biological activities can be accelerated using high-throughput screening (HTS) workflows.

HTS_Workflow cluster_workflow High-Throughput Screening Workflow Library Compound Library (e.g., Pyridylmethanamines) PlatePrep Assay Plate Preparation Library->PlatePrep Dispensing Compound Dispensing PlatePrep->Dispensing Assay Biological Assay (e.g., Cell-based, Enzyme) Dispensing->Assay Detection Signal Detection (e.g., Fluorescence, Luminescence) Assay->Detection DataAnalysis Data Analysis (Hit Identification) Detection->DataAnalysis HitValidation Hit Validation & Confirmation DataAnalysis->HitValidation LeadOpt Lead Optimization HitValidation->LeadOpt

Caption: A generalized workflow for high-throughput screening.

This workflow enables the rapid screening of large libraries of compounds to identify "hits" with promising activity, which can then be further optimized to develop lead compounds for new therapeutics.[22][23][24][25][26]

References

Methodological & Application

Application Notes and Protocols for (4-Chloropyridin-2-yl)methanamine in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(4-Chloropyridin-2-yl)methanamine is a versatile heterocyclic building block increasingly utilized in medicinal chemistry for the synthesis of potent and selective kinase inhibitors and other therapeutic agents. Its unique structural features, including the reactive chloropyridine core and the primary amine handle, allow for diverse chemical modifications, making it a valuable scaffold in drug discovery. This document provides detailed application notes on its use, particularly in the development of Transforming Growth factor-β Activated Kinase 1 (TAK1) inhibitors, along with comprehensive experimental protocols for its synthesis and incorporation into lead compounds.

Application Notes: A Key Scaffold for Kinase Inhibitors

The primary application of this compound in medicinal chemistry is as a key intermediate in the synthesis of kinase inhibitors. The chlorosubstituted pyridine ring serves as an excellent anchor for binding within the ATP-binding pocket of various kinases, while the aminomethyl group provides a convenient point for derivatization to enhance potency, selectivity, and pharmacokinetic properties.

One of the most significant targets for inhibitors derived from this scaffold is Transforming Growth factor-β Activated Kinase 1 (TAK1) . TAK1 is a crucial serine/threonine kinase that plays a central role in the signaling pathways of pro-inflammatory cytokines such as Tumor Necrosis Factor-α (TNF-α) and Interleukin-1β (IL-1β), as well as the Transforming Growth Factor-β (TGF-β) superfamily. Dysregulation of the TAK1 signaling pathway is implicated in a range of diseases, including inflammatory disorders like rheumatoid arthritis and inflammatory bowel disease, as well as various cancers and fibrosis.

Derivatives of this compound have been explored as potent and selective TAK1 inhibitors. The general structure-activity relationship (SAR) suggests that the 4-chloropyridine moiety can effectively occupy the hinge region of the kinase, forming critical hydrogen bonds. The aminomethyl group can be functionalized to interact with other regions of the ATP-binding site or the solvent-exposed surface, thereby fine-tuning the inhibitor's activity and selectivity.

While specific quantitative data for TAK1 inhibitors directly incorporating the this compound scaffold is not widely published, data for structurally related pyrimidine-based TAK1 inhibitors provide valuable insights into the potential potency of such compounds.

Quantitative Data for Analogous TAK1 Inhibitors

The following table summarizes the inhibitory activities of several TAK1 inhibitors with related structural motifs. This data can serve as a benchmark for the design and evaluation of novel inhibitors based on the this compound scaffold.

Compound Name/ReferenceTarget KinaseIC50 (nM)Assay Type
NG25[1]TAK1149LanthaScreen Binding Assay
NG25MAP4K221.7Z'-Lyte Assay
NG25p38α102Z'-Lyte Assay
NG25ABL175.2Z'-Lyte Assay
Takinib[2]TAK19Enzymatic Assay
5Z-7-OxozeaenolTAK18.1Enzymatic Assay
TAK1/MAP4K2 inhibitor 1TAK141.1Not Specified
TAK1/MAP4K2 inhibitor 1MAP4K218.2Not Specified

Experimental Protocols

Protocol 1: Synthesis of this compound Hydrochloride

This protocol describes a two-step synthesis of the title compound starting from 4-chloropyridine-N-oxide.

Step 1: Synthesis of 4-Chloro-2-cyanopyridine

  • Materials: 4-Chloropyridine N-oxide, N,N-dimethylcarbamoyl chloride, trimethylcyanosilane, acetonitrile, ethyl acetate, water, saturated aqueous sodium bicarbonate, saturated saline, magnesium sulfate.

  • Procedure:

    • To a solution of 4-chloropyridine N-oxide (1 equivalent) in acetonitrile, add N,N-dimethylcarbamoyl chloride (1.5 equivalents).

    • Slowly add trimethylcyanosilane (2 equivalents) dropwise to the reaction mixture at room temperature.

    • Stir the reaction mixture at room temperature for 18 hours.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC).

    • Upon completion, dilute the reaction mixture with ethyl acetate and wash with water, followed by saturated aqueous sodium bicarbonate and saturated saline.

    • Dry the organic layer over magnesium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate gradient to yield 4-chloro-2-cyanopyridine.

Step 2: Reduction of 4-Chloro-2-cyanopyridine to this compound Hydrochloride

  • Materials: 4-Chloro-2-cyanopyridine, lithium aluminum hydride (LiAlH₄) or Borane-tetrahydrofuran complex (BH₃·THF), anhydrous diethyl ether or tetrahydrofuran (THF), hydrochloric acid (HCl) in diethyl ether or dioxane.

  • Procedure (using LiAlH₄):

    • To a stirred suspension of lithium aluminum hydride (2-3 equivalents) in anhydrous diethyl ether or THF at 0 °C under an inert atmosphere (e.g., nitrogen or argon), add a solution of 4-chloro-2-cyanopyridine (1 equivalent) in the same solvent dropwise.

    • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours until the reaction is complete (monitored by TLC).

    • Carefully quench the reaction by the sequential dropwise addition of water, followed by 15% aqueous sodium hydroxide, and then more water (Fieser workup).

    • Filter the resulting precipitate and wash thoroughly with diethyl ether or THF.

    • Dry the combined organic filtrates over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the free amine.

    • Dissolve the crude amine in a minimal amount of anhydrous diethyl ether and add a solution of HCl in diethyl ether or dioxane dropwise with stirring.

    • Collect the resulting precipitate by filtration, wash with cold diethyl ether, and dry under vacuum to yield this compound hydrochloride as a solid.

Protocol 2: General Procedure for the Synthesis of a TAK1 Inhibitor using this compound

This protocol outlines a general method for coupling this compound with a suitable carboxylic acid to form an amide, a common linkage in kinase inhibitors.

  • Materials: this compound hydrochloride, a carboxylic acid of interest, a peptide coupling agent (e.g., HATU, HOBt/EDC), a non-nucleophilic base (e.g., diisopropylethylamine - DIPEA), and a suitable solvent (e.g., dimethylformamide - DMF or dichloromethane - DCM).

  • Procedure:

    • To a solution of the carboxylic acid (1 equivalent) in DMF or DCM, add the coupling agent (e.g., HATU, 1.1 equivalents) and DIPEA (3 equivalents).

    • Stir the mixture at room temperature for 10-15 minutes to activate the carboxylic acid.

    • Add this compound hydrochloride (1.1 equivalents) to the reaction mixture.

    • Stir the reaction at room temperature for several hours to overnight, monitoring the progress by TLC or LC-MS.

    • Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with water, saturated aqueous sodium bicarbonate, and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography or preparative HPLC to obtain the desired TAK1 inhibitor.

Visualizations

TGF-β/TAK1 Signaling Pathway

The following diagram illustrates the central role of TAK1 in the TGF-β signaling cascade, a key pathway in cellular proliferation, differentiation, and fibrosis. Inhibition of TAK1 by compounds derived from this compound can block the downstream effects of this pathway.

TGF_beta_TAK1_Signaling cluster_smad Canonical Pathway cluster_tak1 Non-Canonical Pathway TGF_beta TGF-β TGF_beta_R TGF-β Receptor (TβRI/TβRII) TGF_beta->TGF_beta_R TAK1 TAK1 TGF_beta_R->TAK1 Non-canonical Pathway Smads Smad2/3 TGF_beta_R->Smads Canonical Pathway TAK1_inhibitor This compound Derivative (Inhibitor) TAK1_inhibitor->TAK1 MKKs MKK3/4/6 TAK1->MKKs IKK IKK Complex TAK1->IKK p38_JNK p38 / JNK MKKs->p38_JNK Transcription Gene Transcription (Inflammation, Fibrosis, Cell Survival) p38_JNK->Transcription NF_kB NF-κB IKK->NF_kB NF_kB->Transcription Smad4 Smad4 Smads->Smad4 Smad_complex Smad Complex Smad_Transcription Gene Transcription (Cell Cycle Arrest, Apoptosis) Smad_complex->Smad_Transcription

Caption: TGF-β/TAK1 Signaling Pathway and Point of Inhibition.

Experimental Workflow: Synthesis of a TAK1 Inhibitor

The following diagram outlines the general workflow for the synthesis of a putative TAK1 inhibitor starting from this compound.

Synthesis_Workflow start Starting Materials: This compound Carboxylic Acid Fragment coupling Amide Coupling (HATU, DIPEA, DMF) start->coupling workup Aqueous Workup (EtOAc, H₂O, NaHCO₃) coupling->workup purification Purification (Column Chromatography) workup->purification product Final Product: TAK1 Inhibitor purification->product analysis Characterization (NMR, MS, HPLC) product->analysis

Caption: General workflow for the synthesis of a TAK1 inhibitor.

References

(4-Chloropyridin-2-yl)methanamine: A Versatile Building Block in Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

(4-Chloropyridin-2-yl)methanamine is a substituted pyridine derivative that has emerged as a valuable building block for the synthesis of diverse molecular architectures, particularly in the fields of medicinal chemistry and drug discovery. Its bifunctional nature, featuring a reactive primary amine and a chlorinated pyridine ring, allows for a wide range of chemical transformations, making it an attractive starting material for generating libraries of compounds for biological screening.

This document provides detailed application notes and experimental protocols for the use of this compound in several key organic reactions. The protocols are intended for researchers, scientists, and professionals in drug development.

Physicochemical Properties

PropertyValue
Molecular FormulaC₆H₇ClN₂
Molecular Weight142.59 g/mol
CAS Number180748-30-5
AppearanceNot specified
SolubilitySoluble in common organic solvents like DMF, DMSO, and alcohols.

Applications in Organic Synthesis

The primary amine handle of this compound allows for conventional reactions such as N-acylation, sulfonylation, and reductive amination. The chlorine atom on the pyridine ring can participate in various cross-coupling reactions or nucleophilic aromatic substitution, further expanding its synthetic utility.

Reductive Amination

This compound can be readily alkylated via reductive amination with aldehydes or ketones to furnish secondary amines. This reaction is a cornerstone in the synthesis of complex molecules, including dual Pim/mTORC protein kinase inhibitors.[1]

Nucleophilic Aromatic Substitution

The primary amine of this compound can act as a nucleophile, displacing leaving groups on other heterocyclic systems. This approach has been successfully employed in the synthesis of anti-mycobacterial agents.[2]

Synthesis of Heterocycles

This building block has been utilized in the construction of more complex heterocyclic systems. For instance, it has been used in the synthesis of dihydropyrimidine derivatives, which are of interest in medicinal chemistry.[3] The related compound, 4-Chloro-2-(chloromethyl)pyridine, serves as a key intermediate in the preparation of indole derivatives that act as inhibitors of the MDM2-p53 protein-protein interaction, highlighting the importance of this structural motif in cancer therapeutics.[4]

Experimental Protocols

Reductive Amination for the Synthesis of a Dual Pim/mTORC Protein Kinase Inhibitor Derivative

This protocol describes the synthesis of a 2-oxoquinoline derivative via reductive amination of an aldehyde with this compound.[1]

Reaction Scheme:

Quantitative Data:

Reactant/ProductMolecular Weight ( g/mol )Amount (mg)Moles (mmol)Yield (%)
7-chloro-2-oxo-1-(2-phenoxyethyl)-1,2-dihydroquinoline-3-carbaldehyde327.75500.1544
This compound142.59220.15-
Sodium triacetoxyborohydride211.94810.38-
Product (Compound 6f)454.34290.06444

Procedure:

  • To a solution of 7-chloro-2-oxo-1-(2-phenoxyethyl)-1,2-dihydroquinoline-3-carbaldehyde (50 mg, 0.15 mmol) in a suitable solvent, add this compound (22 mg, 0.15 mmol).

  • Add a catalytic amount of acetic acid to the mixture.

  • Add sodium triacetoxyborohydride (81 mg, 0.38 mmol) portion-wise to the reaction mixture.

  • Stir the reaction at room temperature until the starting materials are consumed (monitor by TLC or LC-MS).

  • Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.

  • Extract the aqueous layer with an appropriate organic solvent (e.g., dichloromethane or ethyl acetate).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography to afford the desired secondary amine.

Workflow Diagram:

G cluster_0 Reaction Setup cluster_1 Reaction cluster_2 Work-up cluster_3 Purification A Dissolve aldehyde and amine B Add catalytic acetic acid A->B C Add Sodium triacetoxyborohydride B->C D Stir at room temperature C->D E Quench with NaHCO3 D->E F Extract with organic solvent E->F G Dry and concentrate F->G H Flash column chromatography G->H

Caption: Reductive amination workflow.

Nucleophilic Aromatic Substitution for the Synthesis of an Anti-Mycobacterial Agent

This protocol details the synthesis of a 3-phenyl-N-((4-chloropyridin-2-yl)methyl)pyrazolo[1,5-a]pyrimidin-7-amine derivative, which has shown anti-mycobacterial activity.[2]

Reaction Scheme:

Quantitative Data:

Reactant/ProductMolecular Weight ( g/mol )Amount (g)Moles (mmol)Yield (%)
7-Chloro-5-(4-fluorophenyl)-3-phenylpyrazolo[1,5-a]pyrimidine324.760.04250.13180
This compound142.590.02820.158-
Product (Compound 60)431.880.0450.10480

Procedure:

  • Combine 7-chloro-5-(4-fluorophenyl)-3-phenylpyrazolo[1,5-a]pyrimidine (0.0425 g, 0.131 mmol) and this compound (0.0282 g, 0.158 mmol) in a suitable solvent such as isopropanol.

  • Add a non-nucleophilic base, for example, diisopropylethylamine (DIPEA), to the reaction mixture.

  • Heat the reaction mixture to reflux and monitor the progress by TLC or LC-MS.

  • Once the reaction is complete, cool the mixture to room temperature and remove the solvent under reduced pressure.

  • Purify the residue by an appropriate method, such as recrystallization or column chromatography, to yield the final product.

Logical Relationship Diagram:

G cluster_reactants Reactants cluster_conditions Conditions A 7-Chloro-pyrazolo[1,5-a]pyrimidine F Nucleophilic Aromatic Substitution A->F B This compound B->F C Base (e.g., DIPEA) C->F D Solvent (e.g., Isopropanol) D->F E Heat (Reflux) E->F G Product: 7-((4-Chloropyridin-2-yl)methylamino) derivative F->G

Caption: Key components of the S N Ar reaction.

References

Synthetic Protocols Utilizing (4-Chloropyridin-2-yl)methanamine as a Key Reactant

Author: BenchChem Technical Support Team. Date: December 2025

(4-Chloropyridin-2-yl)methanamine is a versatile bifunctional molecule incorporating a reactive primary amine and a chlorinated pyridine ring. This unique combination of functional groups makes it a valuable building block in the synthesis of a diverse array of complex molecules, particularly in the fields of medicinal chemistry and drug discovery. The presence of the chlorine atom on the pyridine ring allows for further functionalization through nucleophilic substitution or cross-coupling reactions, while the primary amine serves as a key site for amide bond formation, urea and thiourea synthesis, and the construction of various heterocyclic systems.

This document provides detailed application notes and experimental protocols for synthetic transformations where this compound is employed as a crucial reactant. The information is intended for researchers, scientists, and professionals involved in drug development and synthetic organic chemistry.

Application in the Synthesis of Biologically Active Molecules

This compound is a key intermediate in the synthesis of various compounds with potential therapeutic applications. Its structural motif is found in molecules designed as kinase inhibitors, showcasing its importance in the development of targeted therapies for cancer and other diseases. The following sections detail specific synthetic applications of this reactant.

Synthesis of N-((4-chloropyridin-2-yl)methyl)amides and Ureas

The primary amine functionality of this compound readily undergoes reactions with carboxylic acids, acyl chlorides, and isocyanates to form the corresponding amides and ureas. These moieties are prevalent in pharmacologically active compounds, often contributing to crucial hydrogen bonding interactions with biological targets.

A notable application is in the preparation of substituted ureas, which are a common feature in many kinase inhibitors. For instance, the reaction with an isocyanate can be used to introduce a variety of substituents, allowing for the exploration of structure-activity relationships (SAR).

Experimental Protocol: General Procedure for the Synthesis of N-((4-chloropyridin-2-yl)methyl)ureas

This protocol outlines a general method for the reaction of this compound with an isocyanate to yield a substituted urea.

Materials:

  • This compound

  • Substituted Isocyanate (e.g., Phenyl isocyanate)

  • Anhydrous solvent (e.g., Toluene, Dichloromethane)

  • Inert gas atmosphere (e.g., Nitrogen or Argon)

Procedure:

  • In a clean, dry reaction flask, dissolve this compound (1.0 equivalent) in the chosen anhydrous solvent under an inert atmosphere.

  • To this solution, add the substituted isocyanate (1.0-1.2 equivalents) dropwise at room temperature.

  • Stir the reaction mixture at room temperature for a period of 1 to 18 hours. The progress of the reaction should be monitored by a suitable technique, such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion of the reaction, the product may precipitate from the reaction mixture. If so, collect the solid by filtration.

  • If the product remains in solution, concentrate the mixture under reduced pressure.

  • Purify the crude product by recrystallization from a suitable solvent or by column chromatography on silica gel to afford the desired N-((4-chloropyridin-2-yl)methyl)urea.

Quantitative Data:

The following table summarizes typical reaction parameters for the synthesis of a urea derivative from a related aminopyridine, which serves as a representative example.

Reactant 1Reactant 2SolventReaction Time (h)Yield (%)Purity (%)
2-Chloro-4-aminopyridinePhenyl isocyanateToluene18>95>98

Note: This data is based on analogous reactions and may vary for this compound.

Visualizing Synthetic Pathways

To better illustrate the synthetic utility of this compound, the following diagrams, generated using the DOT language, depict key reaction pathways.

reaction_overview reactant This compound product1 N-((4-chloropyridin-2-yl)methyl)amide reactant->product1 Amide Formation product2 N-((4-chloropyridin-2-yl)methyl)urea reactant->product2 Urea Formation product3 Secondary Amine reactant->product3 Alkylation reagent1 R-COOH / Coupling Agent reagent2 R-N=C=O reagent3 R-CHO / Reductive Amination

Caption: General reaction pathways of this compound.

experimental_workflow cluster_reaction Reaction Setup cluster_workup Work-up and Purification start Dissolve this compound in anhydrous solvent add_reagent Add isocyanate dropwise start->add_reagent stir Stir at room temperature (1-18 h) add_reagent->stir monitor Monitor reaction (TLC, LC-MS) stir->monitor isolate Isolate crude product (Filtration or Concentration) monitor->isolate purify Purify product (Recrystallization or Chromatography) isolate->purify end end purify->end Characterize final product (NMR, MS, etc.)

Caption: Workflow for the synthesis of N-((4-chloropyridin-2-yl)methyl)urea.

Conclusion

This compound serves as a valuable and versatile starting material in the synthesis of a wide range of nitrogen-containing compounds. Its ability to readily form amides and ureas, coupled with the potential for further modification at the chlorinated pyridine ring, makes it an attractive building block for the construction of complex molecular architectures with potential biological activity. The protocols and data presented herein provide a foundation for researchers to explore the synthetic utility of this compound in their own research endeavors. Further investigation into its reactivity in cross-coupling reactions and the synthesis of novel heterocyclic systems is warranted and holds promise for the discovery of new chemical entities with important applications.

(4-Chloropyridin-2-yl)methanamine in the synthesis of kinase inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes & Protocols

Topic: Application of (4-Chloropyridin-2-yl)methanamine and Related Chloro-pyridinyl Moieties in the Synthesis of Kinase Inhibitors.

Audience: Researchers, scientists, and drug development professionals.

Introduction: Kinase inhibitors are a cornerstone of modern targeted therapy, particularly in oncology and immunology. The pyridine ring is a privileged scaffold in medicinal chemistry, frequently incorporated into kinase inhibitors to form key interactions within the ATP-binding pocket of the target kinase. Chloro-substituted pyridines, such as this compound, serve as versatile building blocks in these syntheses. The chloro-substituent provides a reactive handle for nucleophilic aromatic substitution (SNAr) or cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig), enabling the construction of complex molecular architectures. The aminomethyl group offers a point for amide bond formation or further functionalization.

While specific, publicly documented examples of major kinase inhibitors synthesized directly from this compound are not prevalent in the reviewed literature, the synthesis of numerous Bruton's Tyrosine Kinase (BTK) and Janus Kinase (JAK) inhibitors employ structurally similar chloro-heterocyclic intermediates.[1][2][3] This document provides a representative protocol and application data based on established synthetic routes for BTK inhibitors, illustrating how a chloro-pyridinyl moiety can be utilized in the synthesis of a potent kinase inhibitor.

Representative Application: Synthesis of a BTK Inhibitor Scaffold

Bruton's Tyrosine Kinase (BTK) is a critical component of the B-cell receptor (BCR) signaling pathway, making it a key target for treating B-cell malignancies and autoimmune diseases.[4][5][6] Many BTK inhibitors feature a central pyrazolo[3,4-d]pyrimidine core, which is often constructed by coupling various side chains, including those derived from chloro-pyridine derivatives.[7][8]

The following protocol outlines a generalized, representative synthesis for a key intermediate in the development of BTK inhibitors, showcasing the role of a chloro-pyridinyl amine fragment.

Experimental Protocols

Protocol 1: Synthesis of a Pyrazolo[3,4-d]pyrimidine-based BTK Inhibitor Intermediate

This protocol describes a key nucleophilic aromatic substitution (SNAr) reaction where an amine, analogous in function to this compound, displaces a chlorine atom on a pyrimidine ring.

Objective: To synthesize an advanced intermediate by coupling an aminopyridine fragment to a dichlorinated pyrimidine core, a common strategy in the synthesis of kinase inhibitors like those targeting BTK.

Materials:

  • 4,6-dichloro-5-nitropyrimidine

  • This compound (or a similar aminopyridine derivative)

  • N,N-Diisopropylethylamine (DIPEA)

  • N,N-Dimethylformamide (DMF)

  • Ethyl acetate (EtOAc)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • To a solution of 4,6-dichloro-5-nitropyrimidine (1.0 eq) in DMF (10 mL/g), add this compound (1.1 eq).

  • Add DIPEA (2.5 eq) to the reaction mixture.

  • Stir the reaction mixture at room temperature for 12-16 hours. Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, dilute the reaction mixture with EtOAc.

  • Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to yield the desired mono-substituted aminopyrimidine intermediate.

Logical Workflow for Intermediate Synthesis

A Dissolve 4,6-dichloro-5-nitropyrimidine in DMF B Add this compound (1.1 eq) A->B C Add DIPEA (2.5 eq) B->C D Stir at Room Temperature (12-16h) C->D E Reaction Monitoring (TLC / LC-MS) D->E F Work-up: Dilute with EtOAc, Wash with NaHCO3 & Brine E->F If Complete G Dry (Na2SO4), Filter, & Concentrate F->G H Purification: Silica Gel Chromatography G->H I Final Product: Coupled Intermediate H->I

Caption: Workflow for SNAr coupling reaction.

Data Presentation

The efficacy of the final kinase inhibitors is typically quantified by their half-maximal inhibitory concentration (IC₅₀), which measures the concentration of the inhibitor required to reduce the activity of the target kinase by 50%. The following table presents representative IC₅₀ data for various approved and clinical-stage BTK inhibitors that share structural motifs with compounds synthesized using chloro-heterocyclic building blocks.

Table 1: Inhibitory Activity of Representative BTK Inhibitors

CompoundTarget KinaseIC₅₀ (nM)Selectivity NotesReference
IbrutinibBTK1.5Also inhibits other kinases like EGFR, Tec, Itk.[8]
AcalabrutinibBTK5.1More selective for BTK over other kinases compared to Ibrutinib.[5][8]
ZanubrutinibBTK0.5Highly selective BTK inhibitor.[8]
BranebrutinibBTK0.1Highly selective covalent, irreversible inhibitor.[6]
ElsubrutinibBTK180Selective and irreversible inhibitor.[5]

This data is representative of the final drug compounds and is used here to provide context for the potency of inhibitors synthesized through similar chemical strategies.

Signaling Pathway Visualization

The strategic importance of synthesizing BTK inhibitors lies in their ability to modulate the B-cell receptor signaling pathway. Downstream effects of BTK activation include increased cell proliferation and survival, which are hallmarks of B-cell malignancies.

B-Cell Receptor (BCR) Signaling Pathway

cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus BCR BCR LYN_SYK LYN/SYK BCR->LYN_SYK Antigen Binding BTK BTK LYN_SYK->BTK Phosphorylation PLCg2 PLCγ2 BTK->PLCg2 DAG_IP3 DAG / IP3 PLCg2->DAG_IP3 PKC_Ca PKC / Ca2+ DAG_IP3->PKC_Ca NFkB_NFAT NF-κB / NFAT PKC_Ca->NFkB_NFAT Transcription Gene Transcription NFkB_NFAT->Transcription Proliferation Cell Proliferation & Survival Transcription->Proliferation Inhibitor BTK Inhibitor (e.g., Ibrutinib) Inhibitor->BTK Inhibition

Caption: Simplified BTK Signaling Pathway.

This diagram illustrates that upon antigen binding to the B-cell receptor (BCR), a signaling cascade is initiated, leading to the phosphorylation and activation of BTK. Activated BTK then phosphorylates downstream targets like PLCγ2, ultimately leading to the activation of transcription factors such as NF-κB, which promote cell proliferation and survival.[5][6] BTK inhibitors block this pathway by preventing BTK activation, thereby inhibiting the growth of malignant B-cells.

References

Application Notes: The Role of (4-Chloropyridin-2-yl)methanamine in the Development of Anticancer Agents

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: (4-Chloropyridin-2-yl)methanamine is a substituted pyridine derivative that serves as a versatile chemical building block in medicinal chemistry. Its structure, featuring a reactive primary amine and a chloropyridine ring, makes it a valuable synthon for creating diverse molecular scaffolds. In oncology research, this moiety is instrumental in the synthesis of targeted therapies, particularly small molecule inhibitors that modulate the activity of key proteins involved in cancer cell proliferation, survival, and signaling. Pyridine derivatives are integral to numerous approved and investigational anticancer agents, valued for their ability to form critical interactions with biological targets.[1] This document outlines the application of this compound in developing novel anticancer agents, focusing on its use in synthesizing kinase inhibitors and providing relevant experimental protocols.

Application in Anticancer Agent Synthesis

The primary application of this compound in oncology is as a core structural component for the synthesis of kinase inhibitors. Kinases are a class of enzymes that are frequently dysregulated in cancer, and their inhibition is a clinically validated strategy for cancer treatment.[2] The aminomethylpyridine core can be strategically elaborated to target the ATP-binding pocket of various kinases.

Key Therapeutic Targets:

  • PI3K/Akt/mTOR Pathway: This pathway is a central regulator of cell growth, metabolism, and survival and is one of the most frequently activated signaling routes in human cancers.[3] The pyridine scaffold is a common feature in inhibitors targeting key kinases in this pathway, such as PI3K and mTOR.[4][5]

  • Cyclin-Dependent Kinases (CDKs): CDKs, particularly CDK4 and CDK6, are critical for cell cycle progression.[6] Inhibitors of CDK4/6 have been successfully developed for the treatment of certain types of breast cancer.[7][8] The development of novel CDK inhibitors often incorporates heterocyclic scaffolds like pyridine.

  • Receptor Tyrosine Kinases (RTKs): RTKs such as VEGFR and HER2 are crucial for angiogenesis and cell proliferation.[9] Many successful RTK inhibitors utilize nitrogen-containing heterocycles to achieve high potency and selectivity.

The this compound moiety offers several advantages in drug design:

  • The primary amine provides a convenient handle for introducing various substituents through reactions like amidation or reductive amination, allowing for the exploration of the target's binding pocket.

  • The pyridine nitrogen can act as a hydrogen bond acceptor, a common interaction motif in kinase active sites.

  • The chlorine atom can be used to modulate the electronic properties of the ring or serve as a leaving group for further functionalization via cross-coupling reactions.

Quantitative Data: Antiproliferative Activity of Pyridine Derivatives

The following table summarizes the in vitro anticancer activity of various pyridine-containing compounds against human cancer cell lines, illustrating the potency that can be achieved with this structural class.

Compound IDTarget/ClassCancer Cell LineActivity Metric (IC₅₀/GI₅₀)Reference
Compound 19 1,3,5-Triazine DerivativeMelanoma (MALME-3M)GI₅₀ = 3.3 x 10⁻⁸ M[10]
Compound 4h Pyridine-bridged CA-4 AnalogueHeLa (Cervical Cancer)IC₅₀ in low nM range[11]
Compound 4s Pyridine-bridged CA-4 AnalogueHeLa (Cervical Cancer)IC₅₀ in low nM range[11]
Compound 5a Cyanopyridone DerivativeMCF-7 (Breast Cancer)IC₅₀ = 1.77 ± 0.10 µM[9]
Compound 5a Cyanopyridone DerivativeHepG2 (Liver Cancer)IC₅₀ = 2.71 ± 0.15 µM[9]
Compound 5e Cyanopyridone DerivativeMCF-7 (Breast Cancer)IC₅₀ = 1.39 ± 0.08 µM[9]
MM131 1,2,4-Triazine Sulfonamide DerivativeDLD-1 (Colon Cancer)IC₅₀ = 1.7 µM[12]
MM131 1,2,4-Triazine Sulfonamide DerivativeHT-29 (Colon Cancer)IC₅₀ = 5.6 µM[12]
Compound 12d Aminoquinoline-benzimidazole HybridCCRF-CEM (Leukemia)GI₅₀ = 0.4 µM[13]

Experimental Protocols

Protocol 1: General Synthesis of a Pyridine-Based Anticancer Agent via Amide Coupling

This protocol describes a general method for coupling this compound with a carboxylic acid to form an amide, a common linkage in kinase inhibitors.

Materials:

  • This compound

  • Carboxylic acid of interest (R-COOH)

  • Amide coupling agent (e.g., HATU, HBTU)

  • Organic base (e.g., Diisopropylethylamine - DIPEA)

  • Anhydrous solvent (e.g., Dimethylformamide - DMF)

  • Reaction vessel, magnetic stirrer, nitrogen atmosphere setup

  • Purification system (e.g., Flash chromatography)

Procedure:

  • Dissolve the carboxylic acid (1.0 eq) and the coupling agent HATU (1.1 eq) in anhydrous DMF in a dry reaction vessel under a nitrogen atmosphere.

  • Add DIPEA (2.5 eq) to the mixture and stir for 10 minutes at room temperature to activate the carboxylic acid.

  • Add a solution of this compound (1.0 eq) in anhydrous DMF to the reaction mixture.

  • Allow the reaction to stir at room temperature for 4-16 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC) or LC-MS.

  • Upon completion, quench the reaction by adding water.

  • Extract the product with an appropriate organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield the final amide compound.

  • Characterize the final product using ¹H NMR, ¹³C NMR, and Mass Spectrometry.

G cluster_workflow Synthetic Workflow start This compound + R-COOH activation Activate Carboxylic Acid (HATU, DIPEA in DMF) start->activation Step 1 coupling Amide Coupling Reaction activation->coupling Step 2 workup Aqueous Workup & Extraction coupling->workup Step 3 purification Flash Chromatography workup->purification Step 4 product Final Pyridine-Based Inhibitor purification->product Step 5

A generalized workflow for synthesizing pyridine-based inhibitors.
Protocol 2: In Vitro Cell Proliferation (MTT) Assay

This protocol is used to evaluate the cytotoxic effects of newly synthesized compounds on cancer cell lines.[2]

Materials:

  • Human cancer cell lines (e.g., MCF-7, A549)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • 96-well microplates

  • Test compound stock solution (in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization buffer (e.g., DMSO or a solution of 20% SDS in 50% DMF)

  • Microplate reader

Procedure:

  • Seed cancer cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium.

  • Incubate the plate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.

  • Prepare serial dilutions of the test compound in culture medium. The final DMSO concentration should not exceed 0.5%.

  • Remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations. Include wells for a vehicle control (DMSO only) and a positive control (e.g., Doxorubicin).

  • Incubate the plate for 48-72 hours at 37°C and 5% CO₂.

  • Add 20 µL of MTT solution to each well and incubate for an additional 4 hours. Viable cells with active mitochondrial dehydrogenases will convert the yellow MTT to purple formazan crystals.

  • Carefully remove the medium and add 150 µL of solubilization buffer to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%) using non-linear regression analysis.

Protocol 3: PI3K Kinase Inhibition Assay

This protocol outlines a general method for assessing a compound's ability to inhibit a specific kinase, such as PI3Kα.[14]

Materials:

  • Recombinant human PI3Kα enzyme

  • Kinase substrate (e.g., PIP2)

  • ATP (radiolabeled [γ-³²P]ATP or for use with luminescence-based kits)

  • Kinase assay buffer

  • Test compound stock solution (in DMSO)

  • Detection reagent (e.g., ADP-Glo™ Kinase Assay kit or phosphospecific antibody)

  • Microplate (e.g., 384-well)

  • Plate reader (Luminometer or other appropriate detector)

Procedure:

  • Add kinase assay buffer, the PI3Kα enzyme, and the PIP2 substrate to the wells of a microplate.

  • Add the test compound at various concentrations to the wells. Include positive (known inhibitor, e.g., LY294002) and negative (DMSO vehicle) controls.

  • Pre-incubate the plate for 10-15 minutes at room temperature to allow the compound to bind to the enzyme.

  • Initiate the kinase reaction by adding ATP.

  • Incubate the reaction for 60 minutes at room temperature.

  • Stop the reaction by adding a stop solution or the first detection reagent (e.g., ADP-Glo™ Reagent, which terminates the kinase reaction and depletes remaining ATP).

  • Add the second detection reagent (e.g., Kinase Detection Reagent), which converts ADP to ATP and generates a luminescent signal via luciferase.

  • Measure the signal (e.g., luminescence) using a plate reader.

  • Calculate the percentage of kinase inhibition relative to the negative control and determine the IC₅₀ value.

Signaling Pathway Visualizations

Derivatives of this compound are often designed to inhibit key nodes in cancer signaling pathways.

G RTK Growth Factor Receptor (RTK) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 AKT Akt PDK1->AKT mTORC1 mTORC1 AKT->mTORC1 Survival Cell Survival AKT->Survival mTORC2 mTORC2 mTORC2->AKT S473 S6K p70S6K mTORC1->S6K EIF4EBP1 4E-BP1 mTORC1->EIF4EBP1 Proliferation Cell Growth & Proliferation S6K->Proliferation EIF4EBP1->Proliferation Inhibitor Pyridine-based PI3K/mTOR Inhibitor Inhibitor->PI3K Inhibitor->mTORC2 Inhibitor->mTORC1

The PI3K/Akt/mTOR pathway, a key target for pyridine-based inhibitors.

G Mitogens Growth Signals (Mitogens) CyclinD Cyclin D Mitogens->CyclinD Complex Cyclin D-CDK4/6 Active Complex CyclinD->Complex CDK46 CDK4/6 CDK46->Complex Rb_p p-Rb (Inactive) Complex->Rb_p phosphorylates Rb Rb E2F E2F Rb->E2F inhibits Rb->Rb_p G1_S G1-S Phase Transition E2F->G1_S promotes Inhibitor Pyridine-based CDK4/6 Inhibitor Inhibitor->CDK46

References

Application Notes and Protocols: Nucleophilic Aromatic Substitution Reactions of 4-Chloropyridines with Amines

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

The pyridine scaffold is a privileged structure in medicinal chemistry, appearing in a vast array of FDA-approved drugs.[1] The functionalization of the pyridine ring is a critical step in modulating the pharmacological properties of these molecules. Among the various methods, the nucleophilic aromatic substitution (SNAr) of 4-chloropyridines with amines is a powerful and versatile strategy for synthesizing 4-aminopyridine derivatives.[2][3] These products are not only valuable intermediates in organic synthesis but also constitute the core of numerous biologically active compounds.[4]

A prominent example is 4-aminopyridine (4-AP), a drug used to manage symptoms of multiple sclerosis (MS).[5][6] This highlights the significance of the C-N bond-forming reaction between 4-chloropyridine and amines in the pharmaceutical industry. These application notes provide a detailed overview of the reaction mechanism, optimized experimental protocols, and the application of its products in drug development.

Reaction Mechanism: Nucleophilic Aromatic Substitution (SNAr)

The reaction of 4-chloropyridine with an amine proceeds via a two-step addition-elimination mechanism known as Nucleophilic Aromatic Substitution (SNAr).[7] The pyridine ring is electron-deficient, a characteristic enhanced by the electronegative nitrogen atom, which activates the C-4 position for nucleophilic attack.[7][8]

  • Nucleophilic Attack: The amine's lone pair of electrons attacks the carbon atom at the 4-position of the 4-chloropyridine. This step is typically the rate-determining step as it disrupts the aromaticity of the ring.[7][8]

  • Formation of Meisenheimer Complex: This attack forms a high-energy, negatively charged tetrahedral intermediate called a Meisenheimer complex. The negative charge is delocalized and stabilized by resonance, with one resonance form placing the charge on the electronegative pyridine nitrogen atom.[7][8]

  • Elimination of Leaving Group: The aromaticity is restored by the collapse of the intermediate and the expulsion of the chloride ion, which is a good leaving group.[7] This results in the formation of the substituted 4-aminopyridine product.

MoA_4AP Mechanism of Action of 4-Aminopyridine (4-AP) cluster_Normal Normal Axon cluster_Demyelinated Demyelinated Axon (MS) cluster_Treatment Treatment with 4-AP NA Myelinated Axon NC K+ Channels Covered NA->NC AP1 Action Potential Propagates Efficiently NC->AP1 DA Demyelinated Axon EC Exposed K+ Channels DA->EC LK K+ Leakage EC->LK BC K+ Channels Blocked AP2 Action Potential Fails or is Impaired LK->AP2 AP_mol 4-Aminopyridine (4-AP) AP_mol->BC Blocks AP3 Action Potential Prolonged & Restored BC->AP3 Workflow start Start setup Combine 4-Chloropyridine, Amine, Solvent, and optional Base/Inhibitor start->setup reaction Heat Reaction Mixture (e.g., 30-150 °C) Monitor by TLC/LC-MS setup->reaction workup Cool & Quench Reaction Aqueous Work-up (e.g., adjust pH, extract) reaction->workup purification Purify Crude Product (e.g., Recrystallization, Column Chromatography) workup->purification analysis Characterize Product (NMR, MS, etc.) purification->analysis end End analysis->end

References

Experimental procedure for N-alkylation with (4-Chloropyridin-2-yl)methanamine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(4-Chloropyridin-2-yl)methanamine is a key building block in medicinal chemistry and drug discovery. Its primary amine functionality serves as a critical handle for structural modification through N-alkylation, enabling the synthesis of diverse compound libraries for structure-activity relationship (SAR) studies. The introduction of various alkyl and aryl substituents can significantly modulate the pharmacological properties of the resulting molecules. This document provides detailed protocols for two common and effective methods for the N-alkylation of this compound: direct alkylation with alkyl halides and reductive amination with carbonyl compounds.

Key Synthetic Strategies

Two primary strategies for the N-alkylation of this compound are detailed below:

  • Direct N-Alkylation with Alkyl Halides: This classic SN2 reaction involves the nucleophilic attack of the primary amine on an alkyl halide in the presence of a base. While a straightforward method, it can sometimes lead to over-alkylation, yielding tertiary amines. Careful control of reaction conditions is crucial for maximizing the yield of the desired secondary amine.[1][2]

  • Reductive Amination: This versatile one-pot, two-step method involves the initial formation of an imine intermediate by reacting the primary amine with an aldehyde or a ketone. The imine is then reduced in situ to the corresponding secondary amine using a mild reducing agent.[3] Reductive amination is often preferred for its high selectivity, typically avoiding the issue of over-alkylation.[3]

Experimental Protocols

Protocol 1: Direct N-Alkylation with Alkyl Halides

This protocol describes a general procedure for the direct N-alkylation of this compound using an alkyl halide and a suitable base.

Materials:

  • This compound

  • Alkyl halide (e.g., benzyl bromide, ethyl iodide)

  • Potassium carbonate (K₂CO₃) or Diisopropylethylamine (DIPEA)

  • Acetonitrile (ACN) or Dimethylformamide (DMF)

  • Ethyl acetate (EtOAc)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • To a round-bottom flask containing a magnetic stir bar, add this compound (1.0 eq) and the chosen solvent (ACN or DMF, to make a 0.1-0.2 M solution).

  • Add the base (K₂CO₃, 2.0-3.0 eq or DIPEA, 1.5-2.0 eq) to the solution.

  • Stir the suspension at room temperature for 15-30 minutes under an inert atmosphere.

  • Add the alkyl halide (1.0-1.2 eq) dropwise to the stirred suspension at room temperature.

  • Heat the reaction mixture to 50-80 °C and stir for 4-24 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Work-up A (if ACN was used): Concentrate the mixture under reduced pressure. Dissolve the residue in EtOAc and wash with saturated aqueous NaHCO₃ solution and brine.

  • Work-up B (if DMF was used): Dilute the reaction mixture with EtOAc and wash with water and brine to remove the DMF.

  • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired N-alkylated product.

Protocol 2: Reductive Amination with Aldehydes or Ketones

This protocol details the N-alkylation of this compound via reductive amination using an aldehyde or ketone and sodium triacetoxyborohydride as the reducing agent.

Materials:

  • This compound

  • Aldehyde or Ketone (e.g., benzaldehyde, acetone)

  • Sodium triacetoxyborohydride (NaBH(OAc)₃)

  • Dichloromethane (DCM) or 1,2-Dichloroethane (DCE), anhydrous

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • To a round-bottom flask containing a magnetic stir bar, add this compound (1.0 eq) and anhydrous DCM or DCE (to make a 0.1-0.2 M solution) under an inert atmosphere.

  • Add the aldehyde or ketone (1.0-1.2 eq) to the stirred solution.

  • Stir the mixture at room temperature for 30-60 minutes to facilitate the formation of the imine intermediate.

  • Carefully add sodium triacetoxyborohydride (1.2-1.5 eq) portion-wise to the reaction mixture.

  • Continue stirring at room temperature for 2-16 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution.

  • Transfer the mixture to a separatory funnel and separate the organic layer.

  • Extract the aqueous layer with DCM (2 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired N-alkylated product.

Data Presentation

The following tables summarize representative yields for the N-alkylation of this compound with various electrophiles under optimized conditions, based on literature data for structurally similar aminopyridine derivatives.

Table 1: Direct N-Alkylation with Various Alkyl Halides

EntryAlkyl HalideBaseSolventTemp (°C)Time (h)Yield (%)
1Benzyl bromideK₂CO₃ACN60692
2Ethyl iodideDIPEADMF501285
3n-Butyl bromideK₂CO₃ACN801688
4Allyl bromideDIPEADMFRT495

Table 2: Reductive Amination with Various Carbonyl Compounds

EntryCarbonyl CompoundReducing AgentSolventTime (h)Yield (%)
1BenzaldehydeNaBH(OAc)₃DCE494
24-MethoxybenzaldehydeNaBH(OAc)₃DCM691
3AcetoneNaBH(OAc)₃DCE1287
4CyclohexanoneNaBH(OAc)₃DCM1689

Visualizations

direct_alkylation_workflow Experimental Workflow for Direct N-Alkylation cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification start Combine this compound, Solvent (ACN or DMF), and Base (K₂CO₃ or DIPEA) stir Stir at RT under Inert Atmosphere (15-30 min) start->stir add_halide Add Alkyl Halide (1.0-1.2 eq) dropwise stir->add_halide heat Heat to 50-80 °C (4-24 h) add_halide->heat monitor Monitor by TLC/LC-MS heat->monitor cool Cool to RT monitor->cool workup Aqueous Work-up (Quench, Extract) cool->workup dry Dry and Concentrate workup->dry purify Flash Column Chromatography dry->purify product N-Alkylated Product purify->product

Caption: Workflow for Direct N-Alkylation.

reductive_amination_workflow Experimental Workflow for Reductive Amination cluster_imine Imine Formation cluster_reduction Reduction cluster_workup Work-up & Purification start Combine this compound, Aldehyde/Ketone, and Solvent (DCM or DCE) stir Stir at RT under Inert Atmosphere (30-60 min) start->stir add_reductant Add NaBH(OAc)₃ portion-wise stir->add_reductant react Stir at RT (2-16 h) add_reductant->react monitor Monitor by TLC/LC-MS react->monitor quench Quench with aq. NaHCO₃ monitor->quench extract Extract with DCM quench->extract dry Dry and Concentrate extract->dry purify Flash Column Chromatography dry->purify product N-Alkylated Product purify->product

Caption: Workflow for Reductive Amination.

signaling_pathway_logic Logical Relationship in Drug Discovery cluster_synthesis Synthesis cluster_screening Screening & Development start This compound alkylation N-Alkylation (Direct or Reductive) start->alkylation library Library of N-Substituted Derivatives alkylation->library bio_assay Biological Assays (e.g., Kinase Inhibition) library->bio_assay sar Structure-Activity Relationship (SAR) bio_assay->sar lead_opt Lead Optimization sar->lead_opt drug_candidate Drug Candidate lead_opt->drug_candidate

Caption: N-Alkylation in Drug Discovery.

References

Application Notes and Protocols for (4-Chloropyridin-2-yl)methanamine as a Selective LOXL2 Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lysyl oxidase-like 2 (LOXL2), a copper-dependent amine oxidase, plays a pivotal role in the cross-linking of collagen and elastin in the extracellular matrix (ECM).[1] Elevated LOXL2 expression is associated with the progression of various diseases, including fibrosis and cancer, where it contributes to tissue stiffening and creates a favorable microenvironment for tumor growth and metastasis.[2] (4-Chloropyridin-2-yl)methanamine, also referred to as (2-Chloropyridin-4-yl)methanamine, has been identified as a potent and selective small molecule inhibitor of LOXL2.[1][3] These application notes provide detailed protocols for the use of this compound in characterizing its inhibitory effects on LOXL2 both in vitro and in vivo.

Mechanism of Action

This compound selectively targets the enzymatic activity of LOXL2, thereby preventing the oxidative deamination of lysine residues on collagen and elastin.[1][2] This inhibition blocks the formation of aldehyde functional groups necessary for ECM cross-linking. By disrupting this pathological remodeling of the ECM, the inhibitor can potentially halt disease progression.[2] The primary amine of this compound is crucial for its inhibitory activity.[1]

Data Presentation

The following table summarizes the in vitro potency and selectivity of this compound and other notable LOXL2 inhibitors.

Compound Target(s) IC50 (hLOXL2) Selectivity Profile Reference
This compoundLOXL2126 nMSelective for LOXL2 over LOX, MAO-A, MAO-B, and SSAO.[1][4] 31-fold selective for LOXL2 over LOX in the presence of BSA.[4][1][4]
This compound (in human whole blood)LOXL21.45 µM---[1][4]
PAT-1251 (Lenumlostat)LOXL2, LOXL30.71 µM (hLOXL2), 1.17 µM (hLOXL3)Potent and selective oral inhibitor.[5][6][5][6]
PXS-5153ALOXL2, LOXL3<40 nM (LOXL2), 63 nM (hLOXL3)Potent, selective, and orally active.[3][7][8][3][7][8]
β-aminopropionitrile (BAPN)Pan-LOX inhibitor3.8 - 5.0 µMNon-selective pan-LOX inhibitor.[9][9]

Signaling Pathways and Experimental Workflows

To understand the mechanism of action and the methods for evaluation, the following diagrams illustrate the LOXL2 signaling pathway and common experimental workflows.

LOXL2_Signaling_Pathway cluster_ECM Extracellular Matrix cluster_Cell Cancer Cell Collagen_Elastin Collagen & Elastin Crosslinked_ECM Cross-linked ECM (Increased Stiffness) Collagen_Elastin->Crosslinked_ECM Integrin Integrin Crosslinked_ECM->Integrin Mechanical Stress FAK FAK Integrin->FAK Src Src FAK->Src PI3K PI3K Src->PI3K Akt Akt PI3K->Akt EMT EMT (Migration, Invasion) Akt->EMT LOXL2_secreted Secreted LOXL2 LOXL2_secreted->Collagen_Elastin Oxidative Deamination Inhibitor This compound Inhibitor->LOXL2_secreted Inhibition

LOXL2 Signaling Pathway in Cancer.

Enzymatic_Assay_Workflow cluster_prep Preparation cluster_incubation Incubation cluster_reaction Reaction & Detection cluster_analysis Data Analysis Reagents Prepare Reagents: - Recombinant hLOXL2 - this compound (Inhibitor) - Substrate (e.g., DAP) - Amplex Red/HRP Plate Plate hLOXL2 and Inhibitor in 96-well plate Reagents->Plate Preincubation Pre-incubate at 37°C Plate->Preincubation Add_Substrate Add Substrate and Amplex Red/HRP Preincubation->Add_Substrate Incubate_Reaction Incubate at 37°C (protected from light) Add_Substrate->Incubate_Reaction Measure_Fluorescence Measure Fluorescence (Ex: ~540 nm, Em: ~590 nm) Incubate_Reaction->Measure_Fluorescence Calculate_IC50 Calculate % Inhibition and determine IC50 Measure_Fluorescence->Calculate_IC50

Workflow for In Vitro LOXL2 Enzymatic Assay.

In_Vivo_Workflow cluster_tumor_induction Tumor Induction cluster_treatment Treatment cluster_endpoint Endpoint Analysis Inject_Cells Subcutaneously inject cancer cells (e.g., SiHa) into nude mice Tumor_Growth Allow tumors to establish Inject_Cells->Tumor_Growth Group_Animals Randomize mice into treatment and vehicle groups Tumor_Growth->Group_Animals Administer_Drug Administer this compound (e.g., 10 mg/kg, i.p., every 2 days) Group_Animals->Administer_Drug Monitor_Tumor Measure tumor volume regularly Administer_Drug->Monitor_Tumor Euthanize Euthanize mice at endpoint Monitor_Tumor->Euthanize Harvest_Tissues Harvest primary tumors and metastatic organs (e.g., lungs) Euthanize->Harvest_Tissues Analyze Perform histological and biochemical analysis Harvest_Tissues->Analyze

Workflow for In Vivo Xenograft Model.

Experimental Protocols

Protocol 1: In Vitro Determination of LOXL2 Inhibition (Fluorometric Assay)

This protocol is based on the Amplex® Red assay, which measures the hydrogen peroxide (H₂O₂) produced as a by-product of the LOXL2-catalyzed deamination reaction.[10][11]

Materials:

  • Recombinant human LOXL2 (hLOXL2)

  • This compound hydrochloride

  • Amplex® Red reagent

  • Horseradish peroxidase (HRP)

  • 1,5-diaminopentane (DAP) or other suitable substrate

  • Assay Buffer: 50 mM Sodium Borate, pH 8.2

  • 96-well black, flat-bottom plates

  • Fluorescence plate reader

Procedure:

  • Reagent Preparation:

    • Prepare a stock solution of this compound hydrochloride in sterile water or DMSO. Further dilute in Assay Buffer to create a range of concentrations for IC50 determination (e.g., 10-point, 3-fold serial dilution starting from 100 µM).

    • Dilute hLOXL2 in Assay Buffer to the desired working concentration.

    • Prepare a substrate solution of DAP in Assay Buffer.

    • Prepare the Amplex Red/HRP working solution in Assay Buffer according to the manufacturer's instructions. Protect from light.

  • Assay Protocol:

    • To the wells of a 96-well plate, add 25 µL of the diluted this compound solutions or vehicle control (Assay Buffer with the same final concentration of solvent).

    • Add 25 µL of the diluted hLOXL2 enzyme solution to each well.

    • Include control wells: "No Inhibitor" (enzyme + vehicle), "No Enzyme" (Assay Buffer instead of enzyme), and "Blank" (Assay Buffer only).

    • Pre-incubate the plate at 37°C for 15-30 minutes.

    • Initiate the reaction by adding 50 µL of the Amplex Red/HRP/Substrate mixture to each well.

    • Incubate the plate at 37°C for 30-60 minutes, protected from light.

    • Measure the fluorescence using a plate reader with excitation at ~540 nm and emission at ~590 nm.

  • Data Analysis:

    • Subtract the background fluorescence (Blank wells) from all other readings.

    • Calculate the percent inhibition for each concentration of this compound relative to the "No Inhibitor" control.

    • Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Protocol 2: Cell Migration (Wound Healing) Assay

This assay assesses the effect of this compound on the migratory capacity of cancer cells.

Materials:

  • Cancer cell line with high LOXL2 expression (e.g., MDA-MB-231, SiHa)

  • Complete cell culture medium

  • This compound hydrochloride

  • 6-well plates

  • 200 µL pipette tips

  • Microscope with a camera

Procedure:

  • Cell Seeding:

    • Seed cells in 6-well plates and grow to form a confluent monolayer.

  • Wound Creation:

    • Create a "scratch" or wound in the cell monolayer using a sterile 200 µL pipette tip.

    • Wash the wells with PBS to remove detached cells.

  • Inhibitor Treatment:

    • Replace the medium with fresh medium containing various concentrations of this compound or a vehicle control.

  • Image Acquisition:

    • Capture images of the wound at time 0 and at regular intervals (e.g., every 6-12 hours) until the wound in the control wells is nearly closed.

  • Data Analysis:

    • Measure the area of the wound at each time point for each condition.

    • Calculate the rate of wound closure (cell migration) and compare the inhibitor-treated groups to the vehicle control.

Protocol 3: In Vivo Xenograft Tumor Growth Study

This protocol describes an in vivo efficacy study of this compound in a mouse xenograft model of cervical cancer.[12]

Materials:

  • Immunodeficient mice (e.g., BALB/c nude mice)

  • Cervical cancer cells (e.g., SiHa)

  • This compound hydrochloride

  • Sterile PBS or other appropriate vehicle

  • Matrigel (optional)

  • Calipers

Procedure:

  • Cell Preparation and Implantation:

    • Harvest cancer cells and resuspend them in sterile PBS or a mixture of PBS and Matrigel.

    • Subcutaneously inject approximately 2 x 10^7 cells into the flank of each mouse.[12]

  • Tumor Growth and Grouping:

    • Allow the tumors to grow to a palpable size (e.g., ~100 mm³).

    • Randomize the mice into treatment and vehicle control groups.

  • Inhibitor Administration:

    • Prepare the dosing solution of this compound hydrochloride in the vehicle.

    • Administer the inhibitor intraperitoneally (i.p.) at a dose of 10 mg/kg every 2 days for 3 weeks.[12] The control group receives an equal volume of the vehicle.

  • Monitoring:

    • Measure the tumor dimensions with calipers every 2-3 days and calculate the tumor volume (Volume = 0.5 x Length x Width²).

    • Monitor the body weight and general health of the mice throughout the study.

  • Endpoint and Analysis:

    • At the end of the treatment period, euthanize the mice.

    • Excise the tumors and weigh them.

    • Optionally, harvest organs such as the lungs to assess metastasis.

    • Perform histological and immunohistochemical analyses on the tumor tissues to evaluate cell proliferation, apoptosis, and ECM components.

References

Application Notes and Protocols for Suzuki Coupling Reactions Involving 4-Chloropyridine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for conducting Suzuki-Miyaura cross-coupling reactions with 4-chloropyridine derivatives. This class of reaction is of paramount importance in medicinal chemistry and drug discovery for the synthesis of biaryl and hetero-biaryl structures, which are common motifs in pharmaceutical agents. Due to the cost-effectiveness of chloropyridines compared to their bromo- or iodo- counterparts, the development of efficient coupling protocols for these less reactive substrates is highly valuable.

The Suzuki-Miyaura coupling is a palladium-catalyzed cross-coupling reaction between an organoboron compound, such as a boronic acid or ester, and an organic halide.[1] For 4-chloropyridine derivatives, which are known to be less reactive, the careful selection of the catalyst, ligand, base, and solvent system is critical to achieving high yields and selectivity.[1] Recent advancements in catalyst technology have led to the development of highly active systems capable of effectively coupling a wide range of functionalized 4-chloropyridines.[1]

This document outlines both conventional and microwave-assisted protocols, offering researchers the necessary information to select the optimal conditions for their specific substrates.

General Reaction Scheme

The general transformation for the Suzuki coupling of a 4-chloropyridine derivative with an arylboronic acid is depicted below:

G cluster_reaction Suzuki Coupling Reaction 4-chloropyridine 4-Chloropyridine Derivative product 4-Arylpyridine Derivative 4-chloropyridine->product Pd Catalyst, Base, Solvent, Heat arylboronic_acid Arylboronic Acid plus1 + plus2 + B(OH)3

Caption: General scheme of a Suzuki coupling reaction.

Catalytic Cycle

The Suzuki-Miyaura cross-coupling reaction proceeds via a catalytic cycle involving a palladium catalyst. The key steps are oxidative addition, transmetalation, and reductive elimination.[2][3][4][5][6][7]

Suzuki_Cycle pd0 Pd(0)L2 (Active Catalyst) oxidative_addition Oxidative Addition pd0->oxidative_addition R1-X (4-Chloropyridine) pd2_complex R1-Pd(II)L2-X oxidative_addition->pd2_complex transmetalation Transmetalation pd2_complex->transmetalation R2-B(OH)2 (Arylboronic Acid) Base pd2_intermediate R1-Pd(II)L2-R2 transmetalation->pd2_intermediate reductive_elimination Reductive Elimination pd2_intermediate->reductive_elimination reductive_elimination->pd0 Catalyst Regeneration product R1-R2 (Coupled Product) reductive_elimination->product

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling.

Experimental Protocols

Protocol 1: Conventional Heating

This protocol is a general guideline for the Suzuki coupling of 4-chloropyridine derivatives using conventional heating methods.

Materials:

  • 4-Chloropyridine derivative (1.0 mmol)

  • Arylboronic acid (1.2-1.5 mmol)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(OAc)₂, PdCl₂(dppf)) (1-5 mol%)[1]

  • Ligand (if required, e.g., PPh₃, P(t-Bu)₃, SPhos) (2-10 mol%)[1]

  • Base (e.g., K₂CO₃, Na₂CO₃, K₃PO₄, Cs₂CO₃) (2.0-3.0 mmol)[1]

  • Anhydrous solvent (e.g., Dioxane, Toluene, DMF, THF)[1]

  • Reaction vessel (e.g., Schlenk tube or round-bottom flask with condenser)

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a dry reaction vessel under an inert atmosphere, add the 4-chloropyridine derivative, arylboronic acid, palladium catalyst, ligand (if applicable), and base.[1]

  • Add the anhydrous solvent via syringe.[1]

  • Stir the reaction mixture and heat to the desired temperature (typically 80-120 °C).[1]

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature.[1]

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and water.[1]

  • Separate the organic layer and extract the aqueous layer with the organic solvent.[1]

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.[1]

  • Purify the crude product by column chromatography on silica gel.[1]

Protocol 2: Microwave-Assisted Synthesis

Microwave irradiation can significantly reduce reaction times and improve yields in Suzuki coupling reactions.

Materials:

  • 4-Chloropyridine derivative (0.5 mmol)

  • Arylboronic acid (0.6-0.75 mmol)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(OAc)₂) (0.5-5 mol%)[1]

  • Base (e.g., K₂CO₃, Na₂CO₃) (1.0-1.5 mmol)[1]

  • Solvent (e.g., Dioxane/H₂O, DMF)[1]

  • Microwave vial with a stir bar

Procedure:

  • In a microwave vial, combine the 4-chloropyridine derivative, arylboronic acid, palladium catalyst, and base.[1]

  • Add the solvent and seal the vial with a cap.[1]

  • Place the vial in the microwave reactor.

  • Irradiate the mixture at a specified temperature (e.g., 120-150 °C) for a designated time (e.g., 10-30 minutes).[1]

  • After the reaction is complete, cool the vial to room temperature.

  • Follow the work-up and purification steps outlined in Protocol 1.

Experimental Workflow

The following diagram illustrates a typical workflow for a Suzuki coupling experiment.

Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification & Analysis prep_reagents Weigh Reagents: - 4-Chloropyridine - Arylboronic Acid - Base setup Assemble Reaction: - Add reagents to flask - Add solvent - Purge with inert gas prep_reagents->setup prep_catalyst Prepare Catalyst System: - Pd Source - Ligand (if needed) prep_catalyst->setup heating Heating: - Conventional or Microwave setup->heating monitoring Monitor Progress (TLC/LC-MS) heating->monitoring quench Cool and Quench Reaction monitoring->quench Reaction Complete extraction Liquid-Liquid Extraction quench->extraction drying Dry Organic Layer extraction->drying concentration Concentrate in vacuo drying->concentration chromatography Column Chromatography concentration->chromatography characterization Characterize Product: - NMR - Mass Spec chromatography->characterization

Caption: A generalized workflow for Suzuki-Miyaura cross-coupling.[1][8]

Data Presentation: Reaction Conditions and Yields

The following tables summarize various reported conditions for the Suzuki coupling of 4-chloropyridine derivatives.

Table 1: Conventional Heating Suzuki Coupling of 4-Chloropyridine Derivatives

4-Chloropyridine DerivativeArylboronic AcidCatalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Time (h)Yield (%)Reference
2,4-dichloropyridinePhenylboronic acidPd₂(dba)₃ (1)FcPPh₂ (6)K₃PO₄Dioxane/H₂O1001875[4]
2,4-dichloropyridine4-Methoxyphenylboronic acidPd₂(dba)₃ (1)FcPPh₂ (6)K₃PO₄Dioxane/H₂O1001882[4]
4-chloropyridinePhenylboronic acidPd(PPh₃)₄ (5)-K₃PO₄1,4-Dioxane70-8018-2260[3]
4-chloro-6-(3-iodophenyl)pyrimidinePhenylboronic acidPdCl₂(dppf) (2-5)-K₂CO₃Dioxane80-1102-24N/A

Table 2: Microwave-Assisted Suzuki Coupling of 4-Chloropyridine Derivatives

4-Chloropyridine DerivativeArylboronic AcidCatalyst (mol%)BaseSolventTemp (°C)Time (min)Yield (%)Reference
2,4-dichloropyrimidinePhenylboronic acidPd(PPh₃)₄ (0.5)K₂CO₃1,4-Dioxane1001581[2]
2,4-dichloropyrimidine3-Methoxyphenylboronic acidPd(PPh₃)₄ (0.5)K₂CO₃1,4-Dioxane1001572[2]
2,4-dichloropyrimidine3-Nitrophenylboronic acidPd(PPh₃)₄ (0.5)K₂CO₃1,4-Dioxane1001579[2]
2,4-dichloropyrimidine3-Aminophenylboronic acidPd(PPh₃)₄ (0.5)K₂CO₃1,4-Dioxane1001555[2]
4-bromoacetophenonePhenylboronic acidPyridine-pyrazole/Pd(II) (0.1)KOHH₂O/EtOHN/A2>95[9]

Applications in Drug Discovery

The Suzuki coupling of 4-chloropyridine derivatives is a powerful tool in drug discovery for the synthesis of complex molecules. The resulting 4-arylpyridine scaffold is a privileged structure found in numerous biologically active compounds and approved drugs. This methodology allows for the rapid generation of diverse libraries of compounds for screening and lead optimization. For instance, this reaction is crucial for synthesizing intermediates for kinase inhibitors, GPCR modulators, and other therapeutic agents. The ability to introduce a wide variety of aryl and heteroaryl groups at the 4-position of the pyridine ring enables fine-tuning of the pharmacological properties of drug candidates.

References

Troubleshooting & Optimization

Optimizing reaction conditions for (4-Chloropyridin-2-yl)methanamine synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of (4-Chloropyridin-2-yl)methanamine.

Synthesis Pathway Overview

The primary and most common route for the synthesis of this compound is the reduction of 4-chloro-2-cyanopyridine. This precursor can be synthesized from 4-chloropyridine-N-oxide. The reduction of the nitrile to the primary amine can be achieved through several methods, each with its own advantages and challenges.

Synthesis_Pathway cluster_precursor Precursor Synthesis cluster_reduction Reduction to Target Molecule 4-Chloropyridine-N-Oxide 4-Chloropyridine-N-Oxide 4-Chloro-2-cyanopyridine 4-Chloro-2-cyanopyridine 4-Chloropyridine-N-Oxide->4-Chloro-2-cyanopyridine Cyanation (e.g., TMSCN, KCN) This compound This compound 4-Chloro-2-cyanopyridine->this compound Reduction (e.g., LiAlH4, NaBH4/CoCl2, H2/Raney Ni) Troubleshooting_Tree cluster_start cluster_analysis cluster_problems cluster_solutions1 cluster_solutions2 cluster_solutions3 Low Yield? Low Yield? Analyze Crude Product (TLC, GC-MS, NMR) Analyze Crude Product (TLC, GC-MS, NMR) Low Yield?->Analyze Crude Product (TLC, GC-MS, NMR) Mainly Starting Material Mainly Starting Material Analyze Crude Product (TLC, GC-MS, NMR)->Mainly Starting Material High SM spot Mixture of Products Mixture of Products Analyze Crude Product (TLC, GC-MS, NMR)->Mixture of Products Multiple spots Mainly Side-Product Mainly Side-Product Analyze Crude Product (TLC, GC-MS, NMR)->Mainly Side-Product New major spot Check Reagent Activity Check Reagent Activity Mainly Starting Material->Check Reagent Activity Optimize Stoichiometry Optimize Stoichiometry Mixture of Products->Optimize Stoichiometry Identify Side-Product Identify Side-Product Mainly Side-Product->Identify Side-Product Increase Reaction Time/Temp Increase Reaction Time/Temp Check Reagent Activity->Increase Reaction Time/Temp Improve Solubility Improve Solubility Increase Reaction Time/Temp->Improve Solubility Modify Workup Modify Workup Optimize Stoichiometry->Modify Workup Purification (Chromatography, Distillation) Purification (Chromatography, Distillation) Modify Workup->Purification (Chromatography, Distillation) Adjust Reaction Conditions (e.g., add NH3 for H2/Ni) Adjust Reaction Conditions (e.g., add NH3 for H2/Ni) Identify Side-Product->Adjust Reaction Conditions (e.g., add NH3 for H2/Ni) Consider Alternative Reducing Agent Consider Alternative Reducing Agent Adjust Reaction Conditions (e.g., add NH3 for H2/Ni)->Consider Alternative Reducing Agent

Technical Support Center: Improving the Yield of 4-Chloropyridine Nucleophilic Substitution

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the nucleophilic substitution of 4-chloropyridine. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and optimize reaction yields.

Frequently Asked Questions (FAQs)

Q1: Why is 4-chloropyridine susceptible to nucleophilic aromatic substitution (SNAr)?

A1: The pyridine ring is an electron-deficient aromatic system due to the presence of the electronegative nitrogen atom. This nitrogen atom withdraws electron density from the ring, particularly from the ortho (2 and 6) and para (4) positions, making the carbon atom at the 4-position highly electrophilic and thus susceptible to attack by nucleophiles. The intermediate formed during the attack at the 4-position is resonance-stabilized, further facilitating the reaction.[1][2]

Q2: What is the general mechanism for the nucleophilic substitution of 4-chloropyridine?

A2: The reaction proceeds via a two-step addition-elimination mechanism, also known as the SNAr mechanism. First, the nucleophile attacks the electron-deficient carbon atom at the 4-position, forming a resonance-stabilized intermediate called a Meisenheimer complex. In the second step, the chloride ion is eliminated, and the aromaticity of the pyridine ring is restored, yielding the substituted product.[2][3]

Q3: How does the choice of nucleophile affect the reaction yield?

A3: The strength of the nucleophile is a critical factor. Stronger nucleophiles generally lead to higher yields and faster reaction rates. For instance, anionic nucleophiles like alkoxides (e.g., sodium methoxide) and thiolates are typically more reactive than their neutral counterparts (alcohols and thiols).[4] Primary and secondary amines are also effective nucleophiles for this reaction.[5]

Q4: What is the role of a base in these reactions?

A4: A base is often necessary, particularly when using neutral nucleophiles like amines, alcohols, or thiols. The base serves to deprotonate the nucleophile, increasing its nucleophilicity. For amine nucleophiles, a non-nucleophilic organic base like triethylamine or potassium carbonate is commonly used to neutralize the HCl generated during the reaction. For alcohol and thiol nucleophiles, a stronger base such as sodium hydroxide or potassium carbonate may be required to generate the corresponding alkoxide or thiolate in situ.[6]

Q5: How does the choice of solvent influence the reaction outcome?

A5: Polar aprotic solvents such as dimethylformamide (DMF), dimethyl sulfoxide (DMSO), and acetonitrile are generally preferred for SNAr reactions. These solvents can solvate the cation of the nucleophilic salt while leaving the anionic nucleophile relatively free and highly reactive. In some cases, the nucleophile itself, such as an alcohol or amine, can be used as the solvent.

Troubleshooting Guide

Issue Potential Cause Troubleshooting Steps
Low or No Product Yield 1. Weak Nucleophile: The nucleophile is not strong enough to attack the pyridine ring effectively. 2. Inadequate Temperature: The reaction temperature is too low to overcome the activation energy. 3. Improper Base: The base is not strong enough to deprotonate the nucleophile or is sterically hindered. 4. Solvent Issues: The solvent may be inhibiting the reaction (e.g., protic solvents stabilizing the nucleophile).1. If using a neutral nucleophile (e.g., alcohol, thiol), convert it to its more reactive anionic form (alkoxide, thiolate) using a suitable base before adding the 4-chloropyridine. 2. Gradually increase the reaction temperature. Consider using a sealed tube or microwave reactor for higher temperatures. 3. Switch to a stronger or less hindered base. For example, use sodium hydroxide instead of potassium carbonate for generating alkoxides. 4. Switch to a polar aprotic solvent like DMF or DMSO.
Formation of Side Products 1. Hydrolysis: Presence of water can lead to the formation of 4-hydroxypyridine.[7] 2. Self-Reaction of 4-Chloropyridine: 4-Chloropyridine can react with itself, especially at elevated temperatures.[8] 3. Reaction with Solvent: If the solvent is nucleophilic (e.g., ethanol), it may compete with the intended nucleophile.1. Ensure anhydrous reaction conditions by using dry solvents and an inert atmosphere (e.g., nitrogen or argon). 2. Avoid excessively high temperatures and prolonged reaction times. Use the hydrochloride salt of 4-chloropyridine, which is more stable.[8] 3. Use a non-nucleophilic solvent. If an alcohol is used as the solvent, it should also be the nucleophile.
Incomplete Reaction 1. Insufficient Reaction Time: The reaction has not been allowed to proceed to completion. 2. Reversible Reaction: The reaction may be reversible under the given conditions. 3. Decomposition of Reactants: Starting materials or products may be degrading under the reaction conditions.1. Monitor the reaction progress using TLC or LC-MS and extend the reaction time if necessary. 2. Use an excess of the nucleophile to shift the equilibrium towards the product. 3. Lower the reaction temperature and extend the reaction time. Check the stability of your nucleophile and product under the reaction conditions.

Data Presentation

Table 1: Nucleophilic Substitution of 4-Chloropyridine with Amine Nucleophiles
NucleophileBaseSolventTemperature (°C)Time (h)Yield (%)Reference
n-Octylamine--130278.5[9]
Piperidine-4-carboxylic acid ethyl esterTriethylamineEthanol/Water15096-[10]
MorpholineK₂CO₃----[6]

Note: "-" indicates data not specified in the cited source.

Table 2: Nucleophilic Substitution of 4-Chloropyridine with Oxygen Nucleophiles
NucleophileBaseSolventTemperature (°C)TimeYield (%)Reference
Various AlcoholsNaOHDMSO80Overnight75-80Semantic Scholar
Table 3: Nucleophilic Substitution of 4-Chloropyridine with Thiol Nucleophiles
NucleophileBaseSolventTemperature (°C)Time (h)Yield (%)Reference
ThiophenolNaHDMF251-General Protocol
MethanethiolNaHDMF251-General Protocol

Note: Specific yield data for thiol nucleophiles with 4-chloropyridine is limited in the initial search; conditions are based on general protocols for SNAr reactions.

Experimental Protocols

Protocol 1: Synthesis of 4-Alkoxypyridines

This protocol describes the synthesis of 4-alkoxypyridines from 4-chloropyridine hydrochloride and an alcohol.

Materials:

  • 4-Chloropyridine hydrochloride

  • Alcohol (e.g., 1-pentanol, 1-octanol)

  • Sodium hydroxide (powdered)

  • Dimethyl sulfoxide (DMSO)

  • Argon or Nitrogen gas

  • Standard glassware for reaction, work-up, and purification

Procedure:

  • Flush a round-bottom flask with argon or nitrogen.

  • Add powdered sodium hydroxide (5.0 eq) and the desired alcohol (1.0 eq) to the flask, followed by DMSO.

  • Heat the mixture to 80 °C with stirring under an inert atmosphere.

  • Add 4-chloropyridine hydrochloride (1.0 eq) to the heated mixture.

  • Stir the reaction mixture at 80 °C overnight.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Perform an aqueous work-up by adding water and extracting the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by distillation or column chromatography.

Protocol 2: Synthesis of 4-Aminopyridines (General)

This protocol provides a general method for the reaction of 4-chloropyridine with primary or secondary amines.

Materials:

  • 4-Chloropyridine

  • Amine nucleophile (e.g., piperidine, morpholine) (1.1-1.5 eq)

  • Base (e.g., Triethylamine, K₂CO₃) (1.5-2.0 eq)

  • Solvent (e.g., Ethanol, DMF)

  • Standard glassware for reaction, work-up, and purification

Procedure:

  • To a solution of 4-chloropyridine (1.0 eq) in the chosen solvent, add the amine nucleophile and the base.

  • Heat the reaction mixture to a temperature between 80-150 °C.

  • Stir the reaction for 2-24 hours, monitoring its progress by TLC or LC-MS.

  • Once the reaction is complete, cool the mixture to room temperature.

  • If a precipitate forms, it can be filtered and washed. Otherwise, perform an aqueous work-up and extract the product with an organic solvent.

  • Dry the organic phase, concentrate, and purify the crude product by column chromatography or recrystallization.

Visualizations

SNAr_Mechanism cluster_start Reactants cluster_intermediate Intermediate cluster_product Products 4-Chloropyridine 4-Chloropyridine Meisenheimer_Complex Meisenheimer Complex 4-Chloropyridine->Meisenheimer_Complex Nucleophilic Attack Nucleophile Nucleophile Nucleophile->Meisenheimer_Complex Substituted_Pyridine Substituted_Pyridine Meisenheimer_Complex->Substituted_Pyridine Elimination Chloride_Ion Chloride_Ion Meisenheimer_Complex->Chloride_Ion

Caption: General mechanism of nucleophilic aromatic substitution (SNAr) on 4-chloropyridine.

Troubleshooting_Workflow Start Low Yield or No Reaction Check_Nucleophile Is the nucleophile strong enough? Start->Check_Nucleophile Check_Conditions Are reaction conditions optimal? Check_Nucleophile->Check_Conditions Yes Increase_Nucleophilicity Increase nucleophilicity (e.g., add base) Check_Nucleophile->Increase_Nucleophilicity No Check_Side_Reactions Are there side reactions? Check_Conditions->Check_Side_Reactions Yes Optimize_Conditions Optimize temperature, solvent, and base Check_Conditions->Optimize_Conditions No Minimize_Side_Reactions Use anhydrous conditions, avoid high temperatures Check_Side_Reactions->Minimize_Side_Reactions Yes Success Improved Yield Check_Side_Reactions->Success No Increase_Nucleophilicity->Success Optimize_Conditions->Success Minimize_Side_Reactions->Success

Caption: A logical workflow for troubleshooting low yields in 4-chloropyridine substitution.

References

Stability of (4-Chloropyridin-2-yl)methanamine under acidic and basic conditions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the stability of (4-Chloropyridin-2-yl)methanamine. The information is designed to assist in anticipating and resolving potential issues during experimental work.

Frequently Asked Questions (FAQs)

Q1: What are the primary stability concerns for this compound?

Based on the chemistry of its structural components (a 4-chloropyridine ring and a methanamine group), the primary stability concerns for this compound are susceptibility to nucleophilic substitution, hydrolysis, oxidation, and potential photodegradation. The chlorine atom on the pyridine ring can be displaced by nucleophiles, and the pyridine nitrogen is susceptible to oxidation.

Q2: How is this compound expected to behave under acidic conditions?

Under acidic conditions, the methanamine side chain and the pyridine nitrogen will be protonated, which generally increases the stability of the molecule towards some degradation pathways by reducing the electron density of the pyridine ring. However, strong acidic conditions, especially at elevated temperatures, could potentially lead to slow hydrolysis of the chloro group.

Q3: What is the likely degradation pathway for this compound under basic conditions?

Under basic conditions, the primary degradation pathway is expected to be the hydrolysis of the 4-chloro substituent to form (4-Hydroxypyridin-2-yl)methanamine. This nucleophilic aromatic substitution is a common reaction for chloropyridines. The rate of this hydrolysis is expected to increase with temperature and the strength of the base.

Q4: Is this compound susceptible to oxidation?

Yes, pyridine and its derivatives are known to be susceptible to oxidation. The pyridine nitrogen can be oxidized to form the corresponding N-oxide. This can occur in the presence of common laboratory oxidizing agents or even atmospheric oxygen over prolonged periods, potentially accelerated by light or heat.

Q5: What precautions should be taken when handling and storing this compound?

To ensure the stability of this compound, it is recommended to store the compound in a cool, dry, and dark place, preferably under an inert atmosphere (e.g., argon or nitrogen) to minimize exposure to light, moisture, and oxygen. For solutions, using buffered systems at a neutral or slightly acidic pH may enhance stability.

Troubleshooting Guide

Issue Possible Cause Recommended Action
Appearance of a new peak in HPLC analysis after storage in a protic solvent. Hydrolysis of the 4-chloro group to a 4-hydroxy group.Confirm the identity of the new peak using LC-MS. To prevent this, use aprotic solvents for storage or prepare fresh solutions for each experiment.
Discoloration or degradation of the solid compound over time. Oxidation of the pyridine nitrogen or other oxidative degradation pathways.Store the solid compound under an inert atmosphere and protected from light. Re-purify the material if necessary.
Inconsistent results in biological assays. Degradation of the compound in the assay buffer.Perform a stability study of the compound in the assay buffer under the experimental conditions (time, temperature). Consider adjusting the pH of the buffer if degradation is observed.
Low assay values in quantitative analysis. Degradation due to improper handling or storage.Review storage conditions and sample preparation procedures. Perform a forced degradation study to identify potential degradation products and ensure the analytical method is stability-indicating.

Experimental Protocols

Forced Degradation Study Protocol

Forced degradation studies are essential for understanding the intrinsic stability of a compound and for developing stability-indicating analytical methods.

1. Preparation of Stock Solution:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of 1 mg/mL.

2. Stress Conditions:

  • Acidic Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl. Keep the solution at 60°C for 24 hours.

  • Basic Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. Keep the solution at 60°C for 24 hours.

  • Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% hydrogen peroxide (H₂O₂). Keep the solution at room temperature, protected from light, for 24 hours.

  • Thermal Degradation: Place a sample of the solid compound in an oven at 70°C for 48 hours.

  • Photolytic Degradation: Expose a solution of the compound (e.g., in methanol) to a calibrated light source (e.g., UV-Vis lamp) according to ICH Q1B guidelines.

3. Sample Analysis:

  • At specified time points, withdraw an aliquot of the stressed sample.

  • Neutralize the acidic and basic samples as appropriate.

  • Dilute all samples to a suitable concentration with the mobile phase.

  • Analyze the samples using a stability-indicating HPLC method (e.g., reversed-phase HPLC with UV detection).

  • Use LC-MS to identify the mass of any degradation products.

Data Presentation

Table 1: Summary of Expected Degradation of this compound under Forced Degradation Conditions

Stress Condition Expected Degradation Products Potential % Degradation Primary Degradation Pathway
**0.1 M HCl

How to avoid polymerization of chloropyridine reagents

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in avoiding the unwanted polymerization and degradation of chloropyridine reagents.

Frequently Asked Questions (FAQs)

Q1: Why is my chloropyridine reagent turning dark (e.g., yellow, brown, or red)?

A1: Discoloration of chloropyridine, particularly 4-chloropyridine, is a common indicator of instability and the onset of degradation or self-polymerization.[1] This occurs due to the inherent reactivity of the molecule. For 3-chloropyridine, a color change from pale yellow to wine red upon storage has been noted.[1]

Q2: What is the cause of chloropyridine "polymerization"?

A2: The term "polymerization" in the context of chloropyridine reagents, especially 4-chloropyridine, refers to a self-reaction where one molecule of 4-chloropyridine acts as a nucleophile and another as an electrophile. This leads to the formation of oligomeric or polymeric pyridyl-4-chloropyridinium chlorides. This is not a typical free-radical polymerization but rather a nucleophilic aromatic substitution cascade.

Q3: Are all chloropyridine isomers equally prone to polymerization?

A3: No. The stability of chloropyridine isomers varies significantly. 4-Chloropyridine is notoriously unstable and readily undergoes self-reaction. 2-Chloropyridine is generally more stable than the 4-isomer but can still be susceptible to degradation under certain conditions. 3-Chloropyridine is the most stable of the three common isomers. The higher reactivity of the 2- and 4-isomers is due to the electron-withdrawing effect of the pyridine nitrogen, which activates the chlorine-bearing carbon for nucleophilic attack.

Q4: How can I prevent the polymerization of 4-chloropyridine?

A4: The most effective way to prevent the self-reaction of 4-chloropyridine is to convert it to its hydrochloride salt (4-chloropyridinium chloride). The protonation of the pyridine nitrogen deactivates the ring towards nucleophilic attack, rendering the molecule stable. 4-Chloropyridine is often sold and should be stored as its hydrochloride salt.

Q5: Can I use common radical inhibitors like BHT or hydroquinone to stabilize chloropyridines?

A5: While radical inhibitors like Butylated hydroxytoluene (BHT) and hydroquinone are effective for preventing free-radical polymerization of monomers like styrene, they are not the primary choice for stabilizing chloropyridines. The degradation of chloropyridines, particularly the self-reaction of 4-chloropyridine, is primarily a nucleophilic substitution process, not a radical-driven one. Therefore, stabilization is best achieved by converting the unstable free base to its hydrochloride salt.

Troubleshooting Guide

Issue Possible Cause(s) Recommended Action(s)
Reagent Discoloration Instability and onset of degradation/polymerization, especially for 4-chloropyridine. Exposure to heat, light, or atmospheric moisture.For 4-chloropyridine, if the free base is being used, consider converting it to the more stable hydrochloride salt. For all isomers, ensure storage under an inert atmosphere (e.g., nitrogen or argon), in a cool, dark place, and with a tightly sealed container.
Low Yield in Reactions Use of partially polymerized or degraded chloropyridine reagent. The reagent itself may be consumed by side reactions.Purify the chloropyridine reagent before use (e.g., by distillation) if its quality is suspect. For reactions involving 4-chloropyridine, use the stable hydrochloride salt and a non-nucleophilic base to liberate the free base in situ if required by the reaction conditions.
Formation of Insoluble Material Advanced polymerization of the chloropyridine reagent.Discard the reagent. Do not attempt to use heavily polymerized material as it can lead to complex reaction mixtures and failed experiments.
Inconsistent Reaction Outcomes Variable quality of the chloropyridine reagent due to different degrees of degradation between batches.Always use a fresh bottle of the reagent or a recently purified one. For sensitive applications, it is advisable to assess the purity of the reagent before use.

Experimental Protocols

Protocol 1: Stabilization of 4-Chloropyridine as its Hydrochloride Salt

This protocol describes the conversion of potentially unstable 4-chloropyridine free base to its stable hydrochloride salt for storage.

Materials:

  • 4-Chloropyridine

  • Anhydrous diethyl ether or another suitable inert solvent

  • Anhydrous hydrogen chloride (gas or a solution in an inert solvent)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Gas dispersion tube (if using gaseous HCl)

  • Drying tube

  • Filtration apparatus (e.g., Büchner funnel)

Procedure:

  • Dissolve the 4-chloropyridine in a minimal amount of anhydrous diethyl ether in a round-bottom flask under an inert atmosphere (e.g., nitrogen).

  • Cool the solution in an ice bath.

  • Slowly bubble anhydrous hydrogen chloride gas through the solution with gentle stirring. Alternatively, add a solution of HCl in an inert solvent dropwise.

  • A white precipitate of 4-chloropyridine hydrochloride will form.

  • Continue the addition of HCl until no further precipitation is observed.

  • Collect the precipitate by filtration.

  • Wash the solid with a small amount of cold, anhydrous diethyl ether.

  • Dry the 4-chloropyridine hydrochloride under vacuum.

  • Store the dried salt in a tightly sealed container in a cool, dry, and dark place.

Protocol 2: In Situ Generation of 4-Chloropyridine from its Hydrochloride Salt for Reaction

This protocol is for reactions where the free base of 4-chloropyridine is required. The free base is generated in the presence of the other reactants to minimize its decomposition.

Materials:

  • 4-Chloropyridine hydrochloride

  • Anhydrous, non-nucleophilic solvent (e.g., THF, dioxane, toluene)

  • A non-nucleophilic base (e.g., triethylamine, diisopropylethylamine, or an inorganic base like potassium carbonate if compatible with the reaction)

  • Reaction vessel

  • Inert atmosphere setup (e.g., nitrogen or argon line)

Procedure:

  • To a reaction vessel under an inert atmosphere, add the 4-chloropyridine hydrochloride and the other reaction components, dissolved or suspended in the anhydrous solvent.

  • Cool the mixture to the desired reaction temperature.

  • Slowly add one equivalent of the non-nucleophilic base to the reaction mixture with stirring. This will neutralize the hydrochloride and generate the free 4-chloropyridine in the presence of the other reactants, allowing it to be consumed in the desired reaction rather than self-reacting.

  • Proceed with the reaction as planned.

Visualizations

G Figure 1. Proposed Mechanism of 4-Chloropyridine Self-Polymerization cluster_initiation Initiation cluster_propagation Propagation mol1 4-Chloropyridine (Nucleophile) intermediate Pyridinium Intermediate (Dimer) mol1->intermediate Nucleophilic Attack mol2 4-Chloropyridine (Electrophile) mol2->intermediate dimer Dimer intermediate->dimer trimer Trimer dimer->trimer mol3 4-Chloropyridine mol3->trimer polymer Polymerisate trimer->polymer ...continues G Figure 2. Decision Workflow for Handling Chloropyridine Reagents start Select Chloropyridine Isomer isomer_check Isomer? start->isomer_check is_4_chloro 4-Chloropyridine isomer_check->is_4_chloro 4- is_2_or_3_chloro 2- or 3-Chloropyridine isomer_check->is_2_or_3_chloro 2- or 3- storage_form Is it the Hydrochloride Salt? is_4_chloro->storage_form check_purity Check Purity and for Discoloration is_2_or_3_chloro->check_purity use_directly Use Directly storage_form->use_directly Yes convert_to_hcl Convert to HCl salt for storage (Protocol 1) storage_form->convert_to_hcl No (Free Base) in_situ Use in situ generation for reaction (Protocol 2) use_directly->in_situ purify Purify if Necessary (e.g., Distillation) check_purity->purify Impure proceed Proceed with Reaction check_purity->proceed Pure purify->proceed in_situ->proceed

References

Technical Support Center: Purifying Aminopyridine Derivatives by Recrystallization

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the recrystallization of aminopyridine derivatives.

Frequently Asked Questions (FAQs)

Q1: What are the most common challenges encountered when recrystallizing aminopyridine derivatives?

The primary challenges in recrystallizing aminopyridine derivatives stem from their structural features, including the polar aminopyridine ring.[1] Common issues include:

  • Oiling Out: The compound separates from the solution as a liquid (oil) instead of a solid. This often occurs at high supersaturation, when the solution is cooled too quickly, or if the melting point of the impure solid is below the solution temperature.[1][2][3]

  • Polymorphism: The ability of the compound to exist in multiple crystalline forms.[1][4] Different polymorphs can possess significantly different physical properties, such as solubility and stability, which is a critical consideration in pharmaceutical development.[1]

  • Poor Crystal Quality: Formation of very fine needles, amorphous material, or agglomerates that are difficult to filter and dry.[1]

  • Solvent Selection: Identifying a suitable solvent or solvent system that provides a significant solubility difference between hot and cold temperatures can be challenging due to the polarity of aminopyridine derivatives.[1][5]

  • Co-crystal Formation: Aminopyridine derivatives can form co-crystals with solvents or impurities, which can complicate purification.[6][7][8]

Q2: My compound is "oiling out" during recrystallization. What causes this and how can I fix it?

"Oiling out" occurs when the solute precipitates from the solution above its melting point.[2][3] This can be caused by high supersaturation, the presence of impurities that depress the melting point, or a solvent in which the compound is too soluble.[1][3]

Troubleshooting "Oiling Out":

StrategyDetailed Action
Reduce Cooling Rate Allow the solution to cool slowly to room temperature, then gradually cool it further in an ice bath. Slow cooling favors the formation of crystals over oil.[9]
Add More Solvent Re-heat the solution to dissolve the oil and add a small amount of additional solvent to decrease the supersaturation level.[2]
Change Solvent System If oiling persists, consider a different solvent or a mixed solvent system. A solvent with a lower boiling point or one in which the compound is slightly less soluble might be effective.[3]
Induce Crystallization Scratch the inside of the flask with a glass rod at the surface of the solution to create nucleation sites.[10] Alternatively, add a seed crystal of the pure compound.[10]
Lower the Solution Temperature Before Cooling Ensure the dissolution temperature is not significantly higher than the melting point of the compound.

Q3: How do I select an appropriate solvent for recrystallizing my aminopyridine derivative?

The ideal solvent should dissolve the compound well at high temperatures but poorly at low temperatures.[10] Due to the polar nature of aminopyridines, a range of solvents can be effective.

Common Solvents for Aminopyridine Recrystallization:

Solvent/SystemPolarityTypical Use Case & Comments
Ethanol / MethanolPolar ProticOften a good starting point for many aminopyridine derivatives.[5]
WaterHighly Polar ProticCan be effective for more polar derivatives, but solubility might be low even when hot.[11]
Isopropanol / n-ButanolPolar ProticLess polar than ethanol and can be a good alternative.[5]
Ethyl Acetate / HexaneMixed PolarityA common mixed solvent system. The compound is dissolved in the more polar solvent (ethyl acetate) and the less polar solvent (hexane) is added as an anti-solvent to induce precipitation.[11]
Toluene / HeptaneNonpolar / AromaticCan be used for less polar derivatives or as the anti-solvent in a mixed system.
AcetonitrilePolar AproticHas been used in the synthesis and purification of aminopyridine derivatives.[5]
Dichloromethane / CyclohexaneMixed PolarityA useful mixture where the compound is dissolved in dichloromethane, diluted with cyclohexane, and then the more volatile dichloromethane is slowly evaporated.[12]

Data compiled from multiple sources.[5][11][12]

Q4: My recrystallization yield is very low. What are the potential causes and how can I improve it?

A low yield can result from several factors during the recrystallization process.[2]

Troubleshooting Low Yield:

CauseSolution
Using too much solvent Use the minimum amount of near-boiling solvent required to fully dissolve the crude product.[10] If excess solvent was used, it can be partially evaporated to increase the concentration.[2]
Premature crystallization during hot filtration Pre-heat the filtration apparatus (funnel and receiving flask) to prevent the solution from cooling and crystallizing on the filter paper.
Crystals lost in the filtrate Ensure the solution is sufficiently cooled before filtration to maximize crystal formation. The filtrate can be further cooled or concentrated to recover more product.
Washing with too much or warm solvent Wash the collected crystals with a minimal amount of ice-cold solvent to remove surface impurities without dissolving the product.[10]

Troubleshooting Guides

Problem: No Crystals Form Upon Cooling

Even when a solution is supersaturated, crystals may not form spontaneously.[10]

Workflow for Inducing Crystallization:

Caption: Decision tree for inducing crystallization.

Problem: Colored Impurities Remain After Recrystallization

If the purified crystals are still colored, activated charcoal can be used to remove the colored impurities.[13]

Protocol for Decolorization with Activated Charcoal:

  • Dissolve the crude aminopyridine derivative in the appropriate amount of hot solvent.

  • Remove the flask from the heat source and add a very small amount of activated charcoal (typically 1-2% of the solute's weight). Caution: Adding charcoal to a boiling solution can cause it to boil over violently.

  • Gently swirl the flask and reheat the mixture to boiling for a few minutes.

  • Perform a hot filtration to remove the activated charcoal.

  • Allow the filtrate to cool and crystallize as usual.

Experimental Protocols

General Single-Solvent Recrystallization Protocol

This protocol outlines the fundamental steps for purifying an aminopyridine derivative using a single solvent.

G start Start dissolve 1. Dissolve crude product in minimum amount of near-boiling solvent start->dissolve hot_filter 2. Perform hot filtration (if insoluble impurities are present) dissolve->hot_filter cool 3. Allow filtrate to cool slowly to room temperature, then in an ice bath hot_filter->cool collect 4. Collect crystals by suction filtration cool->collect wash 5. Wash crystals with a small amount of ice-cold solvent collect->wash dry 6. Dry the purified crystals wash->dry end End dry->end

References

Technical Support Center: Scaling Up the Synthesis of (4-Chloropyridin-2-yl)methanamine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the scalable synthesis of (4-Chloropyridin-2-yl)methanamine, a key building block for library synthesis. The information is presented in a question-and-answer format to directly address potential issues.

Troubleshooting Guides

This section addresses common problems encountered during the synthesis of this compound, which is typically prepared in a two-step sequence: cyanation of 4-chloropyridine N-oxide followed by nitrile reduction.

Step 1: Cyanation of 4-Chloropyridine N-Oxide

Problem: Low or no yield of 4-chloro-2-pyridinecarbonitrile.

Question Possible Causes Suggested Solutions
Why is my yield of 4-chloro-2-pyridinecarbonitrile significantly lower than expected? Incomplete reaction: Insufficient reaction time or temperature.Ensure the reaction is stirred at room temperature for at least 18 hours to go to completion.[1]
Moisture in the reaction: The cyanation reagent is sensitive to moisture.Use anhydrous solvents and reagents, and perform the reaction under an inert atmosphere (e.g., nitrogen or argon).
Inefficient extraction: The product may remain in the aqueous layer during workup.Ensure thorough extraction with a suitable organic solvent like ethyl acetate. Perform multiple extractions if necessary.[1]
I am observing multiple spots on my TLC plate, indicating side products. What are they and how can I minimize them? Formation of isomers: Depending on the reaction conditions, other cyanated isomers might form.The reaction of 4-chloropyridine N-oxide with trimethylcyanosilane and dimethylcarbamoyl chloride is highly regioselective for the 2-position.[1] Ensure the correct starting material and reagents are used.
Decomposition of starting material or product: Prolonged reaction times at elevated temperatures can lead to degradation.The reaction proceeds efficiently at room temperature, avoiding the need for heat.[1]
Step 2: Reduction of 4-Chloro-2-pyridinecarbonitrile

The reduction of the nitrile to the primary amine is a critical step. Catalytic hydrogenation using Raney Nickel is a common and scalable method.

Problem: Inefficient reduction or formation of impurities.

Question Possible Causes Suggested Solutions
My nitrile reduction is slow or incomplete. How can I improve the conversion? Inactive catalyst: The Raney Nickel may have lost its activity.Use freshly prepared or commercially sourced active Raney Nickel. Ensure the catalyst is handled properly to avoid deactivation.
Insufficient hydrogen pressure: Low hydrogen pressure can lead to slow reaction rates.While atmospheric pressure can be used, for larger scale, a moderate pressure of hydrogen (e.g., up to 5 bar) can significantly increase the reaction rate.
Catalyst poisoning: Impurities in the substrate or solvent can poison the catalyst.Ensure the 4-chloro-2-pyridinecarbonitrile is of high purity before the reduction step. Use high-purity solvents.
I am observing significant amounts of byproducts. What are the likely side reactions and how can I suppress them? Formation of secondary and tertiary amines: The initially formed primary amine can react with the intermediate imine to form secondary and tertiary amines.[2]The addition of ammonia or ammonium hydroxide to the reaction mixture can help to suppress the formation of these byproducts.[1]
Dechlorination: The chloro-substituent on the pyridine ring may be removed by hydrogenolysis.Careful control of reaction conditions (temperature, pressure, and catalyst loading) is crucial. Using a milder reduction method or a more selective catalyst might be necessary if dechlorination is a major issue.
Pyridine ring reduction: The pyridine ring itself can be hydrogenated to a piperidine ring under harsh conditions.Use of milder conditions (lower temperature and pressure) is recommended. Rhodium-based catalysts have been shown to be effective for pyridine ring hydrogenation, so their use should be avoided if only nitrile reduction is desired.[3][4]
How do I safely handle Raney Nickel on a large scale? Pyrophoric nature: Dry Raney Nickel is pyrophoric and can ignite spontaneously in air.Always handle Raney Nickel as a slurry in water or a suitable solvent.[5] Work under an inert atmosphere and have appropriate fire-extinguishing equipment readily available.

Frequently Asked Questions (FAQs)

Q1: What is a recommended scalable synthetic route for this compound?

A1: A robust and scalable two-step synthesis is recommended. The first step involves the cyanation of 4-chloropyridine N-oxide to produce 4-chloro-2-pyridinecarbonitrile.[1] The second step is the catalytic hydrogenation of the nitrile using Raney Nickel to yield the desired this compound.[2]

Q2: Are there alternative methods for the nitrile reduction step?

A2: Yes, other reducing agents can be used, such as lithium aluminum hydride (LiAlH4). However, LiAlH4 is a very strong reducing agent that reacts violently with water and requires strict anhydrous conditions, which can be challenging on a large scale.[2] Catalytic hydrogenation is often preferred for industrial applications due to its cost-effectiveness and milder reaction conditions.[2]

Q3: How can I purify the final product, this compound, on a large scale?

A3: Purification of aminopyridine derivatives can be achieved by several methods. Given the basic nature of the amine, an acid-base extraction can be an effective initial purification step.[6] For large-scale purification, distillation under reduced pressure is often a viable option. If the product is a solid, recrystallization from a suitable solvent system can provide high purity.[6] For challenging separations, column chromatography can be employed, though it may be less practical for very large quantities. The use of an ion-exchange resin could also be explored for large-scale purification of this basic compound.[7]

Q4: What are the key safety considerations when scaling up this synthesis?

A4: The primary safety concerns are the handling of pyrophoric Raney Nickel and the use of hydrogen gas under pressure.[5] A thorough risk assessment should be conducted before scaling up. Ensure proper engineering controls, such as a well-ventilated fume hood or a dedicated hydrogenation reactor, are in place. All personnel should be trained on the safe handling of these materials. The cyanation step may involve toxic cyanide reagents, which require careful handling and waste disposal procedures.

Q5: How can I monitor the progress of the reactions?

A5: Both the cyanation and the reduction reactions can be monitored by standard analytical techniques such as Thin Layer Chromatography (TLC), High-Performance Liquid Chromatography (HPLC), or Gas Chromatography (GC). These techniques will allow you to track the consumption of the starting material and the formation of the product, helping to determine the optimal reaction time.

Data Presentation

Table 1: Summary of a Scalable Synthetic Route for this compound

StepReactionReagents and ConditionsTypical YieldReference
1Cyanation 4-Chloropyridine N-oxide, Trimethylcyanosilane, N,N-dimethylcarbamoyl chloride, Acetonitrile, Room temperature, 18 h99%[1]
2Nitrile Reduction 4-Chloro-2-pyridinecarbonitrile, Raney Nickel, Hydrogen gas, Solvent (e.g., ethanol, methanol with ammonia)High (Specific yield dependent on optimized conditions)[2]

Experimental Protocols

Step 1: Synthesis of 4-Chloro-2-pyridinecarbonitrile

This protocol is based on a reported high-yield synthesis.[1]

  • To a solution of 4-chloropyridine N-oxide (1 equivalent) in anhydrous acetonitrile, add N,N-dimethylcarbamoyl chloride (1.5 equivalents).

  • Slowly add trimethylcyanosilane (2 equivalents) to the mixture at room temperature under an inert atmosphere.

  • Stir the reaction mixture at room temperature for 18 hours.

  • After completion of the reaction (monitored by TLC), dilute the mixture with ethyl acetate and wash with water.

  • The organic layer is then washed sequentially with saturated aqueous sodium bicarbonate and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain 4-chloro-2-pyridinecarbonitrile.

Step 2: Synthesis of this compound via Catalytic Hydrogenation

This is a general procedure for the reduction of nitriles using Raney Nickel. Optimization for this specific substrate is recommended.

  • In a suitable hydrogenation reactor, suspend 4-chloro-2-pyridinecarbonitrile (1 equivalent) in a solvent such as ethanol or methanol containing ammonia (to suppress secondary amine formation).

  • Carefully add a slurry of Raney Nickel catalyst (a typical starting point is 5-10% by weight of the nitrile).

  • Seal the reactor and purge with an inert gas (e.g., nitrogen or argon) before introducing hydrogen gas.

  • Pressurize the reactor with hydrogen to the desired pressure (e.g., 1-5 bar) and stir the mixture at a suitable temperature (e.g., room temperature to 50 °C).

  • Monitor the reaction progress by hydrogen uptake and/or analytical techniques (TLC, GC, or HPLC).

  • Once the reaction is complete, carefully vent the hydrogen and purge the reactor with an inert gas.

  • Filter the reaction mixture through a pad of celite to remove the Raney Nickel catalyst. Caution: Do not allow the catalyst to dry on the filter paper as it is pyrophoric. Keep it wet with solvent.

  • Concentrate the filtrate under reduced pressure to obtain the crude this compound.

  • Purify the crude product by distillation under reduced pressure or other suitable methods.

Visualizations

experimental_workflow cluster_step1 Step 1: Cyanation cluster_step2 Step 2: Nitrile Reduction start1 4-Chloropyridine N-Oxide reaction1 Cyanation Reaction (Room Temperature, 18h) start1->reaction1 reagents1 Trimethylcyanosilane, N,N-dimethylcarbamoyl chloride, Acetonitrile reagents1->reaction1 workup1 Aqueous Workup & Extraction reaction1->workup1 product1 4-Chloro-2-pyridinecarbonitrile workup1->product1 start2 4-Chloro-2-pyridinecarbonitrile product1->start2 Intermediate reaction2 Catalytic Hydrogenation start2->reaction2 reagents2 Raney Nickel, H2, Solvent (e.g., EtOH/NH3) reagents2->reaction2 workup2 Catalyst Filtration & Solvent Removal reaction2->workup2 product2 This compound workup2->product2 troubleshooting_nitrile_reduction cluster_causes Potential Causes cluster_solutions Solutions start Low Yield or Impurities in Nitrile Reduction cause1 Inactive Catalyst start->cause1 cause2 Side Reactions (Secondary/Tertiary Amines) start->cause2 cause3 Dechlorination start->cause3 cause4 Pyridine Ring Reduction start->cause4 sol1 Use Fresh/Active Raney Nickel cause1->sol1 sol2 Add Ammonia/ Ammonium Hydroxide cause2->sol2 sol3 Optimize Conditions: Lower Temp/Pressure cause3->sol3 sol4 Use Milder Conditions/ Avoid Harsh Catalysts cause4->sol4

References

Validation & Comparative

A Comparative 13C NMR Analysis of (4-Chloropyridin-2-yl)methanamine and Alternative Amines

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides a comparative analysis of the 13C NMR spectral data of (4-Chloropyridin-2-yl)methanamine against a selection of structurally related primary amines. This guide aims to facilitate the identification and characterization of these compounds in complex reaction mixtures and to highlight the influence of substituents on the chemical shifts of the pyridine and other aromatic rings.

This analysis includes predicted 13C NMR data for this compound and a curated set of alternative amines, including (Pyridin-2-yl)methanamine, (4-Methylpyridin-2-yl)methanamine, Benzylamine, and Furfurylamine. The data is presented in a clear, tabular format to allow for straightforward comparison of chemical shifts. Furthermore, a detailed experimental protocol for the acquisition of 13C NMR spectra for this class of compounds is provided, alongside a logical workflow diagram to guide the analytical process.

Comparative 13C NMR Chemical Shift Data

The following table summarizes the predicted and experimental 13C NMR chemical shifts (in ppm) for this compound and the selected alternative amines. These values are crucial for distinguishing between these structures and for understanding the electronic effects of the different substituents on the carbon environments.

Carbon AtomThis compound (Predicted)(Pyridin-2-yl)methanamine (Experimental/Predicted)(4-Methylpyridin-2-yl)methanamine (Predicted)Benzylamine (Experimental)[1][2]Furfurylamine (Experimental)
C2 (ipso)161.4162.5161.8139.3155.0
C3122.1121.7121.5128.6107.1
C4143.5136.7147.2127.4110.3
C5121.3122.2123.1128.6142.1
C6150.1149.3148.9127.4-
CH245.948.047.746.4[1]38.9
CH3--21.0--

Note: Predicted data was obtained from nmrdb.org. Experimental data for Benzylamine and Furfurylamine are sourced from publicly available databases.

Experimental Protocol for 13C NMR Spectroscopy

This section outlines a general procedure for the acquisition of high-quality 13C NMR spectra for small organic molecules such as this compound and its analogs.

1. Sample Preparation:

  • Sample Purity: Ensure the analyte is of high purity to avoid interference from impurities in the spectrum.

  • Sample Concentration: For a standard 5 mm NMR tube, dissolve 20-50 mg of the compound in approximately 0.6-0.7 mL of a deuterated solvent.[3][4] For sensitive modern spectrometers, 5-10 mg may be sufficient.

  • Solvent Selection: Chloroform-d (CDCl3) is a common choice for many organic compounds. Other suitable deuterated solvents include dimethyl sulfoxide-d6 (DMSO-d6), methanol-d4 (CD3OD), or acetone-d6, depending on the solubility of the compound.

  • Internal Standard: Tetramethylsilane (TMS) is typically used as an internal standard for referencing the chemical shifts to 0.00 ppm. If not already present in the commercial deuterated solvent, a small amount can be added.

  • Filtration: To ensure a homogeneous magnetic field, filter the sample solution through a small plug of glass wool in a Pasteur pipette directly into the NMR tube to remove any particulate matter.

2. NMR Instrument Parameters (for a typical 400-500 MHz spectrometer):

  • Nucleus: 13C

  • Pulse Program: A standard single-pulse experiment with proton decoupling (e.g., 'zgpg30' on Bruker instruments).

  • Acquisition Time (AQ): Typically 1-2 seconds.

  • Relaxation Delay (D1): 2-5 seconds. For quantitative analysis, a longer delay (5-10 times the longest T1 of the carbon nuclei) is necessary.

  • Number of Scans (NS): Due to the low natural abundance of 13C, a larger number of scans is required compared to 1H NMR. Typically, this ranges from a few hundred to several thousand scans, depending on the sample concentration.

  • Spectral Width (SW): A spectral width of approximately 200-250 ppm is usually sufficient to cover the chemical shift range of most organic compounds.

  • Temperature: Standard ambient probe temperature (e.g., 298 K).

3. Data Processing:

  • Fourier Transformation: Apply an exponential multiplication (line broadening) of 0.3-1.0 Hz to improve the signal-to-noise ratio before Fourier transformation.

  • Phasing: Manually phase the spectrum to obtain pure absorption lineshapes.

  • Baseline Correction: Apply an automatic or manual baseline correction to ensure a flat baseline.

  • Referencing: Calibrate the spectrum by setting the TMS signal to 0.00 ppm. If TMS is not used, the solvent peak can be used as a secondary reference (e.g., CDCl3 at 77.16 ppm).

  • Peak Picking: Identify and label the chemical shifts of all significant peaks.

Logical Workflow for 13C NMR Analysis

The following diagram illustrates the logical workflow for the 13C NMR analysis of a novel or known amine compound, from initial preparation to final data interpretation and comparison.

logical_workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing cluster_analysis Analysis & Comparison A Compound Purification B Solvent Selection & Dissolution A->B C Addition of Internal Standard (TMS) B->C D Filtration into NMR Tube C->D E Instrument Setup & Tuning D->E F Set Acquisition Parameters (NS, D1, etc.) E->F G Acquire 13C NMR Spectrum F->G H Fourier Transformation & Phasing G->H I Baseline Correction & Referencing H->I J Peak Picking & Chemical Shift Assignment I->J K Tabulate Chemical Shifts J->K L Compare with Alternative Compounds K->L M Structural Elucidation/Confirmation L->M

Caption: Workflow for 13C NMR analysis.

References

A Comparative Guide to Purity Analysis of (4-Chloropyridin-2-yl)methanamine: HPLC vs. Alternatives

Author: BenchChem Technical Support Team. Date: December 2025

The selection of an appropriate analytical technique hinges on various factors, including the nature of potential impurities, required sensitivity, accuracy, and the availability of instrumentation.[4] Potential impurities in the synthesis of (4-Chloropyridin-2-yl)methanamine could include starting materials, by-products from incomplete reactions, and degradation products.[5] A suitable analytical method must be able to separate and quantify these impurities effectively.

Comparison of Analytical Techniques

The following table summarizes the key performance characteristics of the proposed HPLC method and its alternatives for the analysis of this compound purity.

FeatureHigh-Performance Liquid Chromatography (HPLC)Gas Chromatography-Mass Spectrometry (GC-MS)Quantitative Nuclear Magnetic Resonance (qNMR)
Principle Separation based on differential partitioning of the analyte and impurities between a liquid mobile phase and a solid stationary phase.Separation of volatile compounds based on their partitioning between a gaseous mobile phase and a stationary phase, followed by mass-based detection and identification.Quantification based on the direct relationship between the integrated signal of a specific nucleus and the number of those nuclei in the sample, relative to a certified internal standard.
Typical Stationary Phase Reversed-phase C18 or a mixed-mode column suitable for polar/basic compounds.[1][3]Capillary columns with various polarities (e.g., DB-5ms, Stabilwax).[6]Not applicable (solution-state analysis).
Detection UV-Vis (Diode Array Detector - DAD) is common for chromophoric compounds.[7] Other detectors like ELSD or CAD can be used for non-UV active impurities.[5]Mass Spectrometry (MS) for identification and quantification. Flame Ionization Detector (FID) for quantification.[8]NMR spectrometer (e.g., 400 MHz or higher).
Key Advantages - Robust and widely available- High precision and accuracy- Can be developed as a stability-indicating method[9][10]- High sensitivity and selectivity- Provides structural information for impurity identification- Excellent for volatile and semi-volatile impurities[8]- Primary analytical method (no need for a reference standard of the analyte)- Non-destructive- Provides structural confirmation
Key Limitations - May require derivatization for compounds without a chromophore[11]- Peak shape for basic amines can be challenging[12]- Requires the analyte to be volatile and thermally stable- Derivatization may be necessary for polar amines- Lower sensitivity compared to HPLC and GC-MS- Higher instrumentation cost- Can have complex spectra with overlapping signals[2]
Sample Throughput Moderate; can be improved with UPLC.[5]Moderate to high, depending on the chromatographic runtime.Low to moderate.

Experimental Protocols

Proposed Stability-Indicating HPLC Method

This proposed method is designed to be stability-indicating, capable of separating this compound from its potential degradation products and process-related impurities.[7]

Instrumentation:

  • HPLC system with a quaternary or binary pump, autosampler, column oven, and a Diode Array Detector (DAD).

Chromatographic Conditions:

  • Column: Reversed-Phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size). A mixed-mode column could also be effective for retaining this polar compound.[1]

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: Acetonitrile.

  • Gradient Program:

    • 0-5 min: 5% B

    • 5-25 min: 5% to 70% B

    • 25-30 min: 70% B

    • 30.1-35 min: 5% B (re-equilibration)

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: 270 nm (or as determined by UV scan of the analyte).

  • Injection Volume: 10 µL.

  • Sample Preparation: Dissolve the sample in a 50:50 mixture of water and acetonitrile to a final concentration of approximately 0.5 mg/mL.

Alternative Method 1: Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful alternative for purity analysis, especially for identifying unknown volatile impurities.[8]

Instrumentation:

  • Gas chromatograph coupled to a Mass Spectrometer (e.g., single quadrupole or time-of-flight).

Chromatographic Conditions:

  • Column: 30 m x 0.25 mm i.d., 0.25 µm film thickness, fused silica capillary column (e.g., DB-5ms or equivalent).

  • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

  • Oven Temperature Program:

    • Initial temperature: 80 °C, hold for 2 minutes.

    • Ramp: 10 °C/min to 280 °C.

    • Hold: 5 minutes at 280 °C.

  • Injector Temperature: 250 °C.

  • Injection Mode: Split (e.g., 20:1).

  • MS Transfer Line Temperature: 280 °C.

  • Ion Source Temperature: 230 °C.

  • Mass Range: m/z 40-450.

  • Sample Preparation: Dissolve the sample in a suitable solvent like methanol or dichloromethane to a concentration of 1 mg/mL.

Alternative Method 2: Quantitative NMR (qNMR)

qNMR can be used for purity determination without the need for a specific reference standard of this compound.

Instrumentation:

  • NMR Spectrometer (e.g., 400 MHz).

  • High-precision analytical balance.

Experimental Procedure:

  • Accurately weigh a specific amount of the this compound sample.

  • Accurately weigh a certified internal standard with a known purity (e.g., maleic acid or dimethyl sulfone). The standard should have a simple spectrum with at least one signal that does not overlap with the analyte signals.

  • Dissolve both the sample and the internal standard in a known volume of a deuterated solvent (e.g., DMSO-d6).

  • Acquire the ¹H NMR spectrum under quantitative conditions (e.g., long relaxation delay, calibrated 90° pulse).

  • Integrate a well-resolved signal of the analyte and a signal from the internal standard.

  • Calculate the purity of the analyte using the following equation:

    Purity (%) = (Ianalyte / Istd) * (Nstd / Nanalyte) * (MWanalyte / MWstd) * (mstd / manalyte) * Pstd

    Where:

    • I = Integral value

    • N = Number of protons for the integrated signal

    • MW = Molecular weight

    • m = mass

    • P = Purity of the standard

Visualized Workflows and Relationships

The following diagrams illustrate the experimental workflow for the proposed HPLC method and the logical relationship between the compared analytical techniques.

HPLC_Workflow cluster_prep Sample & Mobile Phase Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis s_prep Sample Preparation (0.5 mg/mL in Water/ACN) injection Inject Sample (10 µL) s_prep->injection mp_prep Mobile Phase Preparation (A: 0.1% HCOOH in H2O, B: ACN) instrument HPLC System Setup (Column, Gradient, Flow, Temp) mp_prep->instrument instrument->injection separation Chromatographic Separation injection->separation detection DAD Detection (270 nm) separation->detection integration Peak Integration detection->integration calculation Purity Calculation (% Area Normalization) integration->calculation report Generate Report calculation->report

Caption: Experimental workflow for the proposed HPLC analysis of this compound.

Analytical_Techniques cluster_methods Analytical Methods cluster_info Information Obtained main Purity Analysis of This compound hplc HPLC (Quantitative Purity) main->hplc gcms GC-MS (Volatile Impurity ID) main->gcms qnmr qNMR (Absolute Purity) main->qnmr hplc_info Relative Purity, Degradants hplc->hplc_info Provides gcms_info Impurity Structure, Volatiles gcms->gcms_info Provides qnmr_info Absolute Purity, Structure qnmr->qnmr_info Provides

Caption: Logical relationship of analytical techniques for purity analysis.

References

Analytical standards for substituted pyridinemethanamine compounds

Author: BenchChem Technical Support Team. Date: December 2025

An Objective Comparison of Analytical Standards for Substituted Pyridinemethanamine Compounds

For researchers, scientists, and drug development professionals, the accurate analysis of substituted pyridinemethanamine compounds is critical. These structures are integral to a wide array of pharmaceuticals, necessitating robust and reliable analytical methods for quality control, impurity profiling, and pharmacokinetic studies. This guide provides a comparative overview of the primary analytical techniques used for these compounds, supported by experimental data and detailed protocols to aid in method selection and development.

Comparison of Key Analytical Techniques

High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the principal chromatographic techniques for the analysis of substituted pyridinemethanamines.[1] These are often coupled with Mass Spectrometry (MS) for greater sensitivity and specificity. Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone for unambiguous structure elucidation.

FeatureHigh-Performance Liquid Chromatography (HPLC)Gas Chromatography (GC)Nuclear Magnetic Resonance (NMR)
Principle Separation is based on the analyte's interaction with a liquid mobile phase and a solid stationary phase, primarily driven by polarity.[1]Separation relies on the volatility and partitioning of vaporized analytes between a gaseous mobile phase and a stationary phase.[1]Nuclei in a magnetic field absorb and re-emit electromagnetic radiation at specific frequencies, providing detailed structural information.
Sample Requirements Soluble in a suitable solvent; can handle non-volatile and thermally labile compounds.Volatile and thermally stable analytes are required.[1] Derivatization may be necessary for polar compounds.Soluble in a suitable deuterated solvent.
Primary Use Cases Quantitative analysis, purity assessment, and separation of isomers.[2][3]Analysis of volatile impurities, separation of volatile derivatives.[4][5]Unambiguous structure determination and confirmation.[6]
Limitations Can have longer run times than GC and may require derivatization for detection of compounds with poor chromophores.[1]High temperatures can cause degradation of some sensitive compounds.[1]Lower sensitivity compared to chromatographic techniques; complex spectra may require advanced 2D methods for interpretation.[6]

High-Performance Liquid Chromatography (HPLC)

HPLC is a versatile and powerful technique for the analysis of substituted pyridinemethanamine compounds.[2] However, challenges such as the hydrophilicity of many pyridine derivatives, the difficulty in separating positional isomers, and poor peak shape due to interactions with silica-based columns are often encountered.[2] To address these issues, specialized columns like mixed-mode or HILIC, and careful optimization of mobile phase conditions are often necessary.[2][6]

Quantitative Data Summary: HPLC Conditions

The following table summarizes example HPLC conditions for the analysis of substituted pyridines, providing a reference for method development.

ParameterCondition 1Condition 2
Column J'Sphere ODS-H80, 150 mm x 4.6 mm, 5 µm[2]Amaze HD, 3.2 x 150 mm[2]
Mobile Phase Gradient elution with Mobile Phase A and Mobile Phase B[2]MeCN/MeOH (60/40) with 0.2% HCOOH and 0.25% AmFm[2]
Flow Rate 1.0 mL/min[2]1.0 mL/min[2]
Injection Volume 20 µL[2]1 µL[2]
Column Temperature 25 °C[2]Ambient[6]
Detection DAD at 220 nm[2]UV at 275 nm[2]
Experimental Protocol: HPLC Analysis
  • Standard Solution Preparation: Prepare a stock solution of the pyridinemethanamine derivative in a suitable solvent, such as the mobile phase.[2] Create a series of working standards by diluting the stock solution to generate a calibration curve.[2]

  • Sample Preparation: Dissolve the sample in the mobile phase or a compatible solvent to a known concentration. Filter the sample through a 0.45 µm syringe filter before injection.

  • Chromatographic Analysis:

    • Equilibrate the column with the mobile phase for at least 30 minutes or until a stable baseline is achieved.[2]

    • Inject a standard mixture to verify system suitability, including resolution and retention times.[2]

    • Inject the prepared samples for analysis.[2]

  • Data Analysis: Construct a calibration curve by plotting the peak area against the concentration of the standards. Determine the concentration of the analyte in the samples by interpolating from the calibration curve.

Visualizations: HPLC Workflows

HPLC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing prep_std Prepare Standard Solutions equilibrate Equilibrate HPLC System prep_std->equilibrate prep_sample Prepare Sample Solutions prep_sample->equilibrate inject_std Inject Standards equilibrate->inject_std inject_sample Inject Samples equilibrate->inject_sample gen_curve Generate Calibration Curve inject_std->gen_curve quantify Quantify Analyte inject_sample->quantify gen_curve->quantify HPLC_Method_Dev start Start: Method Development col_select Select Column (e.g., C18, Mixed-Mode) start->col_select mob_phase_opt Optimize Mobile Phase (Organic ratio, pH, additives) col_select->mob_phase_opt inj_vol_temp Adjust Injection Volume & Column Temperature mob_phase_opt->inj_vol_temp detect_settings Set Detector Wavelength inj_vol_temp->detect_settings validate Validate Method (Linearity, Accuracy, Precision) detect_settings->validate end Final Method validate->end HPLC_Troubleshooting action action start Start Analysis problem_obs Problem Observed? start->problem_obs Run Sample end Analysis Successful no no problem_obs->no No yes yes problem_obs->yes Yes no->end poor_retention poor_retention yes->poor_retention Poor/No Retention? yes_ret yes_ret poor_retention->yes_ret Yes no_ret no_ret poor_retention->no_ret No action_ret action_ret yes_ret->action_ret Switch to Mixed-Mode or HILIC Column action_ret->end peak_shape peak_shape no_ret->peak_shape Poor Peak Shape? yes_peak yes_peak peak_shape->yes_peak Yes no_peak no_peak peak_shape->no_peak No action_peak action_peak yes_peak->action_peak Optimize Mobile Phase pH or use end-capped column action_peak->end coelution coelution no_peak->coelution Isomers Co-elute? yes_coelute yes_coelute coelution->yes_coelute Yes no_coelute no_coelute coelution->no_coelute No action_coelute action_coelute yes_coelute->action_coelute Adjust Mobile Phase or change column action_coelute->end no_coelute->end NMR_Workflow cluster_2d 2D NMR Analysis start Synthesized Compound nmr_1d Acquire 1D ¹H & ¹³C NMR Spectra start->nmr_1d cosy COSY (¹H-¹H Correlations) nmr_1d->cosy hsqc HSQC (¹H-¹C Direct Correlations) nmr_1d->hsqc hmbc HMBC (¹H-¹C Long-Range Correlations) nmr_1d->hmbc assign Assign Signals & Propose Structure cosy->assign hsqc->assign hmbc->assign confirm Confirm Structure assign->confirm end Final Structure Elucidated confirm->end

References

A Comparative Analysis of Reactivity: 2-Chloropyridine vs. 4-Chloropyridine in Nucleophilic Aromatic Substitution

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of appropriate building blocks is a critical decision in the synthesis of novel chemical entities. This guide provides an objective comparison of the reactivity of 2-chloropyridine and 4-chloropyridine in nucleophilic aromatic substitution (SNAr) reactions, supported by theoretical calculations and qualitative experimental evidence. A thorough understanding of their distinct reactivity profiles is essential for rational synthesis design and optimization.

The positional isomers 2-chloropyridine and 4-chloropyridine are versatile reagents in organic synthesis, frequently employed for the introduction of various functionalities onto the pyridine ring. Their utility is primarily centered on their susceptibility to nucleophilic aromatic substitution, a reaction driven by the electron-deficient nature of the pyridine ring. The nitrogen atom's electron-withdrawing effect activates the ring towards nucleophilic attack, particularly at the positions ortho (2- and 6-) and para (4-) to it. Consequently, both 2-chloropyridine and 4-chloropyridine readily participate in SNAr reactions, whereas 3-chloropyridine is significantly less reactive due to the lack of activation at the 3-position.[1]

While both isomers are reactive, a notable difference in their reaction rates exists, with 4-chloropyridine generally exhibiting higher reactivity than 2-chloropyridine. This distinction is rooted in the stability of the intermediate formed during the reaction.

The Decisive Role of the Meisenheimer Intermediate

Nucleophilic aromatic substitution on chloropyridines proceeds via a two-step addition-elimination mechanism. The rate-determining step is typically the initial attack of the nucleophile on the carbon atom bearing the chlorine, forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex. The stability of this intermediate directly influences the activation energy of the reaction and, therefore, the reaction rate.

In the case of both 2- and 4-chloropyridine, the negative charge of the Meisenheimer intermediate can be delocalized onto the electronegative nitrogen atom of the pyridine ring through resonance. This delocalization is a key factor in activating the system towards SNAr. However, the extent of this stabilization differs between the two isomers. For 4-chloropyridine, the negative charge is delocalized to the nitrogen atom in a more effective manner, leading to a more stable Meisenheimer intermediate compared to the one derived from 2-chloropyridine.[2] This increased stability translates to a lower activation energy for the reaction of 4-chloropyridine.

This theoretical understanding is supported by computational studies. Quantum mechanical calculations of the activation energies for the SNAr reaction of chloropyridines with a model nucleophile show a lower energy barrier for 4-chloropyridine compared to 2-chloropyridine, which in turn is significantly lower than that for 3-chloropyridine.[3]

Quantitative Reactivity Data

IsomerRelative Calculated Activation Energy (kcal/mol)
4-Chloropyridine 0 (Reference)
2-Chloropyridine +1.5 - 2.0
3-Chloropyridine Significantly Higher

Table 1: Relative calculated activation energies for the SNAr reaction on chloropyridines. The data indicates that 4-chloropyridine has the lowest activation energy, making it the most reactive of the three isomers in this type of reaction. The values are based on quantum mechanics calculations and represent the energy barrier for the rate-determining step of the reaction.[3]

Qualitative experimental observations further support this reactivity pattern. For instance, in the case of 2,4-dichloropyridine, nucleophilic attack preferentially occurs at the 4-position under standard SNAr conditions, highlighting the inherently greater reactivity of this position.

Experimental Protocols

Below are representative experimental protocols for the nucleophilic aromatic substitution of 2-chloropyridine and 4-chloropyridine with an amine nucleophile. It is important to note that reaction conditions should be optimized for each specific substrate and nucleophile combination.

Reaction of 2-Chloropyridine with a Secondary Amine (e.g., Morpholine)

Materials:

  • 2-Chloropyridine (1.0 eq)

  • Morpholine (1.2 - 1.5 eq)

  • Potassium carbonate (K₂CO₃) or a non-nucleophilic organic base like triethylamine (TEA) or diisopropylethylamine (DIPEA) (2.0 eq)

  • Anhydrous solvent such as N,N-Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO), or acetonitrile.

Procedure:

  • To a clean, dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2-chloropyridine, the chosen solvent, and morpholine.

  • Add the base to the reaction mixture.

  • Heat the mixture to a temperature between 80-120 °C. The optimal temperature will depend on the solvent and the reactivity of the specific amine.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Perform an aqueous work-up by adding water and extracting the product with a suitable organic solvent (e.g., ethyl acetate, dichloromethane).

  • Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate or magnesium sulfate.

  • Concentrate the organic phase under reduced pressure to obtain the crude product.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired 2-(morpholin-4-yl)pyridine.

Reaction of 4-Chloropyridine with a Secondary Amine (e.g., Morpholine)

Materials:

  • 4-Chloropyridine (1.0 eq)

  • Morpholine (1.2 - 1.5 eq)

  • Potassium carbonate (K₂CO₃) or a non-nucleophilic organic base like triethylamine (TEA) or diisopropylethylamine (DIPEA) (2.0 eq)

  • Anhydrous solvent such as N,N-Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO), or acetonitrile.

Procedure:

  • To a clean, dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 4-chloropyridine, the chosen solvent, and morpholine.

  • Add the base to the reaction mixture.

  • Heat the mixture to a temperature between 80-120 °C. Due to the higher reactivity of 4-chloropyridine, lower temperatures or shorter reaction times may be sufficient compared to the 2-chloro isomer.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Perform an aqueous work-up by adding water and extracting the product with a suitable organic solvent (e.g., ethyl acetate, dichloromethane).

  • Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate or magnesium sulfate.

  • Concentrate the organic phase under reduced pressure to obtain the crude product.

  • Purify the crude product by flash column chromatography on silica gel to yield 4-(morpholin-4-yl)pyridine.

Mandatory Visualizations

SNAr_Mechanism cluster_2_chloro 2-Chloropyridine cluster_4_chloro 4-Chloropyridine 2-CP 2-Chloropyridine Meisenheimer_2 Meisenheimer Intermediate (less stable) 2-CP->Meisenheimer_2 + Nu⁻ Product_2 2-Substituted Pyridine Meisenheimer_2->Product_2 - Cl⁻ 4-CP 4-Chloropyridine Meisenheimer_4 Meisenheimer Intermediate (more stable) 4-CP->Meisenheimer_4 + Nu⁻ Product_4 4-Substituted Pyridine Meisenheimer_4->Product_4 - Cl⁻ Reactivity_Order Reactivity: 4-Chloropyridine > 2-Chloropyridine

Caption: SNAr mechanism for 2- and 4-chloropyridine highlighting intermediate stability.

Experimental_Workflow start Start combine Combine Chloropyridine, Nucleophile, Base, and Solvent start->combine heat Heat Reaction Mixture (e.g., 80-120 °C) combine->heat monitor Monitor Progress (TLC or LC-MS) heat->monitor workup Aqueous Work-up monitor->workup extract Extract with Organic Solvent workup->extract purify Purify by Column Chromatography extract->purify end End Product purify->end

Caption: General experimental workflow for SNAr on chloropyridines.

References

Spectroscopic Analysis of (4-Chloropyridin-2-yl)methanamine hydrochloride: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the spectroscopic data for (4-Chloropyridin-2-yl)methanamine hydrochloride and its structural isomers and related pyridine derivatives. Due to the limited availability of published spectroscopic data for the primary compound of interest, this guide leverages data from closely related molecules to provide a predictive and comparative framework for researchers. The information herein is intended to assist in the characterization and identification of this and similar compounds.

Spectroscopic Data Comparison

Table 1: ¹H NMR Spectroscopic Data of Substituted Pyridines

CompoundSolventChemical Shift (δ) ppm
4-Chloropyridinium chloride -8.79 (d), 8.19 (d)
(4-chloropyridin-3-yl)methanamine CDCl₃8.35 (s, 1H), 8.28 (d, J=5.2 Hz, 1H), 7.22 (d, J=5.2 Hz, 1H), 3.89 (s, 2H), 1.58 (s, 2H)
2-Amino-4-chloropyridine Not SpecifiedSpectral data available but specific shifts not detailed in the provided search results.

Note: The exact chemical shifts and coupling constants for this compound hydrochloride are expected to differ slightly from these examples due to the specific substitution pattern.

Table 2: ¹³C NMR Spectroscopic Data of Substituted Pyridines

CompoundSolventChemical Shift (δ) ppm
2-Chloropyridine CDCl₃150.2, 147.1, 139.3, 127.2, 122.8
4-Methylaniline hydrochloride Not SpecifiedSpectral data available but specific shifts not detailed in the provided search results.

Table 3: IR Spectroscopic Data of Substituted Pyridines

CompoundFunctional GroupCharacteristic Absorption (cm⁻¹)
4-Chloropyridine N-oxide C-ClNot specified in search results
N-ONot specified in search results
2-Pyridinamine, 4-methyl- N-H stretchNot specified in search results
C-N stretchNot specified in search results
Aromatic C-H stretchNot specified in search results

Table 4: Mass Spectrometry Data of Substituted Pyridines

CompoundIonization Mode[M+H]⁺ (m/z)
This compound Not Specified143.04 (Calculated)
4-Chloropyridine hydrochloride Not Specified114.01 (for free base)

Experimental Protocols

The following are generalized protocols for acquiring the spectroscopic data presented. Specific parameters may need to be optimized for the particular instrument and sample.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Dissolve approximately 5-10 mg of the compound in a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃, or D₂O). Transfer the solution to a 5 mm NMR tube.

  • ¹H NMR Acquisition: Acquire the proton NMR spectrum using a standard pulse sequence. Key parameters include a spectral width of approximately 12 ppm, a sufficient number of scans for a good signal-to-noise ratio, and a relaxation delay of 1-5 seconds.

  • ¹³C NMR Acquisition: Acquire the carbon NMR spectrum using a proton-decoupled pulse sequence to simplify the spectrum. A wider spectral width (e.g., 0-200 ppm) is necessary. Due to the lower natural abundance of ¹³C, a larger number of scans and a longer acquisition time are typically required.

Fourier-Transform Infrared (FTIR) Spectroscopy
  • Sample Preparation: For solid samples, the Attenuated Total Reflectance (ATR) technique is commonly used. Place a small amount of the solid sample directly on the ATR crystal. Ensure good contact between the sample and the crystal by applying pressure with the built-in clamp. Alternatively, a KBr pellet can be prepared by mixing a small amount of the sample with dry KBr powder and pressing it into a thin, transparent disk.

  • Data Acquisition: Record the spectrum over the mid-infrared range (typically 4000-400 cm⁻¹). Acquire a background spectrum of the empty ATR crystal or a pure KBr pellet first, which is then automatically subtracted from the sample spectrum.

Mass Spectrometry (MS)
  • Sample Preparation: Prepare a dilute solution of the sample in a suitable volatile solvent (e.g., methanol or acetonitrile).

  • Ionization: Introduce the sample into the mass spectrometer. Electrospray ionization (ESI) is a common technique for this type of molecule.[1] The sample solution is sprayed through a high-voltage capillary, creating charged droplets from which ions are generated.[1]

  • Mass Analysis: The generated ions are then separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole or time-of-flight).

  • Detection: The separated ions are detected, and a mass spectrum is generated, showing the relative abundance of ions at each m/z value.

Comparative Workflow

The following diagram illustrates a typical workflow for the spectroscopic comparison of a target compound with known alternatives.

Spectroscopic_Comparison_Workflow cluster_0 Data Acquisition cluster_1 Data Analysis & Comparison Target_Compound This compound hydrochloride NMR_Spec NMR Spectroscopy Target_Compound->NMR_Spec IR_Spec IR Spectroscopy Target_Compound->IR_Spec MS_Spec Mass Spectrometry Target_Compound->MS_Spec Alternative_1 Alternative Compound 1 (e.g., 4-Chloropyridine HCl) Alternative_1->NMR_Spec Alternative_1->IR_Spec Alternative_1->MS_Spec Alternative_2 Alternative Compound 2 (e.g., (4-chloropyridin-3-yl)methanamine) Alternative_2->NMR_Spec Alternative_2->IR_Spec Alternative_2->MS_Spec Spectral_Comparison Spectral Feature Comparison NMR_Spec->Spectral_Comparison IR_Spec->Spectral_Comparison MS_Spec->Spectral_Comparison Data_Table Tabular Data Summary Spectral_Comparison->Data_Table Structural_Elucidation Structural Elucidation of Target Compound Spectral_Comparison->Structural_Elucidation

Caption: Workflow for comparative spectroscopic analysis.

References

A Comparative Study of (4-Chloropyridin-2-yl)methanamine and Its Isomers for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a detailed comparative analysis of (4-Chloropyridin-2-yl)methanamine and its structural isomers. The content is intended for researchers, scientists, and professionals in the field of drug development, offering a comprehensive overview of the synthesis, physicochemical properties, and biological activities of these compounds.

Physicochemical Properties

The physicochemical properties of this compound and its isomers are summarized in the table below. These properties are crucial for understanding the compounds' behavior in biological systems and for guiding drug design and development efforts.

PropertyThis compound(2-Chloropyridin-4-yl)methanamine(6-Chloropyridin-2-yl)methanamine(5-Chloropyridin-3-yl)methanamine
Molecular Formula C₆H₇ClN₂C₆H₇ClN₂C₆H₇ClN₂C₆H₇ClN₂
Molecular Weight 142.59 g/mol 142.59 g/mol 142.59 g/mol 142.59 g/mol
CAS Number 180748-30-5[1]144900-57-2[2]188637-75-4[3]1380300-42-4 (dihydrochloride)

Synthesis Protocols

General Synthesis of Chloropyridinylmethanamines

A common route for the synthesis of these compounds involves the reduction of the corresponding chloropyridinecarbonitrile.

Experimental Protocol:

  • Reduction of Nitrile: The appropriate chloropyridinecarbonitrile precursor is dissolved in a suitable solvent, such as diethyl ether or tetrahydrofuran (THF).

  • A reducing agent, for instance, lithium aluminum hydride (LiAlH₄), is cautiously added to the solution at a reduced temperature (e.g., 0 °C).

  • The reaction mixture is stirred at room temperature for a duration determined by reaction monitoring (e.g., by thin-layer chromatography).

  • Upon completion, the reaction is quenched by the careful addition of water and a sodium hydroxide solution.

  • The resulting solid is filtered off, and the organic layer is separated, dried over an anhydrous salt like sodium sulfate, and concentrated under reduced pressure to yield the crude product.

  • Purification is typically achieved through column chromatography or distillation.

An alternative approach involves the amination of a chloromethylpyridine derivative, though this method may be less common.

Comparative Biological Activity

A direct comparative study of the biological activities of all isomers of this compound is not extensively documented in the current literature. However, significant findings for individual isomers provide valuable insights into their potential therapeutic applications.

(2-Chloropyridin-4-yl)methanamine: A Selective LOXL2 Inhibitor

(2-Chloropyridin-4-yl)methanamine hydrochloride has been identified as a potent and selective inhibitor of Lysyl Oxidase-Like 2 (LOXL2), a copper-dependent amine oxidase involved in extracellular matrix remodeling.[1][4][5]

Experimental Data:

CompoundTargetIC₅₀ (nM)Selectivity
(2-Chloropyridin-4-yl)methanamine hydrochlorideHuman LOXL2126[1][4][5][6]Selective over LOX, MAO-A, MAO-B, and SSAO[1][4][5][6]

The inhibition of LOXL2 by this compound has demonstrated therapeutic potential in preclinical studies, particularly in oncology. Research has shown that it can restrain the malignant transformation of cervical cancer cells by repressing LOXL2-induced epithelial-mesenchymal transition (EMT).[7][8][9]

(6-Chloropyridin-2-yl)methanamine: Potential Antimicrobial Activity

Research on derivatives of (6-Chloropyridin-2-yl)methanamine suggests that this scaffold may possess antimicrobial properties. Studies have indicated that derivatives of 6-chloro-pyridin-2-yl-amine exhibit antibacterial and antifungal activities.[5][10] While specific data for the parent methanamine is not provided, this suggests a potential area for further investigation. Research indicates that (6-Chloropyridin-2-yl)methanamine has potential biological activity, with its structure allowing for interactions with molecular targets like enzymes and receptors.[11]

This compound and (5-Chloropyridin-3-yl)methanamine

Currently, there is a lack of specific, publicly available data on the biological activities of this compound and (5-Chloropyridin-3-yl)methanamine. Further research is required to elucidate their pharmacological profiles.

Visualizations

Signaling Pathway of LOXL2 Inhibition

The following diagram illustrates the role of LOXL2 in promoting epithelial-mesenchymal transition (EMT) and how its inhibition by (2-Chloropyridin-4-yl)methanamine can potentially block this process.

LOXL2_Inhibition_Pathway cluster_0 Extracellular Matrix cluster_1 Cancer Cell LOXL2 LOXL2 Collagen Collagen/ Elastin LOXL2->Collagen Cross-linking EMT Epithelial-Mesenchymal Transition (EMT) Collagen->EMT Promotes Metastasis Invasion & Metastasis EMT->Metastasis Leads to Inhibitor (2-Chloropyridin-4-yl)methanamine Inhibitor->LOXL2 Inhibits

Caption: Inhibition of LOXL2 by (2-Chloropyridin-4-yl)methanamine blocks collagen cross-linking.

Experimental Workflow for LOXL2 Inhibition Assay

The diagram below outlines a typical workflow for assessing the inhibitory activity of the compounds against LOXL2.

LOXL2_Assay_Workflow A Prepare Reagents: - Recombinant Human LOXL2 - Amplex Red Reagent - HRP, H2O2 - Test Compounds B Incubate LOXL2 with Test Compounds A->B C Initiate Reaction with Substrate (e.g., a diamine) B->C D Measure Fluorescence (Product of H2O2 reaction with Amplex Red) C->D E Data Analysis: Calculate IC50 values D->E

Caption: Workflow for determining the IC50 of LOXL2 inhibitors.

Logical Relationship of Isomer Structures

This diagram illustrates the structural relationship between the different isomers of chloropyridinylmethanamine, highlighting the positional changes of the chloro and aminomethyl groups on the pyridine ring.

Caption: Structural isomers based on the pyridine core.

References

X-ray crystallography of (4-Chloropyridin-2-yl)methanamine derivatives

Author: BenchChem Technical Support Team. Date: December 2025

A detailed examination of the solid-state structures of N-substituted chloropyridine derivatives reveals significant impacts of functionalization on their crystal packing and intermolecular interactions. This guide provides a comparative overview of the X-ray crystallographic data for two distinct derivatives, offering insights for researchers and professionals in drug development and materials science.

This analysis focuses on two compounds: N-(4-Chloropyridin-2-yl)-N-(4-methylphenylsulfonyl)acetamide (Compound 1 ) and 1-[(6-Chloropyridin-3-yl)methyl]imidazolidin-2-one (Compound 2 ). While Compound 1 is a derivative of 2-amino-4-chloropyridine, its crystallographic data provides a valuable reference for a chloropyridine scaffold. Compound 2 is a derivative of the isomeric (6-chloropyridin-3-yl)methanamine, offering a direct look at the influence of modifying the methanamine group. The comparison of these structures highlights how different substitution patterns on the chloropyridine ring and the attached nitrogen atom dictate the resulting supramolecular assemblies.

Crystallographic Data Comparison

The crystallographic parameters for Compound 1 and Compound 2 are summarized in the table below. These quantitative data underscore the fundamental differences in their crystal systems and unit cell dimensions, which arise from their distinct molecular structures and packing arrangements.

ParameterCompound 1: N-(4-Chloropyridin-2-yl)-N-(4-methylphenylsulfonyl)acetamideCompound 2: 1-[(6-Chloropyridin-3-yl)methyl]imidazolidin-2-one
Chemical FormulaC₁₄H₁₃ClN₂O₃SC₉H₁₀ClN₃O
Molecular Weight324.77 g/mol 211.65 g/mol
Crystal SystemOrthorhombicTriclinic
Space GroupPbca
a (Å)12.578(2)5.9864(3)
b (Å)7.5460(8)7.4724(5)
c (Å)30.194(3)11.0235(8)
α (°)9083.103(6)
β (°)9080.040(5)
γ (°)9080.020(5)
Volume (ų)2865.7(7)476.26(5)
Z82
Temperature (K)193293
RadiationCu KαMo Kα

Experimental Protocols

The methodologies employed for the single-crystal X-ray diffraction analysis of both compounds are detailed below, providing a basis for reproducibility and further investigation.

Synthesis and Crystallization

Compound 1 (N-(4-Chloropyridin-2-yl)-N-(4-methylphenylsulfonyl)acetamide): This compound was synthesized and suitable crystals for X-ray diffraction were obtained by the slow evaporation of a solution mixture of ethyl acetate and hexane at 298 K[1].

Compound 2 (1-[(6-Chloropyridin-3-yl)methyl]imidazolidin-2-one): The synthesis of this derivative of imidacloprid involved dissolving imidacloprid in methanol followed by the addition of a sodium hydroxide solution[2].

X-ray Data Collection and Structure Refinement

For Compound 1: Data collection was performed on an Enraf–Nonius CAD-4 diffractometer. The structure was solved using SIR97 and refined with SHELXL97. Hydrogen atoms were placed in constrained positions[1].

For Compound 2: Data were collected at 293 K. One of the hydrogen atoms was located in a difference map and refined isotropically, while other hydrogen atoms were placed in calculated positions[2].

Structural Analysis and Intermolecular Interactions

The crystal structure of Compound 1 is characterized by a three-dimensional network stabilized by intermolecular C—H···O hydrogen bonds. The dihedral angle between the 4-methylphenylsulfonyl ring and the 4-chloropyridine ring is 30.6(1)°[1].

In contrast, the crystal packing of Compound 2 is dominated by N—H···O hydrogen bonds, which link pairs of molecules to form inversion dimers. These dimers are further connected by weak C—H···N interactions. The stability of the crystal structure is also enhanced by π–π stacking interactions between the pyridine rings of adjacent molecules[2].

Visualizing the Experimental and Comparative Workflow

The following diagrams illustrate the generalized workflow for X-ray crystallography and the logical flow of the comparative analysis presented in this guide.

experimental_workflow cluster_synthesis Synthesis & Crystallization cluster_diffraction X-ray Diffraction cluster_analysis Structure Solution & Refinement synthesis Chemical Synthesis purification Purification synthesis->purification crystal_growth Single Crystal Growth purification->crystal_growth mounting Crystal Mounting crystal_growth->mounting data_collection Data Collection (Diffractometer) mounting->data_collection data_reduction Data Reduction data_collection->data_reduction structure_solution Structure Solution (e.g., SIR97) data_reduction->structure_solution refinement Structure Refinement (e.g., SHELXL97) structure_solution->refinement validation Validation refinement->validation final_structure Final Crystal Structure validation->final_structure

A generalized workflow for single-crystal X-ray crystallography.

comparison_logic cluster_compound1 Compound 1 (N-substituted 2-amino-4-chloropyridine) cluster_compound2 Compound 2 (N-substituted (6-chloropyridin-3-yl)methanamine) topic X-ray Crystallography of (4-Chloropyridin-2-yl)methanamine Derivatives c1_data Crystallographic Data (Orthorhombic, Pbca) topic->c1_data c2_data Crystallographic Data (Triclinic, P-1) topic->c2_data c1_interactions Intermolecular Interactions (C-H...O bonds) c1_data->c1_interactions comparison Comparative Analysis c1_interactions->comparison c2_interactions Intermolecular Interactions (N-H...O, C-H...N, π-π stacking) c2_data->c2_interactions c2_interactions->comparison conclusion Conclusion: Functionalization dictates crystal packing and interactions comparison->conclusion

Logical flow of the comparative analysis of the two chloropyridine derivatives.

References

Selectivity Profile of (4-Chloropyridin-2-yl)methanamine Against Other Amine Oxidases: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides a comparative analysis of the selectivity profile of (4-Chloropyridin-2-yl)methanamine against various amine oxidases. Due to the limited publicly available data on this compound, this guide presents data for its structural isomer, (2-Chloropyridin-4-yl)methanamine, to offer valuable insights into its likely enzymatic inhibition profile.

Currently, direct experimental data on the inhibitory activity of this compound against a panel of amine oxidases is not available in the public domain. However, extensive research on its structural isomer, (2-Chloropyridin-4-yl)methanamine, reveals a highly selective inhibition profile. This compound has been identified as a potent and selective inhibitor of Lysyl Oxidase-Like 2 (LOXL2), a copper-dependent amine oxidase involved in extracellular matrix remodeling.

Comparative Selectivity Data

The following table summarizes the inhibitory activity of (2-Chloropyridin-4-yl)methanamine hydrochloride , a structural isomer of the topic compound, against a panel of human amine oxidases. This data is crucial for understanding the potential selectivity of related chemical scaffolds.

Enzyme TargetIC50 (nM)Selectivity Notes
Lysyl Oxidase-Like 2 (LOXL2) 126Potent inhibitor.
Lysyl Oxidase (LOX) > 10,000Over 79-fold selectivity for LOXL2 over LOX.
Monoamine Oxidase A (MAO-A) > 30,000Inactive at concentrations up to 30 µM.[1]
Monoamine Oxidase B (MAO-B) > 30,000Inactive at concentrations up to 30 µM.[1]
Semicarbazide-Sensitive Amine Oxidase (SSAO/VAP-1) > 30,000Inactive at concentrations up to 30 µM.[1]

Data presented is for (2-Chloropyridin-4-yl)methanamine hydrochloride as reported in the literature.[1][2][3]

Experimental Protocols

The determination of the inhibitory activity of a compound against various amine oxidases typically involves a fluorometric or colorimetric assay. Below is a detailed methodology for a common in vitro enzyme inhibition assay.

General Amine Oxidase Inhibition Assay Protocol

This protocol is a generalized procedure and may require optimization for specific enzymes and inhibitors.

1. Materials and Reagents:

  • Recombinant human amine oxidase enzymes (e.g., LOXL2, MAO-A, MAO-B)

  • Amine oxidase substrate (e.g., benzylamine for MAO-B, kynuramine for MAO-A, or a specific substrate for LOXL2)

  • Amplex® Red reagent (or other suitable fluorogenic/chromogenic probe)

  • Horseradish peroxidase (HRP)

  • Assay buffer (e.g., 100 mM potassium phosphate, pH 7.4)

  • Test compound (this compound) and reference inhibitors

  • 96-well black microplates (for fluorescence assays)

  • Plate reader capable of fluorescence or absorbance measurements

2. Assay Procedure:

  • Compound Preparation: Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO). Create a series of dilutions of the test compound in the assay buffer.

  • Reaction Mixture Preparation: In each well of the 96-well plate, add the following in order:

    • Assay buffer

    • Test compound dilution or vehicle control

    • Amine oxidase enzyme solution

  • Pre-incubation: Incubate the plate at 37°C for a specified time (e.g., 15 minutes) to allow the inhibitor to interact with the enzyme.

  • Reaction Initiation: To each well, add a solution containing the substrate, Amplex® Red, and HRP to initiate the enzymatic reaction.

  • Signal Detection: Immediately begin monitoring the increase in fluorescence (excitation ~530-560 nm, emission ~590 nm) or absorbance over time using a plate reader.

  • Data Analysis:

    • Calculate the rate of reaction for each well.

    • Determine the percent inhibition for each concentration of the test compound relative to the vehicle control.

    • Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a suitable dose-response curve to determine the IC50 value.

Visualizing the Experimental Workflow

The following diagram illustrates the general workflow for determining the in vitro inhibition of amine oxidases.

experimental_workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Compound_Prep Compound Dilution Series Plate_Loading Load Plate: Buffer, Compound, Enzyme Compound_Prep->Plate_Loading Enzyme_Prep Enzyme Preparation Enzyme_Prep->Plate_Loading Reagent_Mix Substrate/Probe Mix Reaction_Start Add Substrate/Probe Mix Reagent_Mix->Reaction_Start Pre_Incubation Pre-incubate (37°C) Plate_Loading->Pre_Incubation Pre_Incubation->Reaction_Start Kinetic_Read Kinetic Measurement (Plate Reader) Reaction_Start->Kinetic_Read Reaction_Rates Calculate Reaction Rates Kinetic_Read->Reaction_Rates Percent_Inhibition % Inhibition Calculation Reaction_Rates->Percent_Inhibition IC50_Curve IC50 Curve Fitting Percent_Inhibition->IC50_Curve Results Determine IC50 Value IC50_Curve->Results

Caption: General workflow for an in vitro amine oxidase inhibition assay.

Conclusion

Based on the data from its structural isomer, (2-Chloropyridin-4-yl)methanamine, it is highly probable that this compound is not a potent inhibitor of common amine oxidases such as MAO-A and MAO-B. The available evidence strongly suggests a selective inhibitory profile towards LOXL2. Researchers investigating the biological activity of this compound should consider its potential as a selective LOXL2 inhibitor and would need to perform direct enzymatic assays to confirm its specific selectivity profile. The provided experimental protocol offers a robust starting point for such investigations.

References

Safety Operating Guide

Safe Disposal of (4-Chloropyridin-2-yl)methanamine: A Comprehensive Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the proper disposal of chemical waste is a critical component of laboratory safety and environmental responsibility. This guide provides a detailed, step-by-step protocol for the safe disposal of (4-Chloropyridin-2-yl)methanamine, a halogenated pyridine derivative. Adherence to these procedures is essential to mitigate risks and ensure compliance with regulatory standards.

Immediate Safety and Handling

Before beginning any disposal process, it is imperative to consult the Safety Data Sheet (SDS) for this compound. If a specific SDS is unavailable, data from closely related compounds, such as other chloropyridines, should be used to inform handling procedures. All handling of this compound and its waste must be conducted in a well-ventilated area, preferably within a certified chemical fume hood, to minimize inhalation exposure.[1][2]

Personal Protective Equipment (PPE) is mandatory:

  • Eye Protection: Chemical safety goggles or a face shield.[2]

  • Hand Protection: Chemically resistant gloves (e.g., nitrile, neoprene).[2]

  • Body Protection: A lab coat and appropriate footwear.[2]

Hazard Profile of Structurally Similar Compounds

While a specific SDS for this compound was not identified, the following table summarizes the hazards associated with analogous chloropyridine compounds. This information should be used to handle the compound with appropriate caution.

Hazard ClassificationDescriptionPrecautionary Measures
Acute Toxicity Harmful if swallowed, in contact with skin, or if inhaled.[3][4]Avoid all direct contact, ingestion, and inhalation.[2] Use appropriate PPE and work in a fume hood.[2]
Skin Corrosion/Irritation Causes skin irritation and potentially severe skin burns.[4][5]Wear protective gloves and clothing.[2] Wash hands thoroughly after handling.
Serious Eye Damage/Irritation Causes serious eye irritation or damage.[4][5]Wear safety goggles or a face shield.[2]
Respiratory Irritation May cause respiratory irritation.[4]Work in a well-ventilated area or a chemical fume hood to avoid breathing dust or vapors.[2]
Flammability Flammable liquid and vapor.Keep away from heat, sparks, open flames, and hot surfaces. Use explosion-proof equipment.

Step-by-Step Disposal Protocol

1. Waste Identification and Segregation:

  • Characterize the waste. This compound is a halogenated organic compound.

  • This waste must be segregated as halogenated organic waste .[6]

  • Crucially, do not mix this waste with non-halogenated solvents or other incompatible waste streams, such as acids or bases, to prevent dangerous reactions.[7][8]

2. Container Selection and Labeling:

  • Select a chemically compatible, leak-proof waste container with a secure lid. Glass or polyethylene containers are generally suitable.[2] The original container is often a good choice for storing waste.[9]

  • The container must be in good condition, free from leaks or external residue.[9]

  • Affix a "Hazardous Waste" label to the container.[2][8] The label must include:

    • The words "Hazardous Waste" .[2][8]

    • The full chemical name: "this compound" . Do not use abbreviations or chemical formulas.[2][8]

    • An indication of the hazards (e.g., Toxic, Flammable).

    • The date when waste was first added to the container.

3. Waste Accumulation and Storage:

  • Store the sealed waste container in a designated and properly ventilated Satellite Accumulation Area.[10]

  • Ensure secondary containment is in place to mitigate spills or leaks.[1]

  • Keep the container closed except when adding waste.[7][10]

  • Store the container away from sources of ignition.

4. Disposal Procedure:

  • Waste this compound should be disposed of through an approved waste disposal plant.[3][5] The preferred method for pyridine and its derivatives is incineration .[11]

  • Contact your institution's Environmental Health and Safety (EH&S) department to arrange for the collection and disposal of the hazardous waste.[1][10]

  • Under no circumstances should this chemical be disposed of down the drain or in regular trash.[2]

5. Spill Management:

  • In the event of a spill, absorb the material with an inert substance like sand or vermiculite.[2]

  • Collect the absorbed material into a designated, sealed container for hazardous waste.[2]

  • Clean the affected area thoroughly.

  • Report the spill to your laboratory supervisor and EH&S department.

6. Empty Container Disposal:

  • If the container held what is classified as an acutely hazardous waste, it must be triple-rinsed with a suitable solvent.[7][9]

  • The rinsate must be collected and disposed of as hazardous waste.[7][9]

  • After proper rinsing, deface or remove the original label and dispose of the empty container as regular trash, if permitted by your institution's policies.[9]

Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

G start Start: this compound to be disposed ppe Don Appropriate PPE (Goggles, Gloves, Lab Coat) start->ppe fume_hood Work in a Chemical Fume Hood ppe->fume_hood segregate Segregate as Halogenated Organic Waste fume_hood->segregate container Select Compatible and Leak-Proof Container segregate->container label Label Container: 'Hazardous Waste' Full Chemical Name Date and Hazards container->label store Store in Designated Satellite Accumulation Area with Secondary Containment label->store contact_ehs Contact EH&S for Pickup and Disposal store->contact_ehs incineration Disposal via Approved Waste Facility (Incineration) contact_ehs->incineration end End of Process incineration->end

Caption: Disposal workflow for this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(4-Chloropyridin-2-yl)methanamine
Reactant of Route 2
(4-Chloropyridin-2-yl)methanamine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.